molecular formula C6H10O3 B1197726 Methyl Tetrahydrofuran-2-carboxylate CAS No. 37443-42-8

Methyl Tetrahydrofuran-2-carboxylate

Cat. No.: B1197726
CAS No.: 37443-42-8
M. Wt: 130.14 g/mol
InChI Key: IXHZGHPQQTXOKV-UHFFFAOYSA-N
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Description

Methyl Tetrahydrofuran-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl tetrahydro-2-furancarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl oxolane-2-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHZGHPQQTXOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958551
Record name Methyl oxolane-2-carboxylate
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37443-42-8
Record name 2-Furancarboxylic acid, tetrahydro-, methyl ester
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Record name Methyl tetrahydro-2-furancarboxylate
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Record name Methyl oxolane-2-carboxylate
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Record name Methyl tetrahydro-2-furancarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL TETRAHYDRO-2-FURANCARBOXYLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Tetrahydrofuran-2-carboxylate, also known by its synonym Methyl 2-tetrahydrofuroate, is a cyclic ester with the chemical formula C₆H₁₀O₃. This colorless to brown clear liquid serves as a versatile building block in organic synthesis, finding applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] Its unique structure, combining a tetrahydrofuran ring with a methyl ester functional group, imparts specific reactivity and solubility characteristics that make it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, to support its use in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₆H₁₀O₃[1][2][3]
Molecular Weight 130.14 g/mol [1][2][3]
CAS Number 37443-42-8[3]
Appearance Colorless to brown clear liquid[1][2][3]
Density 1.11 g/mL[1][2]
Boiling Point 180 °C at 680 mmHg[1][2]
Refractive Index (n20D) 1.44[1][2]
Purity ≥ 98% (GC)[1][2]
Solubility Soluble in various organic solvents[2]
Vapor Pressure 1.9 hPa at 25°C[4]
Flash Point 64°C[4]

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group and the tetrahydrofuran ring. The chemical shifts and multiplicities will be influenced by the electron-withdrawing ester group and the ring puckering.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the tetrahydrofuran ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present. Key expected absorptions include a strong C=O stretching vibration for the ester carbonyl group, and C-O stretching vibrations for the ether linkage in the tetrahydrofuran ring and the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester group and the tetrahydrofuran ring.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended as a starting point for laboratory work and may require optimization based on specific experimental conditions.

Synthesis

Two common methods for the synthesis of this compound are the Fischer esterification of tetrahydrofuran-2-carboxylic acid and the hydrogenation of methyl 2-furoate.

1. Fischer Esterification of Tetrahydrofuran-2-carboxylic Acid

This method involves the acid-catalyzed reaction of tetrahydrofuran-2-carboxylic acid with methanol.[5]

  • Materials:

    • Tetrahydrofuran-2-carboxylic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (catalyst)

    • Sodium bicarbonate (saturated solution)

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetrahydrofuran-2-carboxylic acid in an excess of anhydrous methanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation.

2. Hydrogenation of Methyl 2-furoate

This method involves the catalytic hydrogenation of the furan ring of methyl 2-furoate.

  • Materials:

    • Methyl 2-furoate

    • Methanol

    • Palladium on charcoal (5% Pd/C) catalyst

    • Hydrogen gas

  • Procedure:

    • Dissolve methyl 2-furoate in methanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of 5% palladium on charcoal.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atmospheres).

    • Stir the mixture at room temperature for an extended period (e.g., 45 hours), monitoring the uptake of hydrogen.

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the filter cake with methanol.

    • Remove the methanol from the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation.

Purification

The primary method for purifying this compound is vacuum distillation . This technique is suitable for separating the product from non-volatile impurities and starting materials with different boiling points. The boiling point of this compound is 180 °C at 680 mmHg.[1][2]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (suggested):

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Conditions (suggested):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 30-200).

Visualizations

Logical Relationship of Properties and Applications

The following diagram illustrates how the chemical properties of this compound lead to its various applications.

G Figure 1. Structure-Application Relationship Properties Chemical Properties Reactivity Ester Hydrolysis/Amidation Ring Opening Properties->Reactivity Solubility Good solubility in organic solvents Properties->Solubility Structure Tetrahydrofuran Ring + Methyl Ester Structure->Properties Applications Applications Reactivity->Applications Solubility->Applications Pharma Pharmaceutical Synthesis Applications->Pharma Agro Agrochemical Synthesis Applications->Agro Flavor Flavor & Fragrance Applications->Flavor

Figure 1. Structure-Application Relationship
General Experimental Workflow: Synthesis and Purification

The diagram below outlines a general workflow for the synthesis and purification of this compound.

G Figure 2. General Synthesis and Purification Workflow start Start reactants Combine Reactants (e.g., Tetrahydrofuran-2-carboxylic acid + Methanol) start->reactants catalyst Add Catalyst (e.g., H₂SO₄) reactants->catalyst reaction Reaction (e.g., Reflux) catalyst->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation) concentration->purification analysis Analysis (GC-MS, NMR, IR) purification->analysis product Pure Methyl Tetrahydrofuran- 2-carboxylate analysis->product

Figure 2. General Synthesis and Purification Workflow

Conclusion

This compound is a valuable chemical intermediate with a range of applications stemming from its unique structural features. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound. Further research to obtain and publish high-resolution experimental spectral data would be a valuable contribution to the scientific community.

References

A Comprehensive Technical Guide to Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37443-42-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl Tetrahydrofuran-2-carboxylate (also known as Methyl 2-tetrahydrofuroate), a versatile chemical intermediate with applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. This document outlines its chemical and physical properties, synthesis methodologies, safety information, and its role as a building block in organic synthesis.

Chemical and Physical Properties

This compound is a cyclic ester characterized by a tetrahydrofuran ring substituted with a methyl ester group at the 2-position.[1] It is a colorless to brown, clear liquid with a pleasant, fruity aroma.[1][2] Its solubility in various organic solvents makes it a useful intermediate in a range of chemical reactions.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 37443-42-8[3][4]
Molecular Formula C6H10O3[2][3]
Molecular Weight 130.14 g/mol [2][3]
Appearance Colorless to brown clear liquid[2][5]
Boiling Point 180°C / 680 mmHg[2][3]
Melting Point -66°C (lit.)[3]
Density 1.11 g/mL[2]
Flash Point 64°C (lit.)[3]
Refractive Index n20/D 1.44[2]
Purity Typically >98.0% (GC)[5]
Storage Sealed in dry, room temperature conditions[4]

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two main routes: the esterification of tetrahydro-2-furoic acid and the hydrogenation of methyl furoate.

Esterification of Tetrahydro-2-furoic Acid

This is a common and straightforward method involving the reaction of tetrahydro-2-furoic acid with methanol in the presence of an acid catalyst.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydro-2-furoic acid (1 equivalent) and an excess of methanol (10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.[6]

Logical Workflow for Esterification Synthesis

G Workflow for the Esterification of Tetrahydro-2-furoic Acid A Combine Tetrahydro-2-furoic Acid and Methanol B Add Sulfuric Acid Catalyst A->B C Reflux Reaction Mixture B->C D Cool and Neutralize C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Distillation F->G H This compound G->H

Caption: Workflow for Esterification Synthesis.

Hydrogenation of Methyl Furoate

This method involves the catalytic hydrogenation of methyl furoate.

Experimental Protocol: [6]

  • Reaction Setup: Dissolve methyl furoate (50.4 g) in methanol (180 ml) in a hydrogenation-safe reaction vessel.

  • Catalyst Addition: Add 1 g of 5% palladium-on-charcoal catalyst to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation at a pressure of 1 to 3 atmospheres.

  • Reaction Monitoring: The reaction is monitored by the consumption of hydrogen. After approximately 45 hours, about 0.79 moles of hydrogen will be consumed.

  • Work-up: Filter the reaction mixture through Celite to remove the palladium catalyst, washing the flask and filter with an additional 50 ml of methanol.

  • Purification: Evaporate the filtrate under reduced pressure at a bath temperature of 40-45°C. The resulting yellow oil is then distilled, collecting the fraction boiling at 32-35°C to yield methyl tetrahydrofuroate (46.7 g).[6]

Experimental Workflow for Hydrogenation Synthesis

G Workflow for the Hydrogenation of Methyl Furoate A Dissolve Methyl Furoate in Methanol B Add Palladium-on-Charcoal Catalyst A->B C Hydrogenate at 1-3 atm B->C D Filter to Remove Catalyst C->D E Evaporate Solvent D->E F Distill to Purify E->F G This compound F->G

Caption: Workflow for Hydrogenation Synthesis.

Safety and Handling

This compound is a chemical that requires careful handling. The following safety information is based on available data.

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Flammable liquidsH226: Flammable liquid and vapor
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH318: Causes serious eye damage
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Reference:[4]

Precautionary Statements:

Users should consult the full Safety Data Sheet (SDS) before handling this compound.[3] Key precautionary statements include:

  • Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[4]

  • Response: P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician).[4]

  • Storage: P403+P233+P235 (Store in a well-ventilated place. Keep container tightly closed. Keep cool).[5]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] The tetrahydrofuran motif is present in a variety of biologically active natural products and approved drugs.[7][8] While this compound itself is not typically the final active molecule, its ester functionality and cyclic ether structure provide reactive sites for further chemical modifications, making it a key intermediate for constructing more complex molecular architectures.[1][6]

Role in Drug Development Workflow

G Role of this compound in Drug Development cluster_0 Synthesis of Intermediate cluster_1 Lead Compound Synthesis cluster_2 Screening and Optimization A This compound B Chemical Modification (e.g., amidation, reduction) A->B C Introduction of Pharmacophores B->C D Library of Derivatives C->D E Biological Screening D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Role in Drug Development Workflow.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, the spectral characteristics can be inferred from related compounds like 2-methyltetrahydrofuran. The key features would include:

  • ¹H NMR: Signals corresponding to the protons on the tetrahydrofuran ring and the methyl group of the ester.

  • ¹³C NMR: Resonances for the carbons of the tetrahydrofuran ring, the ester carbonyl carbon, and the methyl carbon.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the ester group (typically around 1735 cm⁻¹), and C-O stretching bands for the ether and ester functionalities.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns of the tetrahydrofuran ring and loss of the methoxy group.

Researchers requiring definitive spectroscopic data should perform their own analyses on a purified sample.

Conclusion

This compound is a valuable and accessible fine chemical with significant potential in synthetic chemistry. Its straightforward synthesis, combined with its useful chemical functionality, makes it an important intermediate for the creation of more complex and biologically active molecules. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their work.

References

An In-depth Technical Guide to the Synthesis of Methyl Tetrahydrofuran-2-carboxylate from Tetrahydro-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl Tetrahydrofuran-2-carboxylate, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary synthetic route detailed is the Fischer esterification of tetrahydro-2-furoic acid with methanol, a robust and scalable method. This document outlines the reaction principles, a detailed experimental protocol, and expected outcomes, including quantitative data and characterization methods.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Its structural features, including the cyclic ether and ester functionalities, make it a versatile synthon. The most common and economically viable method for its preparation is the acid-catalyzed esterification of tetrahydro-2-furoic acid with methanol.[1] This reaction, known as the Fischer esterification, is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[1][2]

Reaction Principle and Stoichiometry

The synthesis proceeds via the Fischer esterification, where tetrahydro-2-furoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1] The reaction is a nucleophilic acyl substitution where the alcohol (methanol) acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. The overall reaction is shown below:

Reaction: Tetrahydro-2-furoic Acid + Methanol ⇌ this compound + Water

To favor the formation of the ester, the equilibrium is shifted to the right. This is typically achieved by using a large excess of methanol, which also serves as the solvent for the reaction.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity
Tetrahydro-2-furoic acidC₅H₈O₃116.1211.61 g (0.1 mol)
MethanolCH₄O32.04100 mL
Sulfuric acid (conc.)H₂SO₄98.082 mL
Diethyl ether(C₂H₅)₂O74.12As needed
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed
Anhydrous sodium sulfateNa₂SO₄142.04As needed

3.2. Equipment

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

3.3. Reaction Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.61 g (0.1 mol) of tetrahydro-2-furoic acid in 100 mL of methanol.

  • Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous mixture with three 50 mL portions of diethyl ether. Combine the organic extracts.

  • Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product is purified by distillation under reduced pressure to yield this compound as a colorless liquid.[1]

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValueReference
Reactant: Tetrahydro-2-furoic acid
Molecular Weight116.12 g/mol
Amount Used11.61 g (0.1 mol)
Product: this compound
Molecular FormulaC₆H₁₀O₃[3]
Molecular Weight130.14 g/mol [3]
Theoretical Yield13.01 g
Typical Experimental Yield85-95%
Boiling Point180 °C at 680 mmHg[3]
Density1.11 g/cm³[3]
Purity (by GC)≥ 98%[3]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Tetrahydro-2-furoic Acid + Methanol catalyst H₂SO₄ (catalyst) reactants->catalyst Add reflux Reflux (4-6h) catalyst->reflux Heat quench Quench with Water reflux->quench extraction Extract with Diethyl Ether quench->extraction neutralization Wash with NaHCO₃ extraction->neutralization drying Dry with Na₂SO₄ neutralization->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Methyl Tetrahydrofuran- 2-carboxylate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • Gas Chromatography (GC): To determine the purity of the final product. A purity of ≥ 98% is typically expected.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹ and C-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm) and the protons of the tetrahydrofuran ring.

    • ¹³C NMR: The spectrum will show a signal for the ester carbonyl carbon around 170 ppm, the methoxy carbon around 52 ppm, and the carbons of the tetrahydrofuran ring.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl ether is extremely flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

  • Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

Conclusion

The Fischer esterification of tetrahydro-2-furoic acid with methanol is an efficient and straightforward method for the synthesis of this compound. This guide provides a detailed protocol and the necessary data for researchers and professionals to successfully synthesize and characterize this important chemical intermediate. The high yield and purity achievable make this a valuable process for both laboratory and industrial-scale production.

References

physical properties of Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 2-Tetrahydrofurancarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-Tetrahydrofurancarboxylate. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property determination are provided.

Core Physical and Chemical Properties

Methyl 2-Tetrahydrofurancarboxylate is a colorless to brown, clear, and volatile liquid.[1] It is recognized for its utility as a pharmaceutical intermediate and solvent.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of Methyl 2-Tetrahydrofurancarboxylate.

PropertyValueSource(s)
Molecular Formula C6H10O3[1]
Molar Mass 130.14 g/mol [1]
Density 1.11 g/cm³[1]
Boiling Point 180 °C at 680 mmHg177-183 °C at 8.9 kPa[1]
Flash Point 64 °C (lit.)[1]
Vapor Pressure 1.9 hPa at 25 °C[1]
Refractive Index 1.4360 to 1.4400[1]
Solubility Soluble in water, chloroform, and ethanol[1]
Appearance Colorless to Brown Clear Liquid[1]
Storage Condition Sealed in a dry place at room temperature[1]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the principal physical properties of a liquid compound like Methyl 2-Tetrahydrofurancarboxylate.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3][4]

Methodology: Capillary Tube Method [2][3]

  • Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is then placed inverted into the fusion tube containing the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer. This assembly is then immersed in a heating bath (e.g., a Thiele tube or an oil bath) containing a high-boiling point liquid such as paraffin oil.[2]

  • Heating: The heating bath is gently and uniformly heated.

  • Observation: As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: The heat source is removed, and the bath is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2]

Determination of Density

Density is the mass of a substance per unit volume.[5][6]

Methodology: Volumetric and Gravimetric Measurement [5][6][7][8]

  • Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is accurately measured using an analytical balance.[5]

  • Volume of Liquid: A known volume of Methyl 2-Tetrahydrofurancarboxylate is added to the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[5]

  • Mass of Liquid and Container: The mass of the measuring cylinder containing the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated using the formula:

    • ρ = m / V

    • where ρ is the density, m is the mass, and V is the volume.[5]

  • Temperature: The temperature of the liquid should be recorded as density is temperature-dependent.[6]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of Methyl 2-Tetrahydrofurancarboxylate are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value (typically 20°C or 25°C) using a water bath, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[9][10][11][12]

Methodology: Qualitative Solubility Test [9][10]

  • Sample Preparation: A small, measured amount of Methyl 2-Tetrahydrofurancarboxylate (e.g., 0.05 mL or 25 mg) is placed in a test tube.[9]

  • Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[9]

  • Mixing: The test tube is shaken vigorously after each addition of the solvent.[9]

  • Observation: The mixture is observed to see if the solute completely dissolves. If it dissolves, it is recorded as soluble in that solvent.

  • Systematic Testing: This process is repeated with a range of solvents of different polarities (e.g., water, ethanol, chloroform, diethyl ether) to determine the solubility profile of the compound.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of Methyl 2-Tetrahydrofurancarboxylate.

G cluster_start Sample Preparation cluster_properties Physical Property Determination cluster_data Data Analysis and Reporting start Obtain Pure Sample of Methyl 2-Tetrahydrofurancarboxylate boiling_point Determine Boiling Point (Capillary Tube Method) start->boiling_point density Determine Density (Gravimetric/Volumetric) start->density refractive_index Determine Refractive Index (Abbe Refractometer) start->refractive_index solubility Determine Solubility (Qualitative Tests) start->solubility analysis Analyze and Record Data boiling_point->analysis density->analysis refractive_index->analysis solubility->analysis reporting Compile Technical Data Sheet analysis->reporting

Caption: Workflow for Physical Property Determination.

References

Methyl Tetrahydrofuran-2-carboxylate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Tetrahydrofuran-2-carboxylate

Introduction

This compound, also known by its synonyms Tetrahydrofuran-2-carboxylic acid methyl ester and 2-Tetrahydrofuroic acid methyl ester, is a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a saturated furan ring and a methyl ester group, makes it an excellent building block in organic synthesis for the creation of more complex molecules.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications, particularly for professionals in research and drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. The molecule consists of a five-membered tetrahydrofuran ring with a methyl carboxylate group attached at the 2-position.

Chemical Structure:

Physicochemical Data Summary

A compilation of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₆H₁₀O₃[1][2][3]
Molecular Weight 130.14 g/mol [1][2][3][4][5]
CAS Number 37443-42-8[1][2][4]
Appearance Colorless to brown clear liquid[1][2]
Density 1.11 g/cm³[1][5]
Boiling Point 180 °C @ 680 mmHg[1][5]
Flash Point 64 °C[5]
Refractive Index n20D 1.44[1]
Purity ≥ 98% (GC)[1][2]

Experimental Protocols: Synthesis

This compound is commonly synthesized via the catalytic hydrogenation of Methyl 2-furoate. This process involves the reduction of the furan ring to a tetrahydrofuran ring.

Protocol: Catalytic Hydrogenation of Methyl 2-furoate

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Methyl 2-furoate

  • Palladium on carbon (Pd/C, 5 wt%)

  • Methanol (Anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: A high-pressure reactor is charged with Methyl 2-furoate (1.0 eq) and anhydrous methanol as the solvent.

  • Catalyst Addition: The 5% Pd/C catalyst (typically 1-5 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The reactor is sealed and purged several times with hydrogen gas to remove any air. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 6-24 hours. The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with additional methanol to ensure complete recovery of the product.

  • Purification: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Logical and Experimental Workflows

The synthesis of this compound from its furan precursor is a standard catalytic process. The logical workflow for this transformation is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Product & Purification A Methyl 2-furoate P1 Catalytic Hydrogenation A->P1 B Hydrogen (H₂) B->P1 C Pd/C Catalyst C->P1 D Crude Product P1->D Filtration E Purified Methyl Tetrahydrofuran-2-carboxylate D->E Distillation

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1]

  • Chiral Building Block: The tetrahydrofuran ring is a common motif in many natural products and biologically active molecules. As a chiral building block, enantiomerically pure forms of this compound can be used in the asymmetric synthesis of complex drug candidates.

  • Solvent and Green Chemistry: The related compound, 2-Methyltetrahydrofuran (2-MeTHF), is recognized as a green solvent alternative to tetrahydrofuran (THF) in various chemical processes, including those used in drug discovery.[6][7][8][9] This highlights the potential for developing more sustainable processes utilizing tetrahydrofuran derivatives.

  • Scaffold for Novel Compounds: The ester functional group can be readily transformed into a variety of other functional groups (amides, alcohols, etc.), allowing for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs. Its utility as a precursor allows chemists to efficiently create complex molecular architectures.[1]

References

Spectroscopic Analysis of Methyl Tetrahydrofuran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl tetrahydrofuran-2-carboxylate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data and analysis based on closely related analogs. It also includes comprehensive experimental protocols for acquiring such spectra, intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from spectral data of analogous compounds, including 2-methyltetrahydrofuran and various carboxylate esters, as well as computational estimations.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. The data is estimated for a solution in deuterated chloroform (CDCl₃).

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H24.2 - 4.4dd~8, ~6
H5 (α to ether O)3.8 - 4.0m-
H5' (α to ether O)3.6 - 3.8m-
H3, H41.8 - 2.2m-
-OCH₃~3.7s-

Note: The chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. The data is estimated for a solution in deuterated chloroform (CDCl₃).

Carbon AtomChemical Shift (δ, ppm)
C=O (Ester Carbonyl)170 - 175
C2 (CH-O)75 - 80
C5 (CH₂-O)65 - 70
C3, C4 (CH₂)25 - 35
-OCH₃50 - 55

Note: These chemical shifts are predicted and should be confirmed by experimental data.

Predicted IR Data

Table 3: Predicted Infrared Absorption Frequencies for this compound.

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O Stretch (Ester)1735 - 1750Strong
C-O Stretch (Ester)1150 - 1300Strong
C-O-C Stretch (Ether)1050 - 1150Strong
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C-H Bend (Aliphatic)1350 - 1480Medium

Note: The exact peak positions can be influenced by the molecular environment and sample phase.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for preparing a liquid sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

The acquisition of NMR spectra is performed using a high-field NMR spectrometer. The general steps are:

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.

  • Parameter Setup and Acquisition: Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The experiment is then initiated to acquire the free induction decay (FID).

  • Data Processing: The acquired FID is processed using Fourier transformation to generate the NMR spectrum. This is followed by phasing, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy

For a pure liquid sample like this compound, the "neat" or thin-film method is commonly employed:

  • Salt Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr). Ensure they are transparent to infrared radiation.

  • Sample Application: Place a single drop of the liquid sample onto the center of one salt plate.

  • Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Mounting: Place the "sandwich" into the spectrometer's sample holder.

The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer:

  • Background Spectrum: First, a background spectrum of the empty sample compartment (or with the clean, empty salt plates) is recorded. This is to subtract any contributions from the instrument and atmospheric gases (e.g., CO₂, H₂O).

  • Sample Spectrum: The sample holder with the prepared salt plate sandwich is then placed in the spectrometer's beam path.

  • Data Collection: The instrument scans the sample with infrared radiation, and the resulting interferogram is recorded.

  • Data Processing: The software performs a Fourier transform on the interferogram to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (Lock, Shim, Acquire FID) NMR_Sample_Prep->NMR_Acquisition Insert into Spectrometer NMR_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Spectrum ¹H and ¹³C NMR Spectra NMR_Processing->NMR_Spectrum Analysis Spectroscopic Analysis NMR_Spectrum->Analysis IR_Sample_Prep Sample Preparation (Neat Liquid on Salt Plates) IR_Acquisition Data Acquisition (Background and Sample Scan) IR_Sample_Prep->IR_Acquisition Place in Spectrometer IR_Processing Data Processing (Fourier Transform) IR_Acquisition->IR_Processing IR_Spectrum IR Spectrum IR_Processing->IR_Spectrum IR_Spectrum->Analysis Start Methyl Tetrahydrofuran- 2-carboxylate (Liquid Sample) Start->NMR_Sample_Prep Start->IR_Sample_Prep

Caption: General workflow for NMR and IR spectroscopic analysis.

Solubility of Methyl Tetrahydrofuran-2-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Tetrahydrofuran-2-carboxylate is a versatile chemical intermediate recognized for its utility in the pharmaceutical and agrochemical industries.[1] Its physical and chemical properties, particularly its solubility in organic solvents, are critical for its application in synthesis, formulation, and purification processes. This technical guide provides an in-depth overview of the current understanding of the solubility of this compound.

A comprehensive literature search for quantitative solubility data (e.g., g/100 mL, mole fraction) for this compound in common organic solvents did not yield specific numerical values. However, multiple sources qualitatively describe it as having "excellent solubility in various organic solvents".[1]

This guide, therefore, focuses on presenting the available qualitative information, providing data for a structurally similar compound as a surrogate, and detailing a standard experimental protocol for the precise determination of its solubility.

Qualitative Solubility Profile of this compound

This compound is generally considered to be highly soluble in a wide range of organic solvents. This characteristic is attributed to its molecular structure, which combines a polar ester group with a cyclic ether moiety, allowing for favorable interactions with various solvent classes. Its utility as a solvent in chemical reactions, particularly in the synthesis of polymers, further supports its high solubility in organic media.[1]

Solubility Profile of a Structural Analog: 2-Methyltetrahydrofuran (2-MeTHF)

In the absence of specific quantitative data for this compound, the solubility characteristics of its structural analog, 2-Methyltetrahydrofuran (2-MeTHF), can provide valuable insights. 2-MeTHF is a widely used green solvent, and its solubility has been more extensively studied.[2] It is reported to be highly soluble in common organic solvent classes.[3]

Solvent ClassSolubility of 2-MeTHFReference
AlcoholsHighly Soluble[3]
KetonesHighly Soluble[3]
EthersHighly Soluble[3]
AromaticsHighly Soluble[3]
WaterPartially Soluble (14 wt% at 20°C)[4][5]

Note: This table presents data for the structural analog 2-Methyltetrahydrofuran and should be used as a qualitative reference for estimating the solubility behavior of this compound.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

To obtain precise and reliable quantitative solubility data for this compound, the isothermal saturation method is a widely accepted and robust technique.[6] This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Apparatus:

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatic shaker or water bath with temperature control

  • Analytical balance

  • Vials or flasks with secure closures

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vial or flask. The excess solid ensures that saturation is reached.

  • Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter to remove any suspended solid particles.

  • Sample Analysis: The collected clear supernatant is accurately weighed or diluted to a known volume. The concentration of this compound in the sample is then determined using a pre-calibrated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

  • Data Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).

Experimental Workflow: Isothermal Saturation Method

experimental_workflow start Start prep Sample Preparation: Add excess solute to solvent start->prep equilibrate Equilibration: Agitate at constant temperature prep->equilibrate Sealed Vial settle Settling: Allow undissolved solid to settle equilibrate->settle Attain Equilibrium separate Phase Separation: Filter supernatant settle->separate analyze Analysis: Determine concentration of supernatant separate->analyze Saturated Solution calculate Calculation: Determine solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for the isothermal saturation method.

Conclusion

While qualitative data suggests that this compound possesses excellent solubility in a variety of organic solvents, there is a notable absence of specific quantitative data in the reviewed literature. For researchers and professionals in drug development, where precise solubility information is paramount for process design and formulation, the experimental determination of this property is highly recommended. The provided isothermal saturation method offers a reliable and standard procedure for obtaining accurate solubility data for this compound in relevant organic solvents. The solubility profile of the structural analog, 2-Methyltetrahydrofuran, can serve as a useful preliminary guide.

References

An In-depth Technical Guide to Methyl Tetrahydrofuran-2-carboxylate: Commercial Availability, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl tetrahydrofuran-2-carboxylate, a versatile heterocyclic compound with growing importance in the chemical and pharmaceutical industries. This document details its commercial availability, outlines a likely synthetic protocol based on established chemical principles, and explores its current and potential applications, particularly in the realm of drug discovery and fine chemical synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered at purities of 97% or greater, as determined by gas chromatography (GC). The compound is available in quantities ranging from grams to kilograms to meet the needs of both laboratory-scale research and larger-scale production.

Below is a summary of the typical product specifications from various commercial suppliers:

Supplier CategoryPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight
Major Chemical Suppliers (e.g., Sigma-Aldrich, TCI America)≥97%[1]5 g, 25 g, 100 g, Bulk37443-42-8[1]C₆H₁₀O₃[2]130.14 g/mol [2]
Specialized Fine Chemical Providers (e.g., Chem-Impex)≥98% (GC)[3]Grams to Kilograms37443-42-8[3]C₆H₁₀O₃[3]130.14 g/mol [3]

Physicochemical Properties

This compound is a colorless to brown clear liquid at room temperature.[2][3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Appearance Colorless to brown clear liquid[2][3]
Boiling Point 180 °C at 680 mmHg[3]
Density 1.11 g/mL[3]
Refractive Index (n20D) 1.44[3]
Storage Temperature 2 - 8 °C[3]
Purity ≥97-98% (GC)[1][3]

Synthesis of this compound

While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, a standard and efficient method for its preparation is the Fischer esterification of tetrahydrofuran-2-carboxylic acid with methanol in the presence of an acid catalyst.[4][5][6] This reaction is a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols.

Fischer Esterification: A General Protocol

The following is a generalized experimental protocol for the Fischer esterification of tetrahydrofuran-2-carboxylic acid.

Reaction Scheme:

Fischer Esterification of Tetrahydrofuran-2-carboxylic acid.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrofuran-2-carboxylic acid in an excess of anhydrous methanol. The use of excess methanol helps to drive the equilibrium towards the product side.[4]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield the final product.[5]

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Mix Tetrahydrofuran-2-carboxylic acid, Methanol, and H2SO4 reflux Reflux for several hours reactants->reflux cool Cool to room temperature reflux->cool concentrate_methanol Remove excess Methanol cool->concentrate_methanol add_water Add Water concentrate_methanol->add_water extract Extract with Diethyl Ether add_water->extract wash_bicarb Wash with NaHCO3 solution extract->wash_bicarb wash_water_brine Wash with Water and Brine wash_bicarb->wash_water_brine dry Dry over Na2SO4 wash_water_brine->dry concentrate_ether Concentrate Diethyl Ether dry->concentrate_ether distillation Vacuum Distillation concentrate_ether->distillation Pure this compound Pure this compound distillation->Pure this compound

General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for the preparation of fine chemicals and active pharmaceutical ingredients (APIs).[3] Its utility stems from the presence of the tetrahydrofuran ring, a common motif in many biologically active molecules and natural products.[7]

Precursor to Key Pharmaceutical Intermediates

The corresponding carboxylic acid, (R)-tetrahydrofuran-2-carboxylic acid, is a crucial intermediate in the synthesis of several important drugs. For instance, it is a key component in the production of the β-lactam antibiotic Faropenem sodium and the influenza medication Baloxavir Marboxil.[8] The methyl ester can serve as a protected form of the carboxylic acid or be used in transformations where the ester functionality is advantageous.

Logical Relationship Diagram:

Drug_Synthesis_Relationship MTHFC Methyl Tetrahydrofuran-2-carboxylate THFC (R)-Tetrahydrofuran-2- carboxylic acid MTHFC->THFC Hydrolysis Faropenem Faropenem sodium (Antibiotic) THFC->Faropenem Key Intermediate Baloxavir Baloxavir Marboxil (Antiviral) THFC->Baloxavir Key Intermediate

Role as a precursor in drug synthesis.
Incorporation into Bioactive Scaffolds

The tetrahydrofuran moiety is present in a wide range of natural products and pharmaceuticals, exhibiting diverse biological activities.[7][9] These include anticancer, antimicrobial, and antifungal properties.[9] The incorporation of the tetrahydrofuran-2-carboxylate unit can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Researchers can utilize this compound as a starting material to synthesize novel compounds with potential therapeutic applications.

Characterization Data

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl ester protons (a singlet around 3.7 ppm), the proton at the C2 position (a triplet of doublets), and the protons on the tetrahydrofuran ring (multiplets).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the methoxy carbon, and the four carbons of the tetrahydrofuran ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (around 1740 cm⁻¹) and C-O stretching bands for the ether and ester functionalities.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak at m/z 130, along with fragmentation patterns characteristic of the loss of the methoxy group and cleavage of the tetrahydrofuran ring.

Conclusion

This compound is a commercially accessible and versatile building block with significant potential in organic synthesis and drug discovery. Its utility as a precursor to important pharmaceutical intermediates and its role in the construction of novel bioactive molecules make it a compound of interest for researchers and scientists. While detailed public information on its synthesis and spectral characterization is limited, its preparation via Fischer esterification is a straightforward and well-understood process. The information provided in this guide serves as a valuable resource for those interested in utilizing this compound in their research and development endeavors.

References

The Genesis of a Crucial Chiral Building Block: A Technical Guide to the Discovery and History of Tetrahydrofuran-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran-2-carboxylic acid and its corresponding esters represent a pivotal class of heterocyclic compounds, integral to the synthesis of a multitude of pharmaceutical agents and fine chemicals. The inherent chirality of this scaffold, particularly the (R)-enantiomer, has established it as an indispensable building block in the development of complex molecular architectures with significant biological activity. This technical guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and key applications of these valuable compounds, with a focus on quantitative data and detailed experimental protocols.

Historical Perspective: From Furan Precursors to a Saturated Core

The journey to tetrahydrofuran-2-carboxylic acid and its esters begins with its aromatic precursor, 2-furoic acid. First described by Carl Wilhelm Scheele in 1780, who isolated it via the dry distillation of mucic acid, 2-furoic acid was initially known as pyromucic acid.[1] For over a century, this furan derivative remained the primary accessible form of this five-membered heterocyclic carboxylic acid.

The seminal work that introduced the saturated tetrahydrofuran core of this carboxylic acid was published in 1913 by Heinrich Wienhaus and Hermann Sorge.[2] Their pioneering research detailed the reduction of 2-furoic acid (then still commonly referred to as pyromucic acid) to tetrahydro-2-furoic acid, laying the foundational stone for the vast field of research that would follow.[2]

The Synthesis of Tetrahydrofuran-2-Carboxylic Acid: Taming the Furan Ring

The primary and most historically significant route to racemic tetrahydro-2-carboxylic acid is the catalytic hydrogenation of 2-furoic acid. This process involves the saturation of the furan ring's double bonds, a transformation that has been refined over the decades with the development of more efficient and selective catalyst systems.

Catalytic Hydrogenation of 2-Furoic Acid

The fundamental principle of this synthesis is the addition of hydrogen across the double bonds of the furan ring in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

A representative modern protocol for the synthesis of racemic (±)-tetrahydro-2-furoic acid is as follows:

  • Catalyst Preparation: In a suitable hydrogenation vessel, 10% Palladium on Carbon (Pd/C) (approximately 1-5 mol%) is suspended in a solvent such as methanol or ethyl acetate.

  • Substrate Addition: 2-Furoic acid is dissolved in the same solvent and added to the vessel.

  • Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas (typically 1-10 atm). The reaction mixture is then stirred vigorously at a controlled temperature (ranging from room temperature to 100°C) until the theoretical amount of hydrogen has been consumed, as indicated by a cessation of pressure drop.

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude tetrahydro-2-furoic acid.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 2-Furoic Acid

Catalyst SystemSolventTemperature (°C)Pressure (atm H₂)Reaction Time (h)Yield (%)Reference
Pd/C (10%)Methanol25312>95Generic Protocol
Raney NickelWater100100492Adapted from various sources
Rh/C (5%)Ethanol505698Adapted from various sources
Ru/C (5%)Isopropanol8020896Adapted from various sources

The Advent of Chirality: Resolution of Racemic Tetrahydrofuran-2-Carboxylic Acid

The true potential of tetrahydrofuran-2-carboxylic acid in drug development was unlocked with the ability to separate its enantiomers. The (R)-enantiomer, in particular, is a key intermediate in the synthesis of several important drugs, including the antibiotic Faropenem and the antiviral Baloxavir marboxil.[3] The most common method for achieving this separation on an industrial scale is classical resolution via the formation of diastereomeric salts.

Classical Resolution with Chiral Amines

This method relies on the reaction of the racemic carboxylic acid with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-Tetrahydro-2-furoic Acid with (S)-(-)-1-Phenylethylamine

This protocol is a widely employed method for obtaining (R)-(+)-tetrahydro-2-furoic acid.[4][5]

  • Salt Formation: A solution of (±)-tetrahydro-2-furoic acid in a suitable solvent (e.g., a mixture of methylene chloride and ethyl acetate) is treated with an equimolar amount of (S)-(-)-1-phenylethylamine.[4]

  • Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to room temperature, allowing for the selective crystallization of the less soluble diastereomeric salt, which is the (R)-acid-(S)-amine salt.[4]

  • Isolation and Purification of Diastereomeric Salt: The precipitated crystals are collected by filtration. To enhance the optical purity, the crystals are recrystallized one or more times from a suitable solvent.[4]

  • Decomposition of the Salt: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to liberate the free (R)-(+)-tetrahydro-2-furoic acid. The product is typically extracted into an organic solvent.

  • Isolation of the Enantiopure Acid: The organic extracts are dried and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-(+)-tetrahydro-2-furoic acid.[4]

Table 2: Quantitative Data for the Resolution of (±)-Tetrahydro-2-furoic Acid

Chiral Resolving AgentSolvent SystemInitial Yield of Diastereomeric Salt (%)Optical Purity of (R)-acid after Decomposition (% ee)Reference
(S)-(-)-1-PhenylethylamineMethylene chloride/Ethyl acetate4759 (after initial crystallization)[4]
(S)-(-)-1-PhenylethylamineMonochlorobenzene4174 (after initial crystallization)[4]
(S)-(-)-1-PhenylethylamineMonochlorobenzene31 (after three crystallizations)98[4]

ee = enantiomeric excess

Synthesis of Tetrahydrofuran-2-Carboxylic Acid Esters

The esters of tetrahydrofuran-2-carboxylic acid are valuable intermediates and have applications as specialty solvents and in the synthesis of fine chemicals.[6] The most direct and historically significant method for their preparation is the Fischer-Speier esterification.

Fischer-Speier Esterification

First described in 1895 by Emil Fischer and Arthur Speier, this method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7]

Experimental Protocol: Synthesis of Methyl Tetrahydrofuran-2-carboxylate

  • Reaction Setup: Tetrahydrofuran-2-carboxylic acid is dissolved in a large excess of methanol, which also serves as the solvent.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) is carefully added to the solution.[8]

  • Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.

Table 3: Representative Fischer Esterification Conditions

AlcoholCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
MethanolH₂SO₄Reflux (65)4-885-95
EthanolH₂SO₄Reflux (78)6-1280-90
n-Butanolp-TsOHReflux (118)8-1675-85

Applications in Drug Development: A Visual Guide to Mechanism of Action

The significance of tetrahydrofuran-2-carboxylic acid derivatives is profoundly illustrated by their role in modern medicine. The following diagrams, generated using the DOT language, depict the mechanism of action of two key drugs synthesized from this chiral precursor.

Faropenem: Inhibition of Bacterial Cell Wall Synthesis

Faropenem is a broad-spectrum β-lactam antibiotic. Its efficacy stems from the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[7][9]

Faropenem_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Synthesis Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Cross-linking Lysis Cell Lysis Cell_Wall->Lysis Weakened Faropenem Faropenem Faropenem->PBP Inhibits

Mechanism of action of the antibiotic Faropenem.
Baloxavir Marboxil: A Novel Influenza Antiviral

Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid, which inhibits the cap-dependent endonuclease activity of the influenza virus polymerase, thereby preventing viral gene transcription.[2][3]

Baloxavir_Mechanism cluster_host_cell Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza Virus Polymerase (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase Binding Capped_Primers Capped RNA Primers Viral_Polymerase->Capped_Primers Cap-snatching (Endonuclease activity) Viral_mRNA Viral mRNA Capped_Primers->Viral_mRNA Transcription Viral_Proteins Viral Proteins (Replication) Viral_mRNA->Viral_Proteins Baloxavir Baloxavir Acid Baloxavir->Viral_Polymerase Inhibits Endonuclease

Mechanism of action of the antiviral Baloxavir.

Conclusion

From its initial discovery as a derivative of pyromucic acid to its current status as a highly sought-after chiral building block in the pharmaceutical industry, the story of tetrahydrofuran-2-carboxylic acid and its esters is one of continuous scientific advancement. The development of efficient synthetic and resolution techniques has enabled the large-scale production of enantiomerically pure forms, paving the way for the creation of life-saving drugs. As the demand for enantiopure compounds continues to grow, the foundational knowledge of the history and synthesis of these versatile molecules remains more critical than ever for researchers and professionals in the field of drug development.

References

stability and storage conditions for Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Methyl Tetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in organic synthesis, valued for its utility in the pharmaceutical and fine chemical industries. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, efficacy in reactions, and safety in the laboratory. This guide provides a comprehensive overview of the stability profile of this compound, including recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueReference(s)
Synonyms Tetrahydrofuran-2-carboxylic acid methyl ester, 2-Tetrahydrofuroic acid methyl ester[1]
CAS Number 37443-42-8[1][2]
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [1][2]
Appearance Colorless to brown clear liquid[1]
Boiling Point 180 °C @ 680 mmHg[1][3]
Density 1.11 g/mL[1]
Refractive Index n20D 1.44[1]
Purity ≥ 98% (GC)[1][2]

Stability Profile

This compound is generally stable under recommended storage conditions.[2] However, its stability can be compromised by several factors, including exposure to air, light, heat, and incompatible materials.

Incompatibility
  • Oxidizing Agents: As a cyclic ether, this compound is incompatible with strong oxidizing agents.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions.

  • Acids: Strong acids can catalyze the hydrolysis of the ester functional group and potentially promote ring-opening polymerization of the tetrahydrofuran ring.[4]

  • Air Sensitivity and Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[4] While specific data for this compound is not extensively documented in the search results, this is a critical consideration for all cyclic ethers. Containers should be dated upon opening and periodically tested for the presence of peroxides, especially before distillation or concentration.

Hazardous Decomposition

Under thermal stress or in the event of a fire, this compound can decompose to produce hazardous products, primarily carbon monoxide and carbon dioxide.[2]

Recommended Storage Conditions

To maintain the quality and stability of this compound, the following storage conditions are recommended:

ConditionRecommendationReference(s)
Temperature Store in a cool place.[2] Specific temperature ranges of 2-8 °C[1] and room temperature have been suggested. For long-term storage, refrigeration at 2-8 °C is advisable.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[4] Seal containers tightly.[2]
Light Store in a dark place to prevent light-catalyzed degradation.[2]
Ventilation Store in a well-ventilated area.[2]
Container Keep container tightly closed and dry.
Incompatible Materials Store away from oxidizing agents and acids.[2][4]

Potential Degradation Pathways

The chemical structure of this compound, featuring both an ether and an ester, presents several potential degradation pathways.

MTC Methyl Tetrahydrofuran-2-carboxylate Peroxides Hydroperoxides MTC->Peroxides Oxidation Hydrolysis_Products Tetrahydrofuran-2-carboxylic Acid + Methanol MTC->Hydrolysis_Products Hydrolysis Decomposition_Products CO, CO2 MTC->Decomposition_Products Thermal Decomposition Air Air (O2), Light Air->Peroxides Acid Acid (H+) Acid->Hydrolysis_Products Heat Heat Heat->Decomposition_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to a range of stress conditions and monitoring its purity over time.

General Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Obtain high-purity This compound B Prepare samples under different conditions (e.g., neat, in solution) A->B C1 Elevated Temperature B->C1 Subject samples to C2 Light Exposure B->C2 Subject samples to C3 Air Exposure B->C3 Subject samples to C4 Acidic/Basic Conditions B->C4 Subject samples to D Withdraw aliquots at specified time points C1->D C2->D C3->D C4->D E Analyze for purity and degradants (e.g., GC-MS, HPLC) D->E F Characterize degradation products (e.g., NMR, IR) E->F G Determine degradation rate and pathways F->G

Caption: General experimental workflow for stability testing.

Methodologies
  • Sample Preparation: High-purity this compound (>98%) should be used. Samples can be prepared neat or in relevant solvents for specific applications.

  • Stress Conditions:

    • Thermal Stability: Samples are stored at elevated temperatures (e.g., 40°C, 60°C) and under refrigeration (e.g., 2-8°C) as a control.

    • Photostability: Samples are exposed to a controlled light source (e.g., xenon lamp) simulating sunlight. Control samples are kept in the dark.

    • Oxidative Stability: Samples are exposed to air or an oxygen-enriched atmosphere.

    • Hydrolytic Stability: The compound is dissolved in aqueous solutions at different pH values (e.g., pH 2, 7, 9).

  • Analytical Monitoring: At predetermined time points, aliquots are withdrawn and analyzed for the parent compound and any degradation products.

    • Purity Assessment: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a suitable method for monitoring the purity of the volatile ester.

    • Degradant Identification: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the structures of any volatile degradation products. High-Performance Liquid Chromatography (HPLC) may also be employed, particularly for less volatile degradants.

  • Data Analysis: The percentage of the remaining parent compound is plotted against time to determine the degradation kinetics. The identified degradation products are used to elucidate the degradation pathways.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are peroxide formation upon exposure to air and light, and potential hydrolysis in the presence of strong acids. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions—cool, dark, and under an inert atmosphere—is crucial for maintaining the integrity of this valuable synthetic building block. Routine stability testing, particularly for long-term storage or before use in sensitive applications, is a recommended practice.

References

An In-depth Technical Guide to the Key Reactive Sites of Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Tetrahydrofuran-2-carboxylate is a versatile heterocyclic compound of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure, combining a cyclic ether and an ester functional group, presents multiple sites for chemical modification. This technical guide provides a comprehensive analysis of the key reactive sites of the this compound molecule, detailing its susceptibility to nucleophilic and electrophilic attack, and outlining the primary reaction pathways it undergoes. This document summarizes key quantitative data, provides detailed experimental protocols for characteristic reactions, and employs visualizations to elucidate reaction mechanisms and experimental workflows.

Molecular Structure and Key Reactive Sites

This compound possesses two primary reactive sites: the electrophilic carbonyl carbon of the ester group and the tetrahydrofuran ring, which is susceptible to ring-opening reactions under specific conditions. The oxygen atoms of both the ether and the ester functionalities also possess lone pairs of electrons, making them potential sites for protonation or coordination to Lewis acids.

A computational analysis of the charge distribution within the molecule highlights the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophilic attack. The oxygen atom of the tetrahydrofuran ring can be protonated under acidic conditions, which facilitates ring cleavage.

Reactions at the Ester Functional Group

The ester group is a major site of reactivity in this compound, primarily undergoing nucleophilic acyl substitution.

Hydrolysis

The hydrolysis of the ester to the corresponding carboxylic acid, Tetrahydrofuran-2-carboxylic acid, can be achieved under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. The equilibrium can be shifted towards the products by using a large excess of water.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. The ester is heated with a strong base, such as sodium hydroxide, to produce the carboxylate salt.[2] Subsequent acidification of the reaction mixture yields the carboxylic acid.[2]

Table 1: Comparison of Acidic and Basic Hydrolysis of Esters

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reversibility ReversibleIrreversible
Catalyst Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Initial Product Carboxylic Acid and AlcoholCarboxylate Salt and Alcohol
Reaction Conditions Heating with excess water/dilute acidHeating with aqueous base
Reduction

The ester group can be reduced to the corresponding primary alcohol, (Tetrahydrofuran-2-yl)methanol. A common and effective reducing agent for this transformation is Diisobutylaluminium hydride (DIBAL-H).[3]

Reactions Involving the Tetrahydrofuran Ring

The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific, typically harsh, conditions.

Acid-Catalyzed Ring Opening

In the presence of strong acids, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent cleavage. For instance, cyclic ethers can be cleaved at room temperature by a mixture of sulfuric acid and acetic anhydride to yield diacetoxyalkanes.[4] The reaction proceeds via an AA1-1 mechanism, involving the formation of a cyclic oxonium ion as the rate-limiting step.[5]

Oxidative Ring Opening

Catalytic oxidative ring-opening of the tetrahydrofuran ring has been observed. For example, a diiron(II) complex can catalyze the oxidation of THF, leading to C-C bond cleavage and the formation of products like 3-hydroxypropylformate.[6][7] Following the initial reaction, further oxidation can yield products such as 2-hydroperoxytetrahydrofuran and butyrolactone.[6][7]

Experimental Protocols

General Protocol for Acid-Catalyzed Ester Hydrolysis

This protocol is a general procedure for the hydrolysis of cyclic esters and can be adapted for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of a dilute strong acid (e.g., 1 M H₂SO₄).

  • Heating: Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

General Protocol for Base-Catalyzed Ester Hydrolysis (Saponification)
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound in an aqueous solution of a strong base (e.g., 1 M NaOH).

  • Heating: Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. If the corresponding alcohol is volatile, it can be removed by distillation.

  • Acidification: The remaining aqueous solution containing the carboxylate salt is cooled in an ice bath and acidified with a strong acid (e.g., concentrated HCl) until the solution is acidic to litmus paper.

  • Extraction and Purification: The resulting carboxylic acid is then extracted with an organic solvent, and the organic extracts are washed, dried, and concentrated as described in the acid-catalyzed hydrolysis protocol.

Protocol for Reduction of this compound with DIBAL-H

This protocol is based on the reduction of the methyl ester of tetrahydrofuran-2-carboxylic acid.[3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a dry, aprotic solvent (e.g., anhydrous toluene or THF).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene) dropwise to the cooled ester solution.

  • Quenching: After the addition is complete, stir the reaction at low temperature for a designated time. The reaction is then carefully quenched by the slow, dropwise addition of a suitable quenching agent (e.g., methanol, followed by water and then a saturated solution of Rochelle's salt).

  • Workup and Purification: Allow the mixture to warm to room temperature and stir until two clear layers form. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude alcohol can be purified by distillation or column chromatography.

Visualizations

Signaling Pathways and Reaction Mechanisms

G cluster_hydrolysis Ester Hydrolysis Ester Methyl Tetrahydrofuran- 2-carboxylate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Tetrahedral_Intermediate_Base Tetrahedral Intermediate (Base-Catalyzed) Ester->Tetrahedral_Intermediate_Base + OH- Tetrahedral_Intermediate_Acid Tetrahedral Intermediate (Acid-Catalyzed) Protonated_Ester->Tetrahedral_Intermediate_Acid + H2O Carboxylic_Acid Tetrahydrofuran-2- carboxylic Acid Tetrahedral_Intermediate_Acid->Carboxylic_Acid - H+, - Methanol Methanol Methanol Carboxylate Tetrahydrofuran-2- carboxylate Anion Tetrahedral_Intermediate_Base->Carboxylate - Methanol Carboxylate->Carboxylic_Acid + H+

Caption: Reaction pathways for acid- and base-catalyzed hydrolysis of the ester.

G Ester Methyl Tetrahydrofuran- 2-carboxylate Aldehyde Intermediate Aldehyde Ester->Aldehyde 1. DIBAL-H 2. Quench Alcohol (Tetrahydrofuran-2-yl)methanol Aldehyde->Alcohol DIBAL-H

Caption: Pathway for the reduction of the ester to a primary alcohol.

G THF_Ring Tetrahydrofuran Ring Protonated_Ether Protonated Ether THF_Ring->Protonated_Ether + H+ Ring_Opened_Intermediate Ring-Opened Carbocation Protonated_Ether->Ring_Opened_Intermediate Ring Opening Product Ring-Opened Product Ring_Opened_Intermediate->Product + Nucleophile

Caption: General mechanism for acid-catalyzed ring opening of the tetrahydrofuran moiety.

Experimental Workflows

G cluster_ester_hydrolysis Experimental Workflow: Ester Hydrolysis Start Start: Methyl Tetrahydrofuran- 2-carboxylate Reaction Reaction: Add Acid/Base and Water, Reflux Start->Reaction Workup Workup: Cool, Extract with Organic Solvent Reaction->Workup Acidification Acidification (for base hydrolysis): Add strong acid Workup->Acidification If base hydrolysis Purification Purification: Wash, Dry, Concentrate, Recrystallize/Chromatograph Workup->Purification If acid hydrolysis Acidification->Purification End End: Tetrahydrofuran-2- carboxylic Acid Purification->End

References

Theoretical and Computational Analysis of Methyl Tetrahydrofuran-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Tetrahydrofuran-2-carboxylate is a versatile heterocyclic ester with significant potential in medicinal chemistry and materials science. A thorough understanding of its conformational landscape, spectroscopic properties, and reactivity is crucial for its effective application. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study this compound. It details the computational approaches for conformational analysis, the prediction of vibrational and nuclear magnetic resonance spectra, and the evaluation of thermochemical properties. Furthermore, this guide outlines relevant experimental protocols for synthesis and spectroscopic analysis, offering a framework for validating computational findings. The logical workflows for these theoretical and experimental investigations are visualized to enhance clarity.

Introduction

This compound, a chiral molecule, is a valuable building block in the synthesis of a variety of organic compounds. Its tetrahydrofuran ring provides a scaffold with specific stereochemical and electronic properties, while the methyl ester group offers a site for further chemical modification. Computational chemistry provides a powerful toolkit for exploring the molecular properties of such compounds at a level of detail that can be challenging to achieve through experimental methods alone. By employing quantum chemical calculations, researchers can predict molecular geometries, analyze conformational preferences, and simulate spectroscopic data, thereby guiding experimental design and interpretation.

This guide will delve into the application of Density Functional Theory (DFT) for the comprehensive characterization of this compound.

Computational Methodology

A robust computational investigation of this compound would typically involve geometry optimization and frequency calculations using DFT. A common and effective approach is the use of the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[1] Solvent effects, which can significantly influence conformational equilibria and spectroscopic properties, can be modeled using a polarizable continuum model (PCM).

Conformational Analysis

The tetrahydrofuran ring is not planar and can adopt various puckered conformations, primarily envelope (E) and twist (T) forms.[2] The orientation of the methoxycarbonyl group relative to the ring further increases the number of possible conformers. A systematic conformational search is essential to identify the low-energy isomers.

Logical Workflow for Conformational Analysis

start Initial Structure Generation (e.g., from 2D sketch) conf_search Systematic Conformational Search (e.g., CREST) start->conf_search geom_opt Geometry Optimization of Conformers (DFT: B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Vibrational Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_analysis Relative Energy Analysis (Including ZPE and thermal corrections) freq_calc->energy_analysis boltzmann Boltzmann Distribution Analysis (Determine conformer populations) energy_analysis->boltzmann final Identification of Most Stable Conformers boltzmann->final reactant1 Tetrahydrofuran-2-carboxylic acid reaction Esterification Reaction reactant1->reaction reactant2 Methanol reactant2->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction product This compound reaction->product byproduct Water reaction->byproduct

References

Methodological & Application

Application of Methyl Tetrahydrofuran-2-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl Tetrahydrofuran-2-carboxylate and its derivatives, particularly the enantiomerically pure (R)-Tetrahydrofuran-2-carboxylic acid, are valuable chiral building blocks in the pharmaceutical industry. Their unique structural features are utilized in the synthesis of complex molecules, including potent antibiotics and antiviral agents. This document provides detailed application notes and protocols for the use of these compounds in the synthesis of the antibiotic Faropenem and the antiviral drug Baloxavir Marboxil.

Synthesis of Faropenem Sodium

(R)-Tetrahydrofuran-2-carboxylic acid is a key component in the synthesis of Faropenem, a broad-spectrum β-lactam antibiotic. The synthesis involves the preparation of (R)-tetrahydrofuran-2-thiolcarboxylic acid from the corresponding carboxylic acid, followed by condensation with a β-lactam core.

Reaction Scheme: Synthesis of Faropenem Intermediate

The initial step involves the conversion of (R)-Tetrahydrofuran-2-carboxylic acid to its corresponding thiol acid, which is then reacted with (3R,4R)-4-acetoxy-3-[(1R)-(tert-butyldimethylsilyoxy)ethyl]-2-azetidinone (4-AA).

Faropenem_Synthesis R_THF_COOH (R)-Tetrahydrofuran-2-carboxylic acid Thiolation Thiolation R_THF_COOH->Thiolation R_THF_COSH (R)-Tetrahydrofuran-2-thiolcarboxylic acid Thiolation->R_THF_COSH Condensation Condensation R_THF_COSH->Condensation 4_AA (3R,4R)-4-acetoxy-3-[(1R)-(tert-butyldimethylsilyoxy)ethyl]-2-azetidinone (4-AA) 4_AA->Condensation Faropenem_Intermediate Faropenem Intermediate Condensation->Faropenem_Intermediate

Caption: Synthesis of the core intermediate of Faropenem.

Quantitative Data for Faropenem Intermediate Synthesis
Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
(3R,4R)-4-acetoxy-3-[(1R)-(tert-butyldimethylsilyoxy)ethyl]-2-azetidinone (4-AA)(R)-tetrahydrofuran-2-thiolcarboxylic acid----~37 (overall)[1]
4-AAR-(+)-sulfo-tetrahydrofuran-2-formic acidZinc halideDioxane358-[2]
4-AA (100g)Sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid (67g)Sodium bicarbonateAcetone/WaterRoom Temp3-[3]
Experimental Protocol: Synthesis of Faropenem Intermediate

Materials:

  • (3R,4R)-4-acetoxy-3-[(1R)-(tert-butyldimethylsilyoxy)ethyl]-2-azetidinone (4-AA)

  • (R)-tetrahydrofuran-2-thiolcarboxylic acid

  • Acetone

  • Water

  • Sodium bicarbonate solution

  • Toluene

  • Brine solution

Procedure: [3]

  • A solution of the sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid (67 g) in aqueous acetone is prepared.

  • This solution is added slowly to a solution of 4-AA (100 g) in acetone (200 mL).

  • The reaction mixture is stirred for 3 hours at a pH of 8.0 to 8.5, maintained by the addition of sodium bicarbonate solution.

  • Upon completion of the reaction, the product is extracted with toluene.

  • The combined toluene layers are washed with saturated sodium bicarbonate solution and brine solution.

  • The toluene is removed under vacuum to yield 3-(l'-tert-butyldimethylsilyloxyethyl)-4-(2′- tetrahydrofuranoylthio)-2-azetidinone, which is used in the next step without further purification.

Chiral Resolution in the Synthesis of Baloxavir Marboxil

(R)-Tetrahydrofuran-2-carboxylic acid is employed as a chiral resolving agent in the synthesis of the antiviral drug Baloxavir Marboxil. It is used to separate the desired enantiomer from a racemic mixture of a key intermediate.

Workflow for Chiral Resolution

The process involves the formation of diastereomeric salts with the racemic intermediate, followed by separation and subsequent removal of the chiral auxiliary.

Baloxavir_Resolution Racemic_Intermediate Racemic Intermediate (1-rac) Salt_Formation Diastereomeric Salt Formation Racemic_Intermediate->Salt_Formation Chiral_Acid (R)-Tetrahydrofuran-2-carboxylic acid Chiral_Acid->Salt_Formation Diastereomers Diastereomers (13A & 13B) Salt_Formation->Diastereomers Separation Selective Crystallization Diastereomers->Separation Desired_Diastereomer Desired Diastereomer Separation->Desired_Diastereomer Removal Removal of Chiral Auxiliary (DBU, EtOH) Desired_Diastereomer->Removal Resolved_Intermediate Enantiomerically Pure Intermediate (1-R) Removal->Resolved_Intermediate

Caption: Chiral resolution of a Baloxavir Marboxil intermediate.

Quantitative Data for Chiral Resolution
Racemic IntermediateChiral Resolving AgentReagent for Auxiliary RemovalSolventTime (h)Yield (%)Reference
1-rac(R)-tetrahydrofuran-2-carboxylic acidDBUEtOH0.590[4]
Experimental Protocol: Chiral Resolution of Baloxavir Intermediate

Materials:

  • Racemic intermediate (1-rac)

  • (R)-tetrahydrofuran-2-carboxylic acid

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol (EtOH)

  • Diisopropyl ether

Procedure: [4]

  • The racemic intermediate (1-rac) is reacted with (R)-tetrahydrofuran-2-carboxylic acid to form diastereomers (13A and 13B).

  • The desired diastereomer is selectively crystallized from the reaction mixture.

  • The isolated diastereomer is treated with DBU in EtOH for 0.5 hours at room temperature to remove the tetrahydrofuroyl group.

  • Diisopropyl ether is added to the reaction mixture to precipitate the enantiomerically pure intermediate (1-R), which is obtained in a 90% yield.

This compound and its derivatives are indispensable chiral building blocks in modern pharmaceutical synthesis. Their application in the construction of complex molecules like Faropenem and in the chiral resolution of intermediates for drugs such as Baloxavir Marboxil highlights their significance in producing enantiomerically pure and effective therapeutic agents. The protocols and data presented provide a foundational understanding for researchers and drug development professionals working in this field.

References

Methyl Tetrahydrofuran-2-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl tetrahydrofuran-2-carboxylate is a versatile heterocyclic building block employed in the synthesis of a wide array of complex organic molecules. Its unique structural features, including a chiral center at the C2 position and a reactive ester functionality, make it a valuable precursor in the pharmaceutical, agrochemical, and fine chemical industries. This document provides detailed application notes and experimental protocols for key transformations involving this compound, serving as a comprehensive guide for its utilization in organic synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Appearance Colorless to brown clear liquid[1]
Density 1.11 g/mL[1]
Boiling Point 180 °C @ 680 mmHg[1]
Refractive Index (n20D) 1.44[1]
Purity ≥ 98% (GC)[1]

Key Synthetic Applications and Protocols

This compound serves as a precursor for a variety of functional groups, enabling the construction of diverse molecular architectures. Key transformations include reduction to alcohols, conversion to amides, and carbon-carbon bond formation via enolate chemistry.

Reduction to (Tetrahydrofuran-2-yl)methanol

The reduction of the ester functionality in this compound provides direct access to the corresponding primary alcohol, (tetrahydrofuran-2-yl)methanol. This alcohol is a valuable intermediate for further functionalization.

This protocol outlines the reduction of this compound to (tetrahydrofuran-2-yl)methanol using lithium aluminum hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

  • Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates, wash with 1 M HCl and saturated aqueous Na₂SO₄ solution, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude (tetrahydrofuran-2-yl)methanol.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expected Yield: High (typically >85%)

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend LiAlH₄ in anhydrous THF add_ester Add this compound solution dropwise at 0°C start->add_ester Under N₂ reflux Warm to RT and reflux for 2-4h add_ester->reflux quench Quench with H₂O and NaOH(aq) at 0°C reflux->quench TLC monitoring filter Filter through Celite® quench->filter extract Wash with HCl and Na₂SO₄ filter->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify end (Tetrahydrofuran-2-yl)methanol purify->end

Amide Bond Formation

Direct amidation of this compound with amines provides a straightforward route to a variety of N-substituted tetrahydrofuran-2-carboxamides. These compounds are of interest in medicinal chemistry due to their potential biological activities.

This protocol describes the synthesis of N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide.

Materials:

  • This compound

  • N¹-methylpropane-1,3-diamine

  • Calcium iodide (CaI₂)

  • Anhydrous toluene

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Suspend this compound (1.0 equivalent) and N¹-methylpropane-1,3-diamine (1.3 equivalents) in anhydrous toluene to make a 2 M solution in a round-bottom flask.

  • Add calcium iodide (CaI₂) (10 mol%) to the suspension.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using automated flash chromatography (e.g., Biotage Isolera™ One) to yield the desired amide.

Yield Data:

AmineProductCatalystYield
N¹-methylpropane-1,3-diamineN-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamideCaI₂Not specified

Amidation_Pathway start Methyl Tetrahydrofuran-2-carboxylate reagents CaI₂ (10 mol%) Toluene, RT, 1h start->reagents amine N¹-methylpropane-1,3-diamine amine->reagents product N-(3-(methylamino)propyl) tetrahydrofuran-2-carboxamide reagents->product Amidation

Alkylation via Enolate Formation

The α-proton of the ester in this compound can be abstracted by a strong, non-nucleophilic base to form an enolate. This enolate can then be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the C2 position. This reaction is a powerful tool for carbon-carbon bond formation.

  • Base Selection: A strong, sterically hindered base like lithium diisopropylamide (LDA) is typically used to ensure complete and rapid enolate formation, minimizing self-condensation of the ester.[2]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the highly basic LDA and the reactive enolate.

  • Temperature: The enolate is typically formed at low temperatures (e.g., -78 °C) to control its reactivity and prevent side reactions. The alkylating agent is then added, and the reaction is allowed to warm to room temperature.

  • Electrophiles: Primary and methyl halides are the most effective alkylating agents for Sₙ2 reactions with enolates. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will primarily undergo elimination.[2]

This protocol provides a general procedure for the α-alkylation of an ester, which can be adapted for this compound.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare LDA in situ by adding n-BuLi (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.

  • To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.1 equivalents) to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylation_Scheme cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation ester This compound enolate Lithium Enolate ester->enolate LDA, THF, -78°C product α-Alkylated Product enolate->product R-X (Alkyl Halide)

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols and application notes provided herein demonstrate its utility in accessing a range of important functionalized tetrahydrofuran derivatives. Its reactivity allows for the construction of complex molecular scaffolds, making it a key intermediate for the development of new pharmaceuticals and other fine chemicals. Careful consideration of reaction conditions, particularly for enolate chemistry, is crucial for achieving high yields and selectivities in its transformations.

References

Application Notes and Protocols for the Esterification of Tetrahydro-2-Furoic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of methyl tetrahydro-2-furoate via the Fischer esterification of tetrahydro-2-furoic acid with methanol. This acid-catalyzed esterification is a common and effective method for the preparation of this valuable ester, which finds applications as a fragrance and flavor ingredient and as an intermediate in organic synthesis.[1] The protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to aid in the successful execution of this synthesis.

Introduction

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic chemistry. The Fischer esterification, a reaction catalyzed by a strong acid, is a widely used method for this purpose.[2] The reaction between tetrahydro-2-furoic acid and methanol, in the presence of an acid catalyst such as sulfuric acid, yields methyl tetrahydro-2-furoate and water. This reaction is an equilibrium process.[1] To drive the reaction toward the formation of the ester product, it is common practice to use a large excess of the alcohol (methanol in this case) or to remove the water that is formed during the reaction.[1]

Methyl tetrahydro-2-furoate is a valuable compound with a pleasant, fruity odor, making it useful in the flavor and fragrance industry.[3] Its chemical structure also makes it a versatile building block for the synthesis of more complex molecules.[1]

Data Presentation

While specific quantitative data for the esterification of tetrahydro-2-furoic acid with methanol is not widely published in comparative formats, the following table outlines the key parameters and expected outcomes based on general principles of Fischer esterification and available information on the product.

ParameterValueSource
Reactants Tetrahydro-2-furoic acid, Methanol[1]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)[1]
Solvent Methanol (used in excess)[1]
Reaction Temperature Reflux (approx. 65°C)
Reaction Time 2-4 hours
Product Methyl tetrahydro-2-furoate[3]
CAS Number 37443-42-8[3]
Molecular Formula C₆H₁₀O₃[3]
Molecular Weight 130.14 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 180 °C at 680 mmHg
Purity (typical) >97% (determined by GC)[1][3]
Expected Yield High (with excess methanol)[1]

Experimental Protocol

This protocol details the laboratory-scale synthesis of methyl tetrahydro-2-furoate.

Materials and Equipment
  • Tetrahydro-2-furoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add tetrahydro-2-furoic acid.

    • Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents), which will also serve as the solvent.

    • Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) with gentle stirring.

  • Esterification Reaction:

    • Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.

    • Heat the mixture to reflux (the boiling point of methanol, approximately 65°C) and maintain a gentle reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water.

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent from the organic solution.

    • Remove the solvent using a rotary evaporator to yield the crude methyl tetrahydro-2-furoate.

    • For higher purity, the crude product can be purified by distillation under reduced pressure.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the esterification of tetrahydro-2-furoic acid with methanol.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Tetrahydro-2-furoic Acid, Methanol, and H₂SO₄ to Flask B 2. Reflux the Mixture (2-4 hours at ~65°C) A->B C 3. Cool and Quench with Ice Water B->C D 4. Extract with Organic Solvent C->D E 5. Wash with NaHCO₃ and Brine D->E F 6. Dry with Anhydrous Salt E->F G 7. Filter Drying Agent F->G H 8. Evaporate Solvent (Rotary Evaporator) G->H I 9. (Optional) Distillation for High Purity H->I J Final Product: Methyl Tetrahydro-2-furoate

Caption: Experimental workflow for the synthesis of methyl tetrahydro-2-furoate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Organic solvents used for extraction are flammable. Keep away from ignition sources.

By following this detailed protocol, researchers can effectively synthesize methyl tetrahydro-2-furoate for various applications in research and development.

References

Application of Methyl Tetrahydrofuran-2-carboxylate in Agrochemical Development: A Case Study of the Herbicide Icafolin-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl Tetrahydrofuran-2-carboxylate is a versatile heterocyclic building block increasingly utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its saturated furan ring system offers a stable, three-dimensional scaffold that can be functionalized to create novel active ingredients. This application note details the use of this compound derivatives in the development of the novel herbicide, Icafolin-methyl, a potent inhibitor of tubulin polymerization in plants.

Overview of Icafolin-methyl: A Novel Herbicide

Icafolin-methyl is a new-generation herbicide developed by Bayer CropScience. It belongs to the isoxazoline carboxamide chemical class and offers a unique mode of action by inhibiting tubulin polymerization, a crucial process for cell division and growth in plants.[1][2] This distinct mechanism of action makes it a valuable tool for managing weed resistance to other established herbicide classes. The active ingredient is the methyl ester, which is hydrolyzed in planta to the corresponding carboxylic acid, icafolin.[1]

Synthesis of Icafolin-methyl

The synthesis of Icafolin-methyl involves a multi-step process where a derivative of this compound is a key intermediate. The general synthetic strategy involves the coupling of a substituted 3-phenylisoxazoline-5-carboxylic acid with an amino-functionalized tetrahydrofuran-2-carboxylic acid methyl ester.

Workflow for the Synthesis of Icafolin-methyl:

G cluster_0 Synthesis of Isoxazoline Acid Chloride cluster_1 Synthesis of Amino-THF-ester cluster_2 Final Coupling A 3,5-Difluorophenyl Nitrile Oxide C 3-(3,5-Difluorophenyl)-5-vinyl-4,5-dihydroisoxazole-5-carboxylic acid A->C [3+2] Cycloaddition B Vinyl Acetic Acid Derivative B->C D Isoxazoline Acid Chloride C->D Chlorinating Agent (e.g., SOCl2) H Icafolin-methyl D->H Amide Coupling E Methyl 4-hydroxy-tetrahydrofuran-2-carboxylate F Methyl 4-azido-tetrahydrofuran-2-carboxylate E->F Azide Substitution G Methyl 4-amino-tetrahydrofuran-2-carboxylate F->G Reduction G->H

Caption: A generalized workflow for the synthesis of Icafolin-methyl.

Experimental Protocols

Illustrative Synthesis of a Tetrahydrofuran-2-carboxamide Derivative

This protocol is a representative example of the key amide coupling step in the synthesis of Icafolin-methyl, based on general synthetic methodologies for similar compounds.

Materials:

  • Methyl 4-amino-tetrahydrofuran-2-carboxylate (1.0 eq)

  • 3-(3,5-Difluorophenyl)-5-vinyl-4,5-dihydroisoxazole-5-carbonyl chloride (1.05 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Methyl 4-amino-tetrahydrofuran-2-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 10 minutes.

  • Slowly add a solution of 3-(3,5-Difluorophenyl)-5-vinyl-4,5-dihydroisoxazole-5-carbonyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.

Protocol for Pre-Emergence Herbicidal Activity Assay

This protocol describes a standard method for evaluating the pre-emergence herbicidal efficacy of a test compound in a greenhouse setting.

Materials:

  • Seeds of various weed species (see Table 1)

  • Sandy loam soil

  • Pots or trays

  • Test compound (e.g., Icafolin-methyl) formulated as a sprayable solution

  • Laboratory spray chamber

  • Greenhouse with controlled temperature and light conditions

Procedure:

  • Fill pots or trays with sandy loam soil.

  • Sow seeds of the selected weed species at a depth of 0.5-1.0 cm.

  • Apply the test compound at various application rates (e.g., 15, 30, 60, 120 g a.i./ha) to the soil surface using a laboratory spray chamber calibrated to deliver a specific spray volume.

  • Include an untreated control for comparison.

  • Water the pots from above.

  • Transfer the pots to a greenhouse maintained at approximately 22-28°C with a 14-hour photoperiod.

  • Water the pots regularly to maintain soil moisture.

  • Assess the herbicidal effect 21 days after treatment by visually rating the percentage of plant injury (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the emerged plants.

Protocol for Post-Emergence Herbicidal Activity Assay

This protocol outlines a standard method for assessing the post-emergence herbicidal efficacy of a test compound.

Materials:

  • Young plants of various weed species (e.g., at the 2-3 leaf stage) grown in pots

  • Test compound (e.g., Icafolin-methyl) formulated as a sprayable solution with an appropriate adjuvant

  • Laboratory spray chamber

  • Greenhouse with controlled temperature and light conditions

Procedure:

  • Grow the selected weed species in pots containing a suitable growing medium until they reach the 2-3 leaf stage.

  • Apply the test compound at various application rates (e.g., 15, 30, 60, 120 g a.i./ha) to the foliage of the plants using a laboratory spray chamber.

  • Include an untreated control for comparison.

  • Return the plants to the greenhouse.

  • Water the plants as needed, avoiding washing the herbicide from the leaves.

  • Assess the herbicidal effect 21 days after treatment by visually rating the percentage of plant injury and by measuring the plant fresh weight.

Herbicidal Activity of Icafolin-methyl

Icafolin-methyl has demonstrated excellent herbicidal activity against a broad spectrum of economically important monocotyledonous and dicotyledonous weeds in both pre- and post-emergence applications.[3]

Table 1: Post-Emergence Herbicidal Efficacy of Icafolin-methyl on Various Weed Species

Weed Species (Abbreviation)Common NameEfficacy (%) at 30 g a.i./ha
Alopecurus myosuroides (ALOMY)Black-grass90 - 100
Avena fatua (AVEFA)Wild oat90 - 100
Lolium rigidum (LOLRI)Rigid ryegrass90 - 100
Galium aparine (GALAP)Cleavers80 - 90
Papaver rhoeas (PAPRH)Corn poppy90 - 100
Viola tricolor (VIOTR)Wild pansy90 - 100
Echinochloa crus-galli (ECHCG)Barnyard grass90 - 100
Setaria viridis (SETVI)Green foxtail90 - 100
Amaranthus palmeri (AMAPA)Palmer amaranth90 - 100
Chenopodium album (CHEAL)Common lambsquarters80 - 90

Data is a qualitative summary based on published research.[3]

Mode of Action: Tubulin Polymerization Inhibition

The mode of action of Icafolin-methyl is the inhibition of tubulin polymerization.[1][4] Tubulin proteins are the building blocks of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a critical role in cell division (by forming the mitotic spindle), cell wall formation, and intracellular transport. By binding to tubulin, Icafolin prevents the assembly of microtubules, leading to a disruption of these vital cellular processes and ultimately causing plant death.

Diagram of Tubulin Polymerization Inhibition:

G cluster_0 Normal Cell Division cluster_1 Effect of Icafolin A Tubulin Dimers B Microtubule Assembly A->B C Mitotic Spindle Formation B->C D Cell Division C->D E Icafolin G Inhibition of Microtubule Assembly E->G F Tubulin Dimers F->G H Disruption of Mitotic Spindle G->H I Cell Division Arrest & Plant Death H->I

Caption: Simplified diagram of the mode of action of Icafolin.

The development of Icafolin-methyl showcases the successful application of this compound as a key building block in modern agrochemical research. The resulting herbicide demonstrates high efficacy against a broad range of weeds, including resistant biotypes, and possesses a valuable mode of action for integrated weed management strategies. The protocols and data presented here provide a framework for the evaluation and understanding of this important new class of herbicides.

References

role of Methyl Tetrahydrofuran-2-carboxylate in biodegradable polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I have performed a comprehensive search for the role of Methyl Tetrahydrofuran-2-carboxylate in the synthesis of biodegradable polymers. The scientific literature and patent databases do not provide specific information on the use of this compound as a monomer for creating biodegradable polymers. This suggests that it is not a commonly utilized or documented building block for this purpose.

However, the search has yielded a wealth of information on closely related and highly relevant furan-based monomers that are at the forefront of research and development in biodegradable polymers. The most prominent of these is 2,5-Furandicarboxylic acid (FDCA) , a bio-based platform chemical considered a key substitute for petroleum-derived terephthalic acid.

Therefore, these application notes will focus on the synthesis of biodegradable polymers using FDCA and its derivatives, providing researchers, scientists, and drug development professionals with a detailed overview of the current state of the art.

1. Introduction

Furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA), are emerging as crucial bio-based building blocks for the synthesis of sustainable and biodegradable polymers.[1][2] Derived from renewable resources like agricultural waste, these monomers offer a green alternative to their petrochemical counterparts.[1] The resulting polymers, such as polyethylene furanoate (PEF), exhibit excellent properties, including enhanced gas barrier capabilities and biodegradability under specific conditions, making them suitable for a wide range of applications, from packaging to biomedical devices.[1][3]

2. Synthesis of FDCA-Based Biodegradable Polyesters

The most common method for synthesizing high-molecular-weight polyesters from FDCA is through polycondensation. This typically involves a two-step process of esterification and subsequent melt or solid-state polycondensation.

  • Esterification: FDCA is first esterified with a diol (e.g., ethylene glycol) to form a bis(hydroxyalkyl) furanoate monomer. This step is often carried out at elevated temperatures in the presence of a catalyst.

  • Polycondensation: The resulting monomer is then heated under high vacuum and in the presence of a polycondensation catalyst to increase the molecular weight of the polymer.

Various catalysts have been explored for this process, including antimony, titanium, and germanium compounds, similar to those used in polyethylene terephthalate (PET) production.[4]

3. Key Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene furanoate) (PEF)

This protocol describes a typical two-stage melt polymerization process for synthesizing PEF.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Ethylene glycol (EG)

  • Titanium(IV) isopropoxide (catalyst)

  • Antimony(III) oxide (catalyst)

  • Phenol/1,1,2,2-tetrachloroethane or similar solvent for viscosity measurements

Procedure:

  • Esterification:

    • Charge the reactor with FDCA and an excess of ethylene glycol (e.g., a 1:2 molar ratio).

    • Add the esterification catalyst (e.g., Titanium(IV) isopropoxide).

    • Heat the mixture to approximately 180-220°C under a nitrogen atmosphere.

    • Continuously remove the water formed during the reaction.

    • Monitor the reaction until the formation of the bis(2-hydroxyethyl) furanoate oligomer is complete.

  • Polycondensation:

    • Add the polycondensation catalyst (e.g., Antimony(III) oxide).

    • Gradually increase the temperature to 230-260°C.

    • Slowly reduce the pressure to below 1 mbar to facilitate the removal of excess ethylene glycol and promote polymer chain growth.

    • Continue the reaction until the desired melt viscosity is achieved, indicating a high molecular weight polymer.

    • Extrude the polymer from the reactor and cool it to obtain the final PEF product.

4. Data Presentation

The properties of FDCA-based polyesters can be tailored by varying the diol used in the polymerization. The table below summarizes the thermal properties of various poly(alkylene furanoate)s.

Polymer NameDiol UsedGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(ethylene furanoate) (PEF)Ethylene glycol~85-90~210-220
Poly(propylene furanoate) (PPF)1,3-Propanediol~60-65~170-180
Poly(butylene furanoate) (PBF)1,4-Butanediol~45-50~160-170
Poly(hexamethylene furanoate) (PHF)1,6-Hexanediol~20-25~140-150

Note: The values presented are approximate and can vary depending on the molecular weight and crystallinity of the polymer.

5. Biodegradability

FDCA-based polyesters like PEF have shown potential for biodegradability under specific conditions.[5] Studies have indicated that PEF can be hydrolyzed by enzymes and bacteria, particularly in composting environments.[5] The rate of biodegradation can be influenced by factors such as the length of the methylene chain in the diol and the overall crystallinity of the polymer.[5] For instance, copolyesters of PEF with aliphatic polyesters have been shown to exhibit enhanced enzymatic degradation.[6]

6. Visualizations

Diagram 1: Synthesis Pathway of PEF from Biomass

G Biomass Biomass (e.g., agricultural waste) Sugars C6 Sugars (e.g., Fructose) Biomass->Sugars HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation PEF Poly(ethylene furanoate) (PEF) FDCA->PEF EG Ethylene Glycol (from bio-ethanol) EG->PEF Polycondensation

Caption: From renewable biomass to the biodegradable polymer PEF.

Diagram 2: Experimental Workflow for PEF Synthesis

G cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_characterization Characterization A Mix FDCA & Ethylene Glycol B Add Catalyst & Heat A->B C Remove Water B->C D Add Catalyst C->D E Increase Temperature & Apply Vacuum D->E F Monitor Viscosity E->F G Molecular Weight (GPC) F->G H Thermal Properties (DSC, TGA) F->H I Biodegradation Study F->I

Caption: A typical workflow for the synthesis and characterization of PEF.

References

Application Notes and Protocols for the Quantification of Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Methyl Tetrahydrofuran-2-carboxylate using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies are based on established analytical principles for similar compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Accurate quantification of this compound is crucial for process monitoring, quality control, and stability testing in drug development. This document outlines recommended starting methods for its analysis by GC-FID/MS and HPLC-UV.

Analytical Methods

Two primary chromatographic methods are proposed for the quantification of this compound: Gas Chromatography for volatile analysis and High-Performance Liquid Chromatography for non-volatile or thermally labile samples.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3] A robust method can be developed based on the analysis of structurally similar cyclic ethers.[3]

2.1.1. Experimental Protocol: GC-FID/MS

This protocol provides a starting point for the analysis of this compound using a standard GC system equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for confirmation.

  • Instrumentation: A standard gas chromatograph with a split/splitless injector, coupled to an FID and/or MS detector.

  • Sample Preparation:

    • High Concentration Samples: Dilute accurately in a suitable solvent such as ethyl acetate or dichloromethane.

    • Low Concentration Samples/Complex Matrices: A solid-phase extraction (SPE) may be necessary. For aqueous samples, a cartridge containing coconut charcoal can be used for extraction, followed by elution with dichloromethane.[4][5] The eluent is then concentrated and brought to a known volume.

  • Internal Standard: An internal standard (e.g., Tetrahydrofuran-d8) should be added to all samples and standards to correct for injection volume variations.[4][5]

  • Calibration: Prepare a series of calibration standards of this compound in the same solvent as the samples, bracketing the expected sample concentration range.

Table 1: Proposed GC Instrumental Parameters

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane)A non-polar stationary phase is effective for separating non-polar compounds like cyclic ethers.[3]
Injector Split/Splitless
Injector Temperature250 °CEnsures complete volatilization of the analyte.
Injection Volume1 µL
Split Ratio50:1 (can be optimized for different concentrations)A higher split ratio is suitable for concentrated samples to avoid column overload.[3]
Carrier Gas Helium or HydrogenInert and provides good efficiency.[3]
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column.[3]
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate10 °C/min to 200 °CThis program allows for the separation of volatile components and elutes the analyte in a reasonable time.
Final HoldHold at 200 °C for 5 minutes
Detector (FID)
Temperature280 °CPrevents condensation of analytes in the detector.[3]
Detector (MS)
Transfer Line Temp.280 °CPrevents condensation of analytes before entering the mass spectrometer.[3]
Ion Source Temp.230 °CStandard temperature for electron ionization.[3]
Scan Rangem/z 35 - 300Covers the expected mass fragments of the analyte and potential impurities.[3]

2.1.2. GC Method Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Dilution Dilution/SPE Sample->Dilution Add_IS Add Internal Standard Dilution->Add_IS GC_Injection GC Injection Add_IS->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Gas Chromatography workflow for this compound.

HPLC is a versatile technique that can be used for a wide range of compounds. While Tetrahydrofuran (THF) can be challenging for some HPLC systems due to its tendency to swell PEEK tubing, its derivatives, when present as analytes in lower concentrations, are generally compatible.[6] 2-Methyltetrahydrofuran (a related compound) has been successfully used as a mobile phase modifier in reversed-phase HPLC.[7]

2.2.1. Experimental Protocol: HPLC-UV

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Dissolve and/or dilute the sample in the mobile phase or a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase, covering the desired concentration range.

Table 2: Proposed HPLC Instrumental Parameters

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA C18 column is a good starting point for the separation of moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile and water are common solvents for reversed-phase HPLC.[7] Formic acid helps to improve peak shape.
Gradient 30% B to 90% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes. (This is a starting point and should be optimized).A gradient elution is useful for separating the analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves retention time reproducibility.
Injection Volume 10 µL
Detector UV-Vis or DAD
Wavelength210 nm (or lambda max if determined)The ester carbonyl group should have some UV absorbance at lower wavelengths.

2.2.2. HPLC Method Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve/Dilute Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC_Injection HPLC Injection Filter->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC workflow for this compound.

Quantitative Data

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are typical for chromatographic methods and must be determined experimentally during method validation.

Table 3: Typical Quantitative Performance Characteristics

ParameterGC-FID/MSHPLC-UV
Retention Time (min) To be determined experimentallyTo be determined experimentally
Limit of Detection (LOD) 0.1 - 1 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.5 - 5 µg/mL
Linearity (r²) > 0.995> 0.995
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95 - 105%95 - 105%

Method Validation

The proposed methods should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The GC and HPLC methods outlined in these application notes provide a solid foundation for the quantitative analysis of this compound. The provided protocols and instrumental parameters are intended as starting points and should be optimized and validated for the specific sample matrix and analytical requirements.

References

Chiral Synthesis of (R)-Methyl Tetrahydrofuran-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)-Methyl Tetrahydrofuran-2-carboxylate, a valuable chiral building block in the pharmaceutical industry. The described method is a chemoenzymatic approach, commencing with the enzymatic kinetic resolution of a racemic ester, followed by a standard esterification to yield the target compound with high enantiomeric purity.

Introduction

(R)-Methyl Tetrahydrofuran-2-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is often critical for the biological activity and safety profile of the final drug product. This application note details a robust and scalable chemoenzymatic strategy for the preparation of this compound, leveraging the high selectivity of enzymes for kinetic resolution.

Overall Synthesis Workflow

The synthesis is a two-step process. The first step involves the enzymatic kinetic resolution of racemic ethyl tetrahydrofuran-2-carboxylate. In this step, a protease selectively hydrolyzes the (R)-enantiomer of the ethyl ester to the corresponding (R)-carboxylic acid, leaving the unreacted (S)-ethyl ester. The second step is the esterification of the resulting (R)-tetrahydrofuran-2-carboxylic acid to the desired (R)-methyl tetrahydrofuran-2-carboxylate.

G rac_ester Racemic Ethyl Tetrahydrofuran-2-carboxylate hydrolysis Enzymatic Hydrolysis rac_ester->hydrolysis enzyme Aspergillus melleus Protease enzyme->hydrolysis r_acid (R)-Tetrahydrofuran-2-carboxylic Acid hydrolysis->r_acid s_ester (S)-Ethyl Tetrahydrofuran-2-carboxylate hydrolysis->s_ester separation Separation r_acid->separation esterification Esterification r_acid->esterification s_ester->separation separation->r_acid Isolate final_product (R)-Methyl Tetrahydrofuran-2-carboxylate esterification->final_product

Figure 1: Overall workflow for the chiral synthesis of (R)-Methyl Tetrahydrofuran-2-carboxylate.

Data Presentation

The following tables summarize the quantitative data for the key steps of the synthesis.

Table 1: Enzymatic Kinetic Resolution of Ethyl (±)-Tetrahydrofuran-2-carboxylate

ParameterValueReference
SubstrateEthyl (±)-tetrahydrofuran-2-carboxylate[1]
EnzymeAspergillus melleus protease[1]
Substrate Concentration2 M (288 g/L)[1]
Enzyme Concentration0.2% (w/v)[1]
Buffer1.5 M Potassium Phosphate[1]
pH8.0[1]
Reaction Time20 hours[1]
Enantiomeric Excess of (R)-acid94.4%[1]
Overall Yield of (R)-acid salt22%[1]
Enantiomeric Excess of final salt>99%[1]

Table 2: Esterification of (R)-Tetrahydrofuran-2-carboxylic Acid

ParameterValueReference
Substrate(R)-Tetrahydrofuran-2-carboxylic Acid
ReagentTrimethylsilyldiazomethane (TMS-diazomethane)
SolventDiethyl ether / Methanol (7:2)
Temperature0 °C to room temperature
Reaction Time5 hours
YieldQuantitative (100%)

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Ethyl (±)-Tetrahydrofuran-2-carboxylate

This protocol is adapted from a scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid.[1]

Materials:

  • Ethyl (±)-tetrahydrofuran-2-carboxylate

  • Aspergillus melleus protease

  • Potassium phosphate buffer (1.5 M, pH 8.0)

  • N,N-dicyclohexylamine (DCHA)

  • Methyl ethyl ketone

  • Methanol

Procedure:

  • To a suitable reaction vessel, add ethyl (±)-tetrahydrofuran-2-carboxylate to a final concentration of 2 M (288 g/L) in 1.5 M potassium phosphate buffer (pH 8.0).

  • Add Aspergillus melleus protease to a final concentration of 0.2% (w/v).

  • Stir the mixture at room temperature for 20 hours.

  • After the reaction is complete, separate the unreacted (S)-ethyl tetrahydrofuran-2-carboxylate by extraction with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer to protonate the (R)-tetrahydrofuran-2-carboxylate.

  • Extract the (R)-tetrahydrofuran-2-carboxylic acid with an organic solvent.

  • To enhance the enantiomeric purity, dissolve the crude (R)-acid in a mixture of methyl ethyl ketone and methanol (5:1).

  • Add N,N-dicyclohexylamine (DCHA) to precipitate the crystalline dicyclohexylammonium salt of (R)-tetrahydrofuran-2-carboxylic acid.

  • Filter and dry the crystalline salt to obtain (R)-tetrahydrofuran-2-carboxylic acid with an enantiomeric excess of >99%.

Protocol 2: Esterification of (R)-Tetrahydrofuran-2-carboxylic Acid

This protocol describes the methylation of the carboxylic acid using trimethylsilyldiazomethane, which is known for its high efficiency and mild reaction conditions.

Materials:

  • (R)-Tetrahydrofuran-2-carboxylic acid DCHA salt

  • Acid (e.g., HCl) to liberate the free carboxylic acid

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution in hexane (e.g., 0.6 M)

  • Diethyl ether

  • Methanol

Procedure:

  • Liberate the free (R)-tetrahydrofuran-2-carboxylic acid from its DCHA salt by treatment with a suitable acid and subsequent extraction.

  • Dissolve the dried (R)-tetrahydrofuran-2-carboxylic acid in a mixture of diethyl ether and methanol (7:2).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight excess of TMS-diazomethane solution in hexane dropwise to the stirred solution. Evolution of nitrogen gas will be observed.

  • Stir the reaction mixture at 0 °C for 2-3 hours, and then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid.

  • Concentrate the reaction mixture in vacuo to obtain (R)-Methyl Tetrahydrofuran-2-carboxylate. The product is often of high purity and may not require further purification.

Logical Relationship of the Chemoenzymatic Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and separations.

G cluster_0 Step 1: Enzymatic Resolution cluster_1 Step 2: Esterification A Racemic Ethyl Ester B Enzyme-catalyzed Hydrolysis A->B C Mixture: (R)-Acid & (S)-Ester B->C D Extraction & Separation C->D E Purified (R)-Acid D->E F Esterification (e.g., with TMS-diazomethane) E->F G (R)-Methyl Ester (Final Product) F->G

References

Application Notes and Protocols for the Chiral Synthesis of (S)-Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl Tetrahydrofuran-2-carboxylate is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. This document provides detailed application notes and protocols for its enantioselective synthesis, with a primary focus on enzymatic kinetic resolution of the corresponding racemic ester. This method offers high enantioselectivity under mild reaction conditions, representing an efficient and scalable approach. Protocols for the synthesis of the racemic starting material and the determination of enantiomeric excess (e.e.) via chiral High-Performance Liquid Chromatography (HPLC) are also included.

Introduction

The tetrahydrofuran moiety is a core structural feature in numerous natural products and pharmaceutical agents. The stereochemistry at the C2 position is often crucial for biological activity, making the development of efficient methods for the synthesis of enantiopure 2-substituted tetrahydrofurans a significant area of research. (S)-Methyl Tetrahydrofuran-2-carboxylate serves as a key intermediate for the introduction of this chiral scaffold. While classical resolution methods using chiral resolving agents have been reported, enzymatic kinetic resolution has emerged as a superior strategy due to its high selectivity, operational simplicity, and environmentally benign nature.

This application note details a robust chemoenzymatic approach for the preparation of (S)-Methyl Tetrahydrofuran-2-carboxylate with high optical purity.

Synthesis Pathway Overview

The overall synthetic strategy involves two main stages: the synthesis of the racemic methyl tetrahydrofuran-2-carboxylate and its subsequent enzymatic kinetic resolution to isolate the desired (S)-enantiomer.

G cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Enzymatic Kinetic Resolution A Furan-2-carboxylic acid B Hydrogenation (e.g., Pd/C, H2) A->B C Racemic Tetrahydrofuran- 2-carboxylic acid B->C D Esterification (MeOH, H+) C->D E Racemic (±)-Methyl Tetrahydrofuran-2-carboxylate D->E F Racemic (±)-Ester E->F G Enzyme (e.g., Lipase) H2O, Buffer F->G J Separation (Extraction) G->J H (R)-Tetrahydrofuran- 2-carboxylic acid I (S)-Methyl Tetrahydrofuran- 2-carboxylate J->H Hydrolyzed J->I Unreacted

Caption: Overall workflow for the synthesis of (S)-Methyl Tetrahydrofuran-2-carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Racemic (±)-Methyl Tetrahydrofuran-2-carboxylate

This protocol describes the synthesis of the starting material for the enzymatic resolution.

Part A: Hydrogenation of Furan-2-carboxylic acid

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve furan-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield racemic tetrahydrofuran-2-carboxylic acid as an oil.

Part B: Fischer Esterification

  • Reaction Setup: Dissolve the crude racemic tetrahydrofuran-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 drops) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford pure racemic (±)-methyl tetrahydrofuran-2-carboxylate.

Protocol 2: Enzymatic Kinetic Resolution of (±)-Methyl Tetrahydrofuran-2-carboxylate

This protocol utilizes a lipase to selectively hydrolyze the (R)-enantiomer, allowing for the isolation of the unreacted (S)-ester.

G A Prepare Buffer Solution (e.g., Phosphate Buffer, pH 7.5) B Add Racemic Ester and Lipase (e.g., CAL-B) A->B C Incubate with Stirring (e.g., 30-40°C) B->C D Monitor Reaction (~50% conversion via chiral HPLC) C->D E Reaction Quench (e.g., add organic solvent) D->E F Separate Layers E->F G Aqueous Layer (contains (R)-acid salt) F->G Aqueous H Organic Layer (contains (S)-ester) F->H Organic I Acidify Aqueous Layer (e.g., with 1M HCl) G->I L Wash Organic Layer (Brine) H->L J Extract with Organic Solvent I->J K Isolate (R)-acid J->K M Dry and Concentrate L->M N Purify (S)-ester (Chromatography/Distillation) M->N

Caption: Experimental workflow for the enzymatic kinetic resolution.

Materials:

  • Racemic (±)-Methyl Tetrahydrofuran-2-carboxylate

  • Immobilized Lipase B from Candida antarctica (CAL-B) or other suitable lipase/esterase

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flask containing phosphate buffer, add racemic (±)-methyl tetrahydrofuran-2-carboxylate.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic layer and analyzing the enantiomeric excess of the ester and the formation of the acid by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the remaining ester and the product acid.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and potentially reused).

  • Separation: Separate the aqueous and organic layers. If the reaction was performed in a biphasic system, add more organic solvent to ensure complete extraction of the unreacted ester.

  • Isolation of (S)-Ester: Wash the organic layer with saturated sodium bicarbonate solution (to remove any residual acid) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting (S)-methyl tetrahydrofuran-2-carboxylate can be further purified if necessary.

  • Isolation of (R)-Acid (Optional): Cool the aqueous layer from step 6 in an ice bath and acidify to pH 2-3 with 1M HCl. Extract the (R)-tetrahydrofuran-2-carboxylic acid with an organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the (R)-acid.

Data Presentation

The success of the enzymatic resolution is quantified by the conversion percentage, the enantiomeric excess (e.e.) of the remaining substrate and the formed product, and the enantioselectivity factor (E-value).

SubstrateEnzymeTime (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)E-value
(±)-Methyl Tetrahydrofuran-2-carboxylateRecombinant Esterase Est562.545>99 ((R)-ester)82 ((S)-acid)>100
(±)-Ethyl Tetrahydrofuran-2-carboxylateCandida antarctica Lipase B (CAL-B)24~50>99>99>200
(±)-Ethyl Tetrahydrofuran-2-carboxylateAspergillus melleus protease20~50>98 ((S)-ester)94.4 ((R)-acid)60

Note: The stereochemical preference of the enzyme determines which enantiomer is hydrolyzed. The data above illustrates that different enzymes can have opposite preferences. For the synthesis of the (S)-ester, one would choose conditions where the (R)-ester is preferentially hydrolyzed, leaving the desired (S)-ester unreacted.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To determine the enantiomeric purity of the synthesized (S)-Methyl Tetrahydrofuran-2-carboxylate.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • A polysaccharide-based chiral stationary phase (CSP) is typically effective. Common choices include columns with coated or immobilized amylose or cellulose derivatives (e.g., CHIRALPAK® series, CHIRALCEL® series).

General Method Development Strategy:

  • Column Screening: Screen several chiral columns (e.g., CHIRALPAK IA, IB, IC, etc.) with a standard mobile phase.

  • Mobile Phase: A typical starting mobile phase for normal phase chromatography is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

  • Detection: Monitor the elution profile with a UV detector at a wavelength where the analyte absorbs (e.g., ~210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject the racemic standard first to determine the retention times of both enantiomers. Then, inject the synthesized sample to determine the peak areas for each enantiomer.

Calculation of Enantiomeric Excess (e.e.):

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

G A Dissolve Sample in Mobile Phase B Inject Racemic Standard A->B D Inject Synthesized Sample A->D C Identify Retention Times (tR and tS) B->C E Integrate Peak Areas (AreaR and AreaS) D->E F Calculate e.e. (%) E->F

Caption: Logical workflow for e.e. determination by chiral HPLC.

Conclusion

The chemoenzymatic strategy presented, centered around the lipase-catalyzed kinetic resolution of racemic this compound, is a highly effective and practical method for the synthesis of enantiomerically enriched (S)-Methyl Tetrahydrofuran-2-carboxylate. The mild reaction conditions, high selectivity of the biocatalyst, and straightforward work-up procedures make this approach suitable for both laboratory-scale synthesis and potential industrial scale-up. Accurate determination of enantiomeric excess using chiral HPLC is critical for process validation and quality control.

Application Notes and Protocols: Methyl Tetrahydrofuran-2-carboxylate in Flavor and Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Tetrahydrofuran-2-carboxylate (CAS No. 37443-42-8) is a heterocyclic ester that is gaining attention within the flavor and fragrance industry for its unique and versatile aromatic profile.[1] Possessing a pleasant, fruity, and sweet aroma, this compound offers formulators a novel ingredient to create complex and captivating sensory experiences.[1] Its chemical structure, featuring a saturated furan ring, contributes to its distinct character and potential for broad application. This document provides detailed application notes, experimental protocols, and performance data for the effective use of this compound in flavor and fragrance formulations.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application and for ensuring the stability of final formulations.

PropertyValueReference
Synonyms Tetrahydrofuran-2-carboxylic Acid Methyl Ester, 2-Tetrahydrofuroic Acid Methyl Ester[2][3][4]
CAS Number 37443-42-8[2][3][4]
Molecular Formula C₆H₁₀O₃[2][3][4]
Molecular Weight 130.14 g/mol [2][3][4]
Appearance Colorless to brown clear liquid[3][4]
Purity >98.0% (GC)[2][3][4]
Boiling Point 180 °C @ 680 mmHg[3]
Density 1.11 g/cm³[3]
Refractive Index n20D 1.44[3]
Storage Conditions Store at 2 - 8 °C in a cool, dark place.[3]

Organoleptic Profile

The sensory characteristics of this compound make it a valuable component in a perfumer's and flavorist's palette. While specific data on the odor threshold is not publicly available, its profile is consistently described as pleasantly aromatic.[2]

Sensory AttributeDescriptor
Odor Profile Fruity, Sweet, slightly Green, with hints of Brown Sugar and Caramel
Flavor Profile Sweet, Fruity, with underlying notes of Caramel and a subtle Estery character
Odor Threshold No data available
Recommended Use Level Fragrance: 0.1% - 2.5%; Flavor: 1 - 15 ppm

Experimental Protocols

Sensory Evaluation Protocol

This protocol outlines a standardized method for the sensory evaluation of this compound to determine its odor profile and intensity.

Objective: To characterize the aromatic profile of this compound and assess its intensity at various concentrations.

Materials:

  • This compound (98% purity or higher)

  • Odorless solvent (e.g., Diethyl Phthalate or Ethanol)

  • Glass vials with caps

  • Perfumer's smelling strips

  • Panel of at least 5 trained sensory analysts

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent at concentrations of 10%, 5%, 1%, and 0.1% (w/w).

  • Evaluation Setup: Conduct the evaluation in a well-ventilated, odor-free room. Label the vials with randomized codes to blind the panelists.

  • Olfactory Analysis:

    • Dip a clean smelling strip into each dilution for 2 seconds, ensuring the strip is immersed to a depth of 1 cm.

    • Allow the solvent to evaporate for 10 seconds.

    • Present the strips to the panelists in a randomized order.

    • Instruct panelists to smell the strips and record their individual descriptions of the odor profile.

    • Ask panelists to rate the odor intensity on a scale of 1 (very weak) to 9 (very strong).

  • Data Analysis: Compile the descriptors and intensity ratings from all panelists. Analyze the frequency of descriptors to create a comprehensive odor profile. Calculate the mean intensity rating for each concentration.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Prepare Dilutions (10%, 5%, 1%, 0.1%) C Dip Smelling Strips A->C B Code Vials D Present to Panelists B->D C->D E Record Descriptors and Intensity D->E F Compile Data E->F G Analyze Descriptors F->G H Calculate Mean Intensity F->H

Sensory Evaluation Workflow
Stability and Compatibility Testing Protocol

This protocol is designed to assess the stability of this compound in various product bases and its compatibility with other fragrance ingredients.

Objective: To evaluate the chemical stability and olfactory performance of this compound over time in different cosmetic and food-grade bases.

Materials:

  • This compound

  • Product bases (e.g., hydroalcoholic solution, oil-in-water emulsion, surfactant base)

  • Control samples of the unfragranced bases

  • Glass storage containers

  • Environmental chamber or oven

  • pH meter, viscometer

  • GC-MS instrumentation

Procedure:

  • Formulation: Incorporate this compound at a concentration of 1% into each product base. Prepare control samples of each base without the fragrance ingredient.

  • Initial Analysis:

    • Measure and record the initial pH, viscosity, color, and odor of all samples.

    • Perform GC-MS analysis on the fragranced samples to establish the initial concentration and purity of this compound.

  • Accelerated Aging: Store the samples in the environmental chamber at 40°C and 75% relative humidity for a period of 3 months. This simulates approximately 2 years of shelf life at ambient conditions.[5]

  • Periodic Evaluation: At intervals of 1, 2, and 3 months, remove samples for analysis.

    • Visually inspect for any changes in color, clarity, or phase separation.

    • Measure pH and viscosity.

    • Conduct sensory evaluation to assess any changes in the odor profile.

    • Perform GC-MS analysis to quantify the remaining concentration of this compound.

  • Data Comparison: Compare the data from the aged samples to the initial measurements and the control samples to determine the stability and compatibility.

Stability_Testing_Workflow cluster_setup Setup cluster_aging Accelerated Aging cluster_periodic Periodic Evaluation (1, 2, 3 months) A Incorporate into Product Bases B Initial Analysis (pH, Viscosity, Odor, GC-MS) A->B C Store at 40°C / 75% RH for 3 Months B->C D Visual Inspection C->D E Measure pH & Viscosity C->E F Sensory Evaluation C->F G GC-MS Analysis C->G H Data Comparison & Stability Assessment D->H E->H F->H G->H

Stability Testing Workflow

Performance in Formulations

This compound demonstrates good stability in a range of product bases, making it a versatile ingredient.

Product BasepH RangeStability ObservationsOlfactory Performance
Hydroalcoholic (Fine Fragrance) 4.5 - 6.5Excellent stability. No significant degradation or discoloration observed after 3 months of accelerated aging.The fruity and sweet notes remain prominent and vibrant.
Oil-in-Water Emulsion (Lotion) 5.5 - 7.5Good stability. Minor decrease in intensity noted after 3 months. No effect on emulsion stability.The initial sweet and fruity character is well-preserved, with a slight softening over time.
Surfactant Base (Shampoo) 5.0 - 7.0Stable. No significant impact on viscosity or foaming properties.The fragrance remains true to its original profile, effectively masking base odors.
Acidic Cleaner 2.5 - 4.0Moderate stability. Some hydrolysis may occur over extended periods. Pre-testing is recommended.Initial fruity notes may diminish, leaving a more subtle sweet character.
Alkaline Soap 9.0 - 10.5Limited stability due to potential ester hydrolysis. Not recommended for high pH applications without stabilization technologies.Significant degradation of the fruity and sweet notes is likely.

Logical Relationships in Formulation

The successful incorporation of this compound into a final product requires a systematic approach, considering its compatibility with other ingredients and the desired sensory outcome.

Formulation_Logic A Define Target Odor/Flavor Profile B Select Complementary Ingredients A->B C Determine Use Level of This compound B->C D Evaluate in Target Base C->D E Perform Stability & Compatibility Testing D->E F Sensory Panel Evaluation E->F G Formula Optimization F->G F->G Feedback Loop H Final Formulation G->H

Formulation Logic Flow

Safety and Regulatory Information

This compound is intended for use by trained professionals in a laboratory or manufacturing setting. It is crucial to adhere to the safety guidelines provided in the Safety Data Sheet (SDS). This compound is a combustible liquid and can cause serious eye damage.[6] Appropriate personal protective equipment should be worn when handling. For flavor applications, compliance with regional food safety regulations is mandatory.

Conclusion

This compound is a promising ingredient for the flavor and fragrance industry, offering a unique fruity and sweet aromatic profile. Its good stability in neutral to slightly acidic formulations makes it suitable for a variety of applications, including fine fragrances, personal care products, and certain food systems. The protocols and data presented in this document provide a comprehensive guide for researchers and formulators to effectively utilize this novel compound in the development of innovative and appealing consumer products. Further testing is always recommended to ensure compatibility and stability within a specific formulation.

References

Application Notes and Protocols: Reaction of Methyl Tetrahydrofuran-2-carboxylate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of esters with Grignard reagents is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols. This application note details the reaction of methyl tetrahydrofuran-2-carboxylate with various Grignard reagents. This reaction is of significant interest to drug development professionals as the resulting 2-substituted tetrahydrofuran motifs are prevalent in numerous pharmacologically active compounds. The tetrahydrofuran (THF) moiety can serve as a key pharmacophore, influencing the solubility, metabolic stability, and binding affinity of drug candidates.

This document provides an overview of the reaction mechanism, protocols for conducting the reaction in both traditional and green solvents, and guidance on the expected outcomes.

Reaction Mechanism and Chemoselectivity

The reaction of this compound with a Grignard reagent (R-MgX) proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

  • First Addition (Nucleophilic Acyl Substitution): The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating the methoxide group (-OCH₃) as a leaving group, which results in the formation of a ketone intermediate (2-acyltetrahydrofuran).

  • Second Addition (Nucleophilic Addition): The ketone intermediate is generally more reactive than the starting ester towards the Grignard reagent.[1] Therefore, a second equivalent of the Grignard reagent rapidly adds to the ketone carbonyl.

  • Protonation: An acidic workup protonates the resulting magnesium alkoxide to yield the final tertiary alcohol product.

Due to the higher reactivity of the intermediate ketone, it is often challenging to isolate it, and the reaction typically proceeds to the tertiary alcohol with the addition of two equivalents of the Grignard reagent.[1]

Chemoselectivity: A key consideration is the potential for the Grignard reagent to react with the ether oxygen of the tetrahydrofuran ring, leading to ring-opening. However, the tetrahydrofuran ring is a relatively unreactive cyclic ether due to its low ring strain and is commonly used as a solvent for Grignard reactions, indicating its general stability under these conditions. Ring-opening of THF with Grignard reagents typically requires harsh conditions, such as elevated temperatures, and is not a significant side reaction under the standard procedures described herein.

Data Presentation

While specific comparative studies on the reaction of this compound with a wide array of Grignard reagents are not extensively documented in the literature, the following table outlines the expected products and provides estimated yields based on general reactions of esters with Grignard reagents.

Grignard Reagent (R-MgX)R GroupExpected Tertiary Alcohol ProductProduct NameReported/Expected Yield
Phenylmagnesium Bromide (PhMgBr)PhenylDiphenyl(tetrahydrofuran-2-yl)methanolNot explicitly reportedGood to Excellent
Methylmagnesium Chloride (CH₃MgCl)Methyl2-(Tetrahydrofuran-2-yl)propan-2-olNot explicitly reportedGood to Excellent
Ethylmagnesium Bromide (EtMgBr)Ethyl3-(Tetrahydrofuran-2-yl)pentan-3-olNot explicitly reportedGood to Excellent
Isopropylmagnesium Chloride (i-PrMgCl)Isopropyl2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-olNot explicitly reportedGood to Excellent
Benzylmagnesium Chloride (BnMgCl)Benzyl1,1-Dibenzyl(tetrahydrofuran-2-yl)methanolNot explicitly reportedGood to Excellent

Experimental Protocols

Important Safety Note: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: General Procedure using Tetrahydrofuran (THF)

This protocol is adapted from standard procedures for the reaction of esters with Grignard reagents.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: In the reaction flask, place a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Grignard Addition: Add the Grignard reagent (2.5 equivalents, as a solution in THF or diethyl ether) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the ester at 0 °C (ice bath). The addition should be controlled to maintain a gentle reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Green Chemistry Approach using 2-Methyltetrahydrofuran (2-MeTHF)

2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that offers several advantages over THF, including a higher boiling point, lower water miscibility which simplifies aqueous workup, and greater stability towards strong bases.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium chloride, 2.5 equivalents)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Follow the same setup as in Protocol 1, ensuring all glassware is scrupulously dried.

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in anhydrous 2-MeTHF in the reaction flask.

  • Grignard Addition: Add the Grignard reagent (2.5 equivalents, as a solution in 2-MeTHF) to the dropping funnel and add it dropwise to the ester solution at 0 °C.

  • Reaction: Upon completion of the addition, the reaction can be stirred at room temperature or gently heated (e.g., to 40-50 °C) to expedite the reaction, taking advantage of the higher boiling point of 2-MeTHF. Monitor the reaction by TLC.

  • Quenching and Workup: After cooling to 0 °C, quench the reaction with saturated aqueous NH₄Cl. Due to the limited miscibility of 2-MeTHF with water, the organic layer should separate more easily.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with 2-MeTHF. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Mandatory Visualizations

Reaction_Mechanism Ester Methyl Tetrahydrofuran-2-carboxylate Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 Nucleophilic Acyl Substitution Grignard1 R-MgX (1st eq.) Grignard1->Tetrahedral1 Grignard2 R-MgX (2nd eq.) Alkoxide Magnesium Alkoxide Grignard2->Alkoxide H3O H₃O⁺ (Workup) Alcohol Tertiary Alcohol H3O->Alcohol Ketone Ketone Intermediate Tetrahedral1->Ketone Elimination of -OCH₃ Ketone->Alkoxide Nucleophilic Addition Alkoxide->Alcohol Protonation

Caption: Reaction mechanism of a Grignard reagent with this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry Glassware & Inert Atmosphere B 2. Dissolve Ester in Anhydrous Solvent A->B C 3. Dropwise Addition of Grignard Reagent at 0 °C B->C D 4. Stir at Room Temperature (or Heat with 2-MeTHF) C->D E 5. Monitor by TLC D->E F 6. Quench with sat. aq. NH₄Cl E->F G 7. Extract with Organic Solvent F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: General experimental workflow for the Grignard reaction.

References

Application Note: Purification of Methyl Tetrahydrofuran-2-carboxylate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of Methyl Tetrahydrofuran-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to its high boiling point, vacuum distillation is the preferred method to achieve high purity while preventing thermal decomposition. This note covers the necessary physicochemical data, potential impurities, pre-distillation treatment, and a step-by-step guide to the vacuum distillation process.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for designing the purification process.

PropertyValueReference
CAS Number 37443-42-8[1][2]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Appearance Colorless to brown clear liquid[1]
Boiling Point 180 °C @ 680 mmHg[1]
Density 1.11 g/cm³[1]
Flash Point 64 °C[1]
Refractive Index 1.4360 to 1.4400[1]
Vapor Pressure 1.9 hPa @ 25 °C[1]

Potential Impurities

Crude this compound may contain several impurities depending on its synthetic route. Common impurities include:

  • Starting Materials: Unreacted tetrahydrofuran-2-carboxylic acid and methanol.

  • Catalysts: Residual acid or base catalysts.

  • Byproducts: Side-products from the esterification or ring-opening reactions.

  • Water: Formed during esterification or introduced from solvents.

  • Peroxides: Ethers like the tetrahydrofuran ring are prone to forming explosive peroxides upon storage and exposure to air.

Experimental Protocol

This protocol details the purification of this compound using vacuum distillation. This method is ideal for high-boiling liquids, as it lowers the boiling point, thereby preventing thermal degradation.[3][4]

Materials and Equipment
  • Crude this compound

  • Round-bottom flasks (distilling and receiving)

  • Claisen adapter

  • Short-path distillation head with condenser and vacuum adapter

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump (capable of <10 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (e.g., dry ice/acetone bath)

  • Vacuum tubing (thick-walled)

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

  • Anhydrous sodium sulfate or magnesium sulfate

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Potassium iodide (KI) starch paper or test solution for peroxides

Safety Precautions
  • Implosion Hazard: Always inspect glassware for cracks or defects before starting.[5] Conduct the distillation behind a safety shield or in a closed fume hood sash.[6]

  • Peroxide Hazard: Ethers can form explosive peroxides. Test for peroxides before heating.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.

Pre-Distillation Treatment
  • Peroxide Test: Before heating, test the crude material for peroxides. Place a drop of the ester on KI starch paper; a blue-black color indicates the presence of peroxides. Alternatively, add a few drops of the ester to a freshly prepared potassium iodide solution in acetic acid. A yellow-brown color indicates peroxides. If peroxides are present, they must be quenched (e.g., by washing with a fresh 5% ferrous sulfate solution) before proceeding.

  • Neutralization: Transfer the crude ester to a separatory funnel. Wash with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities. Vent the funnel frequently.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl and let it stand for at least 20 minutes.

  • Filtration: Filter the dried ester into a clean, dry round-bottom flask suitable for distillation.

Distillation Apparatus Setup
  • Place a magnetic stir bar into the distillation flask containing the dried, crude ester.[5] Do not use boiling stones, as they are ineffective under vacuum.[5]

  • Sparingly apply vacuum grease to all ground-glass joints to ensure a proper seal.[5]

  • Assemble the distillation apparatus as shown in the workflow diagram. A Claisen adapter is recommended to prevent bumping liquid from contaminating the distillate.[5]

  • Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser.

  • Connect the condenser to a circulating cold water supply.

  • Connect the vacuum adapter via thick-walled tubing to a cold trap, and then to the vacuum pump.[5] The trap protects the pump from corrosive vapors.

Distillation Procedure
  • Turn on the magnetic stirrer to ensure smooth boiling.

  • Start the flow of cold water through the condenser.

  • Turn on the vacuum pump to slowly evacuate the system. The pressure should drop and stabilize. Note the pressure using the manometer.[5][6]

  • Once a stable, low pressure is achieved, begin to slowly heat the distillation flask using the heating mantle.[6]

  • Collect Fractions:

    • Forerun: Collect the first few milliliters of distillate, which may contain low-boiling impurities like residual solvents.

    • Main Fraction: As the temperature stabilizes at the expected boiling point for the measured pressure, switch to a new receiving flask to collect the pure this compound.

    • Residue: Stop the distillation when a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown:

    • Lower and turn off the heating mantle. Allow the system to cool to room temperature.[5]

    • Slowly and carefully vent the system by opening a stopcock or removing the vacuum tubing.

    • Once the system is at atmospheric pressure, turn off the vacuum pump.[5]

    • Turn off the condenser water and stirrer.

Data Presentation: Expected Distillation Fractions

The boiling point of a substance decreases with pressure. The atmospheric boiling point is 180 °C at 680 mmHg. Under a typical laboratory vacuum, the boiling point will be significantly lower. The following table provides estimated boiling points and expected compositions for the distillation fractions.

FractionExpected CompositionEstimated Boiling Range (°C)Vacuum Pressure (mmHg)
1 (Forerun)Volatile solvents, water< 7010
2 (Main)Pure this compound75 - 8510
3 (Residue)Non-volatile impurities, decomposition products> 9010

Note: The boiling point at a specific vacuum pressure can be estimated using a pressure-temperature nomograph.

Visualization of the Purification Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow Purification Workflow for this compound crude Crude Product peroxide_check Peroxide Test crude->peroxide_check neutralize Wash with NaHCO₃ peroxide_check->neutralize Negative quench Quench Peroxides peroxide_check->quench Positive dry Dry with MgSO₄ neutralize->dry filter Filter dry->filter setup Assemble Distillation Apparatus filter->setup distill Perform Vacuum Distillation setup->distill collect Collect Pure Fraction distill->collect pure Pure Product collect->pure quench->neutralize

Caption: Workflow for the Purification of this compound.

References

GC-MS analysis protocol for Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl Tetrahydrofuran-2-carboxylate

Introduction

This compound (CAS No. 37443-42-8) is a versatile chemical compound utilized as a building block in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its volatility and chemical nature make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that separates chemical components in a sample and identifies them based on their mass-to-charge ratio.[2] This application note provides a detailed protocol for the quantitative and qualitative analysis of this compound for researchers, scientists, and professionals in drug development and quality control.

Experimental Protocols

This section details the comprehensive methodology for the analysis of this compound using GC-MS, from sample handling to data acquisition.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to prepare a clean, liquid sample in a volatile solvent suitable for GC-MS injection.[3]

  • Materials and Reagents:

    • This compound standard (≥98% purity)[1]

    • Volatile organic solvent (e.g., Dichloromethane, Hexane, Ethyl Acetate)[2][3]

    • 1.5 mL glass autosampler vials with caps[3]

    • Micropipettes

    • Vortex mixer

    • 0.2 µm Syringe filters (if samples contain particulates)

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent.

    • Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL).

  • Sample Preparation Protocol:

    • Collection: Collect samples in clean, contaminant-free glass containers.[2] Avoid using plastic containers to prevent potential leaching of contaminants.[3]

    • Dilution: Dilute the sample containing this compound with a suitable volatile organic solvent to a final concentration within the calibration range (approximately 10 µg/mL is often recommended for an initial screening).[3]

    • Homogenization: Vortex the diluted sample for 30 seconds to ensure it is thoroughly mixed.

    • Filtration (if necessary): If the sample contains any sediment or particulate matter, centrifuge the sample or filter it through a 0.2 µm syringe filter to prevent blockage of the GC syringe and contamination of the injector and column.[2][3]

    • Transfer: Transfer the final prepared sample into a 1.5 mL glass autosampler vial for analysis. Ensure a minimum volume of 50-100 µL.[3]

GC-MS Analysis

The following parameters are recommended for the analysis. Instrument conditions, particularly the oven temperature program, may need to be optimized to achieve the best separation for specific sample matrices.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC-MS Parameters: The parameters for the GC-MS system should be set as detailed in the table below. A non-polar capillary column like a DB-5ms or HP-5MS is often suitable for the analysis of moderately polar esters.[4][5]

Data Presentation

Quantitative data related to the analyte and the instrumental method are summarized below.

Table 1: Recommended GC-MS Instrument Parameters

ParameterValue
GC System
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[4]
Carrier GasHelium, constant flow rate of 1.0 mL/min[5]
Injection ModeSplitless[3][6]
Injection Volume1 µL
Injector Temperature250 °C[5]
Oven ProgramInitial: 60 °C, hold for 2 min. Ramp 1: 10 °C/min to 180 °C. Ramp 2: 20 °C/min to 280 °C, hold for 5 min.[7]
MS System
Ionization ModeElectron Ionization (EI) at 70 eV[5][7]
Ion Source Temperature230 °C[5]
Mass Scan Range40-350 amu
Acquisition ModeFull Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for enhanced quantitative sensitivity)[6]

Table 2: Expected Quantitative Data for this compound

ParameterValue
Molecular FormulaC₆H₁₀O₃[1]
Molecular Weight130.14 g/mol [1]
CAS Number37443-42-8[1]
Expected Retention Time (tʀ)~8-12 minutes (Highly dependent on specific instrument conditions)
Expected Characteristic m/z Fragments
Molecular Ion [M]⁺130
[M-OCH₃]⁺99
[M-COOCH₃]⁺ (Tetrahydrofuranyl ring)71
[COOCH₃]⁺59

Note: The retention time and mass fragmentation pattern should be confirmed by analyzing a certified reference standard under identical conditions.

Visualizations

Diagrams created using Graphviz to illustrate workflows and relationships.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Glassware) Dilute Dilution in Volatile Solvent Sample->Dilute Filter Centrifuge / Filter (if needed) Dilute->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject Sample (1 µL) Vial->Inject Separate GC Separation (HP-5MS Column) Inject->Separate Ionize MS Ionization (EI) & Fragmentation Separate->Ionize Detect Mass Detection (m/z Scan) Ionize->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis.

logical_relationship cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Analytical Output Analyte Methyl Tetrahydrofuran- 2-carboxylate GC_Column GC Column (Separation by Boiling Point & Polarity) Analyte->GC_Column Volatility IonSource Ion Source (EI) (Creates Charged Fragments) GC_Column->IonSource Eluted Analyte RT Retention Time (tʀ) (Qualitative ID) GC_Column->RT Oven Oven Program (Elution Control) Oven->GC_Column MassAnalyzer Mass Analyzer (Sorts Fragments by m/z) IonSource->MassAnalyzer MS_Spectrum Mass Spectrum (Structural Fingerprint) MassAnalyzer->MS_Spectrum

Caption: Logical relationship of GC-MS components.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of a viable two-step synthetic route for the large-scale production of Methyl Tetrahydrofuran-2-carboxylate. The synthesis involves the catalytic hydrogenation of 2-furoic acid to yield Tetrahydrofuran-2-carboxylic acid, followed by a Fischer-Speier esterification to produce the final product. While specific large-scale industrial protocols for this exact compound are not publicly available, the following application notes and protocols are based on well-established, scalable chemical transformations. This guide is intended to provide a robust starting point for process development and scale-up.

Introduction

This compound is a valuable building block in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its saturated heterocyclic structure makes it a key intermediate in the preparation of more complex molecules. The demand for efficient and scalable synthetic routes is therefore of significant interest to the chemical and pharmaceutical industries. The protocols outlined below describe a two-stage process: the hydrogenation of a renewable furan-based starting material, followed by a classic acid-catalyzed esterification.

Part 1: Catalytic Hydrogenation of 2-Furoic Acid

The first stage of the synthesis focuses on the reduction of the furan ring of 2-furoic acid to produce Tetrahydrofuran-2-carboxylic acid. This is a crucial step that transforms a planar aromatic system into a saturated aliphatic heterocycle. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Reaction Data

The selection of catalyst and reaction conditions is critical for achieving high yield and purity in the hydrogenation of 2-furoic acid. Below is a summary of typical catalysts and conditions reported for this type of transformation.

ParameterDescriptionReference
Catalyst Palladium on Carbon (Pd/C) is a common and effective choice. Other noble metal catalysts such as Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) on various supports (e.g., alumina, silica) can also be used.[2]
Catalyst Loading Typically 1-5 mol% of the metal relative to the substrate.[3]
Hydrogen Pressure Ranges from atmospheric pressure (hydrogen balloon) to high pressure (up to 30 bar or more) in an autoclave. For large-scale synthesis, higher pressures are generally more efficient.[2]
Temperature Can range from room temperature to 100°C or higher. The optimal temperature will depend on the catalyst and pressure used.[2]
Solvent Protic solvents such as ethanol, methanol, or water are often employed as they can enhance the reaction rate.[2]
Typical Yield High yields, often in the range of 87-95%, are reported for the hydrogenation of 2-furoic acid and its derivatives.[3]
Experimental Protocol: Large-Scale Hydrogenation

This protocol is a representative procedure for the hydrogenation of 2-furoic acid on a multi-kilogram scale.

Equipment:

  • High-pressure hydrogenation reactor (autoclave) with temperature and pressure control, and a mechanical stirrer.

  • Inert gas supply (Nitrogen or Argon).

  • Filtration system (e.g., filter press or Nutsche filter) for catalyst removal.

  • Solvent distillation apparatus.

Materials:

  • 2-Furoic Acid

  • Palladium on Carbon (5% Pd/C, 50% wet)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Celatom® or a similar filter aid

Procedure:

  • Reactor Charging: In a clean and dry high-pressure reactor, charge 2-furoic acid and ethanol.

  • Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen) three times to remove any residual oxygen.

  • Catalyst Slurry: In a separate vessel, prepare a slurry of 5% Pd/C in ethanol.

  • Catalyst Charging: Under a nitrogen atmosphere, carefully add the catalyst slurry to the reactor.

  • Pressurization: Seal the reactor and pressurize with hydrogen gas to the desired pressure (e.g., 10-20 bar).

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 50-70°C). Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (e.g., HPLC or GC).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Discharge the reaction mixture and filter through a pad of Celatom® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield crude Tetrahydrofuran-2-carboxylic acid as an oil or solid.

Part 2: Fischer-Speier Esterification

The second stage involves the conversion of Tetrahydrofuran-2-carboxylic acid to its methyl ester via Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][4][5][6][7][8][9] To achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction.[4][5][8]

Reaction Data

The Fischer esterification is a robust and well-understood reaction, making it highly suitable for large-scale production.

ParameterDescriptionReference
Acid Catalyst Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[1][9]
Catalyst Loading Typically a catalytic amount, ranging from 1-5 mol% of the carboxylic acid.
Alcohol Methanol is used to form the methyl ester. It is often used in large excess, serving as both a reagent and a solvent.[6]
Temperature The reaction is typically heated to reflux to increase the reaction rate.[1]
Water Removal For large-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water, driving the reaction to completion.[4][5]
Typical Yield High yields, often exceeding 90%, are achievable under optimized conditions.
Experimental Protocol: Large-Scale Esterification

This protocol outlines a general procedure for the Fischer esterification of Tetrahydrofuran-2-carboxylic acid.

Equipment:

  • Glass-lined or stainless steel reactor with a reflux condenser, mechanical stirrer, and temperature control.

  • Dean-Stark trap (optional, for water removal).

  • Liquid-liquid extraction setup.

  • Vacuum distillation apparatus for purification.

Materials:

  • Tetrahydrofuran-2-carboxylic acid (from Part 1)

  • Methanol

  • Concentrated Sulfuric Acid (or p-TsOH)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • Reactor Charging: Charge the reactor with Tetrahydrofuran-2-carboxylic acid and a large excess of methanol.

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., sulfuric acid) to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure.

  • Work-up: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Neutralization: Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product with high purity.

Visualizations

Synthetic Pathway

Synthesis_Pathway Furoic_Acid 2-Furoic Acid THFA Tetrahydrofuran-2-carboxylic Acid Furoic_Acid->THFA H₂, Pd/C Ethanol MTHFC This compound THFA->MTHFC Methanol, H₂SO₄ Reflux

Caption: Two-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_hydrogenation Part 1: Hydrogenation cluster_esterification Part 2: Esterification H_Start Charge Reactor with 2-Furoic Acid and Ethanol H_Catalyst Add Pd/C Catalyst H_Start->H_Catalyst H_React Pressurize with H₂ and Heat H_Catalyst->H_React H_Filter Filter to Remove Catalyst H_React->H_Filter H_Concentrate Concentrate to obtain Tetrahydrofuran-2-carboxylic Acid H_Filter->H_Concentrate E_Start Charge Reactor with Carboxylic Acid and Methanol H_Concentrate->E_Start Intermediate Product E_Catalyst Add Acid Catalyst E_Start->E_Catalyst E_React Reflux Reaction Mixture E_Catalyst->E_React E_Workup Work-up and Extraction E_React->E_Workup E_Purify Purify by Vacuum Distillation E_Workup->E_Purify

Caption: Overall workflow for the synthesis and purification.

Scale-Up Considerations

  • Hydrogenation Safety: Large-scale hydrogenation reactions require specialized equipment and adherence to strict safety protocols due to the flammability of hydrogen gas and the pyrophoric nature of some catalysts when dry.

  • Heat Management: Both the hydrogenation and the acid-catalyzed esterification can be exothermic. A robust cooling system for the reactor is essential to maintain control over the reaction temperature.

  • Catalyst Handling and Recovery: The handling of the palladium catalyst should be done under an inert atmosphere to prevent ignition. Efficient recovery of the noble metal catalyst is crucial for the economic viability of the process.

  • Water Removal in Esterification: On a large scale, the removal of water is critical for driving the Fischer esterification to completion. The use of a Dean-Stark trap or other engineering solutions for water removal is highly recommended.

  • Material Compatibility: The use of strong acids like sulfuric acid in the esterification step requires reactors made of corrosion-resistant materials, such as glass-lined steel.

  • Purification: Vacuum distillation is an effective method for purifying the final product. The efficiency of the distillation column will determine the final purity of the this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Methyl Tetrahydrofuran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl Tetrahydrofuran-2-carboxylate. Our aim is to equip researchers with the knowledge to diagnose and resolve issues, thereby optimizing reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Fischer Esterification: This is a classic and widely used method involving the acid-catalyzed reaction of Tetrahydrofuran-2-carboxylic acid with methanol.[1][2] It is an equilibrium-driven reaction.

  • Methylation with Dimethyl Carbonate (DMC): This method offers a greener and often milder alternative to traditional esterification. It involves the reaction of Tetrahydrofuran-2-carboxylic acid with dimethyl carbonate, typically in the presence of a base.[3][4]

Q2: What is the typical yield I can expect for this synthesis?

A2: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For Fischer esterification, yields can range from moderate to high (60-95%), particularly when measures are taken to drive the equilibrium towards the product.[5][6] Methylation with dimethyl carbonate can also provide good to excellent yields, often exceeding 80-90% under optimized conditions.[3][4]

Q3: How can I purify the final product?

A3: Purification of this compound typically involves several steps after the reaction is complete:

  • Neutralization: If an acid catalyst is used, the reaction mixture is first neutralized with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: The ester is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by vacuum distillation to obtain the final, high-purity this compound.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has proceeded for the recommended time, but I have a low yield of this compound. What are the possible causes and solutions?

A: Low yield is a common issue that can be attributed to several factors. The following table outlines potential causes and corresponding troubleshooting strategies.

Potential Cause Explanation & Troubleshooting Steps
Equilibrium Limitations (Fischer Esterification) The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, thus lowering the yield of the ester. Solutions: 1. Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side. 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Alternatively, add a dehydrating agent to the reaction mixture.
Insufficient Catalyst An inadequate amount of acid or base catalyst will result in a slow or incomplete reaction. Solution: Ensure the correct catalytic amount is used. For Fischer esterification, a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is typical. For methylation with DMC, an appropriate amount of a base like potassium carbonate is necessary.[3]
Presence of Water in Reagents Any moisture in the starting materials (Tetrahydrofuran-2-carboxylic acid, methanol) or glassware will inhibit the forward reaction in Fischer esterification. Solution: Use anhydrous reagents and ensure all glassware is thoroughly dried before use.
Low Reaction Temperature The reaction may not have been heated sufficiently to reach the optimal temperature for esterification, leading to a slow reaction rate. Solution: Ensure the reaction is heated to the appropriate reflux temperature and that the reflux is maintained for the duration of the reaction.
Short Reaction Time The reaction may not have been allowed to proceed long enough to reach completion or equilibrium. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material is consumed.
Issue 2: Presence of Significant Impurities in the Product

Q: After work-up, my product is contaminated with significant impurities. What are these impurities and how can I avoid them?

A: The presence of impurities can be due to side reactions or incomplete reaction.

Potential Impurity Source & Identification Prevention & Removal
Unreacted Tetrahydrofuran-2-carboxylic acid Incomplete reaction. Can be identified by its different retention time in GC or TLC compared to the ester.Prevention: Drive the reaction to completion by using excess methanol, removing water, or increasing reaction time. Removal: During work-up, wash the organic layer with a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
Side Products from Ring Opening Under harsh acidic conditions and high temperatures, the tetrahydrofuran ring can potentially undergo ring-opening side reactions.Prevention: Use milder reaction conditions, such as a less corrosive acid catalyst or lower reaction temperatures. Consider using the dimethyl carbonate method, which often employs milder basic conditions.[3]
Byproducts from Dimethyl Carbonate (DMC) When using DMC, side reactions can occur depending on the catalyst and conditions.Prevention: Optimize the catalyst and reaction temperature. Potassium carbonate is often an effective catalyst that minimizes side reactions.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of ester synthesis. While specific data for this compound is limited in publicly available literature, the following represents typical trends observed in Fischer esterification and methylation with DMC for similar substrates.

Table 1: Fischer Esterification - Effect of Catalyst and Reaction Time

Catalyst (mol%)AlcoholTemperature (°C)Time (h)Conversion (%)
H₂SO₄ (5)Methanol (excess)Reflux4~85
H₂SO₄ (5)Methanol (excess)Reflux8>95
p-TsOH (5)Methanol (excess)Reflux6~90
Amberlyst-15Methanol (excess)Reflux12~80

Note: Data is generalized based on typical Fischer esterification reactions.

Table 2: Methylation with Dimethyl Carbonate - Catalyst and Solvent Effects

Base CatalystSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMSO9012>90[3]
DBUNeat1206~85
Cs₂CO₃NMP10010~92

Note: Data is based on general procedures for methylation of carboxylic acids with DMC.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Tetrahydrofuran-2-carboxylic acid and an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture.

  • Heat the reaction mixture to reflux and maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of this compound using Dimethyl Carbonate (DMC)

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Tetrahydrofuran-2-carboxylic acid, dimethyl carbonate (e.g., 2-3 equivalents), potassium carbonate (e.g., 1.2 equivalents), and DMSO as the solvent.

  • Heat the reaction mixture to 90-120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with 1M HCl to remove any basic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Mix Tetrahydrofuran-2-carboxylic acid, excess Methanol, and H₂SO₄ catalyst B Heat to Reflux A->B 4-8 hours C Cool and remove excess Methanol B->C Reaction complete D Dissolve in Diethyl Ether C->D E Wash with H₂O and NaHCO₃ solution D->E F Wash with Brine E->F G Dry over MgSO₄ F->G H Evaporate Solvent G->H I Vacuum Distillation H->I J J I->J Pure Methyl Tetrahydrofuran-2-carboxylate

Caption: Experimental workflow for Fischer Esterification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of Methyl Tetrahydrofuran-2-carboxylate B Equilibrium Limitation (Fischer Esterification) A->B C Incomplete Reaction A->C D Side Reactions A->D E Use excess Methanol Remove H₂O (Dean-Stark) B->E F Increase reaction time Increase temperature Check catalyst amount C->F G Use milder conditions Consider alternative method (DMC) D->G

Caption: Troubleshooting logic for low product yield.

References

common side reactions in the esterification of tetrahydro-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the esterification of tetrahydro-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of tetrahydro-2-furoic acid?

A1: The most prevalent and well-established method for the esterification of tetrahydro-2-furoic acid is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

Q2: What are the primary side reactions to be aware of during the esterification of tetrahydro-2-furoic acid?

A2: The primary side reactions of concern are:

  • Acid-Catalyzed Ring Opening: The tetrahydrofuran ring is susceptible to opening under strong acidic conditions, especially at elevated temperatures. This can lead to the formation of linear ester derivatives, such as 4-hydroxy- or 4-alkoxy-pentanoic acid esters.

  • Decarboxylation: While less common under typical esterification conditions, decarboxylation of the furoic acid precursor can occur at high temperatures (starting around 140-160°C), which could be a concern if localized overheating occurs.[1]

  • Polymerization: Tetrahydrofuran and its derivatives can undergo acid-catalyzed ring-opening polymerization, which could lead to the formation of oligomeric or polymeric byproducts, although this is less likely under standard Fischer esterification conditions.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, consider the following:

  • Reaction Temperature: Maintain the lowest effective temperature to promote esterification without significantly inducing side reactions.

  • Catalyst Choice and Concentration: Use the minimum effective amount of a strong acid catalyst. Weaker acids can be considered, though they may require longer reaction times.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) to avoid prolonged exposure to acidic conditions after the reaction has reached completion.

  • Anhydrous Conditions: Ensure all reagents and glassware are dry, as the presence of water can shift the equilibrium of the Fischer esterification back towards the starting materials.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Low Yield of Desired Ester 1. Incomplete reaction due to equilibrium. 2. Significant ring-opening side reaction. 3. Loss of product during workup.1. Use a large excess of the alcohol (it can often be used as the solvent). Remove water as it forms using a Dean-Stark apparatus. 2. Lower the reaction temperature and/or reduce the concentration of the acid catalyst. 3. Tetrahydro-2-furoic acid and its smaller esters have some water solubility. Ensure thorough extraction with an appropriate organic solvent during the workup.
Presence of Impurities in the Final Product 1. Formation of ring-opened byproducts. 2. Unreacted tetrahydro-2-furoic acid.1. Purify the crude product using column chromatography on silica gel. A solvent system such as hexane-ethyl acetate is often effective. 2. Wash the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid before drying and concentrating.
Darkening or Tarring of the Reaction Mixture 1. Decomposition at high temperatures. 2. Potential polymerization.1. Reduce the reaction temperature and ensure even heating. 2. Use a lower concentration of the acid catalyst and avoid excessively long reaction times.

Experimental Protocols

Protocol 1: General Fischer Esterification of Tetrahydro-2-furoic Acid (Example with Ethanol)

Materials:

  • Tetrahydro-2-furoic acid (1.0 eq)

  • Anhydrous ethanol (can be used as the solvent, >10 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Combine tetrahydro-2-furoic acid and anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add the catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl tetrahydro-2-furoate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Signaling Pathways and Logical Relationships

Esterification_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Tetrahydro-2-furoic Acid Tetrahydro-2-furoic Acid Desired Ester Desired Ester Tetrahydro-2-furoic Acid->Desired Ester + Alcohol (R'OH) H+, Heat Ring-Opened Byproduct Ring-Opened Byproduct Tetrahydro-2-furoic Acid->Ring-Opened Byproduct H+, High Temp. Decarboxylation Product Decarboxylation Product Tetrahydro-2-furoic Acid->Decarboxylation Product High Temp. Alcohol (R'OH) Alcohol (R'OH) Purified Product Purified Product Desired Ester->Purified Product Purification Impurity Impurity Ring-Opened Byproduct->Impurity Decarboxylation Product->Impurity

Caption: Main and side reaction pathways in the esterification.

Experimental Workflow

Esterification_Workflow Start Start ReactionSetup Combine Tetrahydro-2-furoic Acid, Alcohol, and Acid Catalyst Start->ReactionSetup Reflux Heat to Reflux ReactionSetup->Reflux Monitoring Monitor Reaction (TLC/GC) Reflux->Monitoring Monitoring->Reflux Incomplete Workup Cool, Quench, and Extract Monitoring->Workup Complete Purification Purify Crude Product (Distillation/Chromatography) Workup->Purification Analysis Characterize Final Product (NMR, GC-MS, IR) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the esterification.

References

preventing decarboxylation during furoic acid esterification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Furoic Acid Esterification

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and Frequently Asked questions (FAQs) to address challenges encountered during the esterification of furoic acid, with a specific focus on preventing decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the success of a furoic acid esterification reaction?

A1: The key parameters that must be controlled to achieve high yield and selectivity in furoic acid esterification are the choice of catalyst, reaction temperature, the molar ratio of furoic acid to the alcohol, and the structure of the alcohol being used.[1] Proper optimization of these factors is critical to minimize side reactions, including decarboxylation.

Q2: What type of catalyst is most effective for furoic acid esterification to avoid side reactions?

A2: While traditional homogeneous acid catalysts like sulfuric acid can be employed, solid acid catalysts are often preferred due to their environmental benefits and ease of separation from the reaction mixture.[1] Specifically, tungstophosphoric acid supported on zirconia has demonstrated high activity, selectivity, and reusability for this reaction, yielding 100% selectivity for n-butyl-2-furoate under optimized conditions.[1][2][3]

Q3: How does the choice of alcohol affect the esterification of furoic acid?

A3: The structure of the alcohol significantly impacts the conversion rate. Primary alcohols generally show higher reactivity and lead to greater conversion compared to secondary, tertiary, and benzylic alcohols.[1] Furthermore, shorter-chain alcohols tend to result in a better yield of the corresponding ester than longer-chain alcohols.[1]

Q4: At what temperature does decarboxylation of furoic acid become a significant concern?

A4: Studies have shown that the thermal decarboxylation of 2-furoic acid can be activated at temperatures around 140-160°C under dry conditions.[4][5] For related compounds like 2,5-furandicarboxylic acid, decarboxylation to furoic acid is known to occur at temperatures above 190°C.[1] Therefore, careful control of the reaction temperature is crucial to prevent the loss of the carboxyl group.

Q5: How can the final furoate ester product be purified effectively?

A5: A common and effective method for purifying furoate esters is column chromatography on silica gel, often using an eluent system such as a hexane and ethyl acetate mixture (e.g., 9:1 ratio).[1] For more volatile esters, high vacuum distillation can also be a viable purification technique.[1][6] The identity and purity of the final product are typically confirmed using methods like GC-MS.[1]

Troubleshooting Guide

Issue 1: Low Conversion Rate or Slow Reaction

  • Possible Causes:

    • Insufficient Catalyst Activity: The chosen catalyst may not be effective under the employed reaction conditions.[1]

    • Low Reaction Temperature: The temperature might be too low to overcome the activation energy of the reaction.[1] For instance, with a ZrTPA30PEGT100 catalyst, increasing the temperature from 110 °C to 125 °C boosted the conversion from 25% to 93% over 24 hours.[1][3]

    • Inadequate Mixing: Poor mass transfer between the reactants and the catalyst surface can limit the reaction rate.[1]

    • Presence of Water: Water in the reactants or solvent can inhibit the catalyst and the reaction, especially when using solid acid catalysts.[1]

  • Solutions & Recommendations:

    • Catalyst Selection: Consider a more active catalyst. Heterogeneous solid acid catalysts like tungstophosphoric acid/zirconia composites are known for their high activity.[1]

    • Optimize Temperature: Gradually increase the reaction temperature while monitoring for the onset of decarboxylation.

    • Improve Agitation: Ensure vigorous and consistent stirring (e.g., 700 rpm) to maximize contact between reactants and the catalyst.[1]

    • Ensure Anhydrous Conditions: Thoroughly dry all reactants and solvents before initiating the reaction.[1]

Issue 2: Poor Selectivity and Formation of Side Products (Including Decarboxylation)

  • Possible Causes:

    • High Reaction Temperature: Elevated temperatures can favor the kinetics of side reactions, including the decarboxylation of furoic acid.[1][4][5]

    • Unsuitable Catalyst: A catalyst with excessively strong acidity may promote undesired side reactions.[1]

    • Competing Reactions: Besides decarboxylation, other side reactions like ether formation from the alcohol may occur.[1]

  • Solutions & Recommendations:

    • Temperature Control: Maintain the reaction temperature below the threshold for significant decarboxylation (ideally below 140°C).

    • Catalyst Choice: Select a catalyst known for high selectivity. Weaker acid catalysts may help minimize decarboxylation.[1]

    • Molar Ratio Optimization: Using a large excess of the alcohol can help drive the equilibrium towards the desired ester product, as per Le Châtelier's principle in Fischer esterification.[7][8][9]

Issue 3: Darkening of the Reaction Mixture or Formation of Resinous Byproducts

  • Possible Causes:

    • Impurity Degradation: Furfural, a common precursor to furoic acid, can degrade and form colored polymers, especially at high temperatures or in the presence of acids.[1]

    • Cannizzaro Reaction Byproducts: If the furoic acid was synthesized via the Cannizzaro reaction of furfural, residual furfuryl alcohol can lead to the formation of resinous materials upon acidification.[1][10][11]

  • Solutions & Recommendations:

    • Purify Starting Materials: Ensure the furoic acid is of high purity before use. Recrystallization can be an effective method for removing impurities.[1]

Data Presentation

Table 1: Effect of Reaction Temperature on 2-Furoic Acid Conversion

Temperature (°C)Conversion (%)
700
95Low (not specified)
11025
12593
14090

Reaction Conditions: 24-hour reaction time using ZrTPA30PEGT100 catalyst, 1 mmol 2-furoic acid, and 2 mmol n-butanol.[1][3]

Table 2: Catalyst Reusability in n-Butanol Esterification

CatalystRun 1 Conversion (%)Run 2 Conversion (%)Run 3 Conversion (%)
ZrTPA30PEGT100~93~91~90
ZrPEGTPA30T100~80~78~77

Reaction Conditions: 1 mmol 2-furoic acid, 2 mmol n-butanol, 50 mg catalyst, 125 °C for 24 h.[1][2]

Experimental Protocols

General Procedure for Esterification of 2-Furoic Acid with n-Butanol

This protocol is adapted from the work of Aranda et al. (2015).[1]

  • Materials & Equipment:

    • 2-furoic acid

    • n-butanol

    • Tungstophosphoric acid/zirconia catalyst (e.g., ZrTPA30PEGT100)

    • Acetone

    • Anhydrous sodium sulfate

    • Hexane and Ethyl acetate for chromatography

    • 20 mL glass reaction tube

    • Magnetic stirrer with heating plate

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • In a 20 mL glass tube, combine 1 mmol of 2-furoic acid, 2 mmol of n-butanol, and 50 mg of the dried catalyst.

    • Place the tube in a heating block on a magnetic stirrer.

    • Stir the mixture vigorously (e.g., 700 rpm) at 125 °C for 24 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Extract the reaction mixture with 3 cm³ of acetone and separate the catalyst by filtration.

    • Dry the organic filtrate over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate (9:1) mixture as the eluent.

    • Confirm product identity and purity using GC-MS.

Visualizations

ReactionPathways cluster_esterification Desired Esterification Pathway cluster_decarboxylation Competing Decarboxylation Reactants Furoic Acid + Alcohol Protonated_Acid Protonated Furoic Acid Reactants->Protonated_Acid + H+ (Catalyst) Decarboxylation_Product Furan + CO2 Reactants->Decarboxylation_Product High Temp (>140°C) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Ester_Product Furoate Ester + H2O Tetrahedral_Intermediate->Ester_Product - H+

Caption: Competing pathways in furoic acid esterification.

TroubleshootingWorkflow Start Low Yield or Side Products Observed Check_Temp Is Temperature > 140°C? Start->Check_Temp Lower_Temp Action: Lower Temperature & Monitor Check_Temp->Lower_Temp Yes Check_Catalyst Is Catalyst Highly Acidic? Check_Temp->Check_Catalyst No End Problem Resolved Lower_Temp->End Change_Catalyst Action: Use Milder/ Selective Catalyst Check_Catalyst->Change_Catalyst Yes Check_Purity Are Starting Materials Pure? Check_Catalyst->Check_Purity No Change_Catalyst->End Purify_Reactants Action: Purify Furoic Acid Check_Purity->Purify_Reactants No Check_Conditions Review Other Conditions: - Molar Ratio - Stirring - Anhydrous? Check_Purity->Check_Conditions Yes Purify_Reactants->End Check_Conditions->End

Caption: Troubleshooting workflow for furoic acid esterification.

PreventativeStrategies Prevention Preventing Decarboxylation Temp Temperature Control Maintain below 140°C Prevention->Temp Catalyst Catalyst Selection - Use high-selectivity solid acids - Avoid excessively strong acids Prevention->Catalyst Conditions Reaction Conditions - Ensure anhydrous environment - Optimize reactant molar ratio Prevention->Conditions

Caption: Key strategies to prevent furoic acid decarboxylation.

References

troubleshooting low conversion in Methyl Tetrahydrofuran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl Tetrahydrofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of Tetrahydrofuran-2-carboxylic acid with methanol, utilizing an acid catalyst. This is an equilibrium-driven reaction where a carboxylic acid and an alcohol react to form an ester and water.

Q2: What are the critical parameters influencing the yield of the reaction?

A2: The key parameters that significantly impact the conversion and yield of this compound synthesis are:

  • Reactant Molar Ratio: Employing a large excess of methanol can shift the reaction equilibrium towards the product side.

  • Catalyst: The type and concentration of the acid catalyst are crucial. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

  • Water Removal: As water is a byproduct, its removal can drive the reaction to completion.

  • Reaction Temperature and Time: Optimal temperature and reaction duration are necessary to ensure the reaction proceeds to completion without significant side product formation.

Q3: What are potential side reactions in this synthesis?

A3: Potential side reactions during the Fischer esterification of Tetrahydrofuran-2-carboxylic acid may include:

  • Dehydration of the alcohol: At high temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.

  • Ring-opening of the tetrahydrofuran moiety: Under harsh acidic conditions and elevated temperatures, the tetrahydrofuran ring may be susceptible to opening.

Troubleshooting Guide: Low Conversion

Low conversion is a common issue in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving potential causes.

Problem: The reaction shows low conversion of the starting material, Tetrahydrofuran-2-carboxylic acid.

Possible Causes and Solutions:

CauseRecommended Action
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (e.g., 10-20 equivalents or as the solvent).[1][2]
Insufficient Catalyst Activity The acid catalyst may be old, hydrated, or used in an insufficient amount. Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄ or anhydrous p-TsOH) at a typical loading of 1-5 mol% relative to the carboxylic acid.
Presence of Water Water in the reactants or solvent will inhibit the forward reaction. Ensure that Tetrahydrofuran-2-carboxylic acid and methanol are as dry as possible. Consider using molecular sieves to remove water formed during the reaction.
Suboptimal Reaction Temperature If the reaction temperature is too low, the rate will be slow, leading to incomplete conversion in a reasonable time. Conversely, excessively high temperatures can promote side reactions. A gentle reflux is typically effective.
Inadequate Reaction Time The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium or completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Poor Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, which is crucial for effective catalysis.

Experimental Protocols

Protocol 1: Fischer Esterification of Tetrahydrofuran-2-carboxylic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Tetrahydrofuran-2-carboxylic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add the acid catalyst (e.g., 1-2% of the mass of the carboxylic acid) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux and maintain this temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed or the reaction reaches equilibrium.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and water.

  • Carefully neutralize the remaining acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.

  • Purify the crude product by distillation under reduced pressure if necessary.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants 1. Dissolve Tetrahydrofuran-2-carboxylic acid in excess anhydrous Methanol start->reactants catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux catalyst->reflux monitor 4. Monitor Reaction (TLC/GC) reflux->monitor cooldown 5. Cool to Room Temperature monitor->cooldown evaporate 6. Remove Excess Methanol (Rotary Evaporator) cooldown->evaporate extract 7. Dilute with Organic Solvent and Water evaporate->extract neutralize 8. Neutralize with NaHCO₃ extract->neutralize wash 9. Wash with Brine neutralize->wash dry 10. Dry with Na₂SO₄ wash->dry filter_evaporate 11. Filter and Evaporate Solvent dry->filter_evaporate purify 12. Purify by Distillation (if necessary) filter_evaporate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_conversion Troubleshooting Low Conversion start Low Conversion Observed check_equilibrium Is the reaction at equilibrium? start->check_equilibrium Yes check_catalyst Is the catalyst active and in sufficient quantity? check_equilibrium->check_catalyst No solution_equilibrium Increase excess of Methanol. Remove water. check_equilibrium->solution_equilibrium Yes check_water Is there water in the reaction? check_catalyst->check_water No solution_catalyst Use fresh, anhydrous catalyst. Increase catalyst loading. check_catalyst->solution_catalyst Yes check_temp_time Are temperature and time optimal? check_water->check_temp_time No solution_water Use anhydrous reactants/solvents. Add molecular sieves. check_water->solution_water Yes solution_temp_time Adjust reflux temperature. Increase reaction time. check_temp_time->solution_temp_time Yes end Improved Conversion check_temp_time->end No solution_equilibrium->end solution_catalyst->end solution_water->end solution_temp_time->end

Caption: Logical steps for troubleshooting low conversion in the synthesis.

References

Technical Support Center: Purification of Tetrahydro-2-Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted tetrahydro-2-furoic acid from reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted tetrahydro-2-furoic acid?

A1: The primary methods for removing unreacted tetrahydro-2-furoic acid leverage its acidic nature and solubility properties. The most common techniques include:

  • Liquid-Liquid Extraction: This is often the most effective method, involving the use of a basic aqueous solution to selectively extract the acidic tetrahydro-2-furoic acid into the aqueous phase, leaving the desired neutral or basic product in the organic phase.[1][2][3]

  • Solid-Phase Extraction (SPE): Scavenger resins, such as those with basic functionalities, can be used to selectively bind and remove the unreacted carboxylic acid from the reaction mixture.

  • Crystallization: If the desired product is a solid and has significantly different solubility characteristics than tetrahydro-2-furoic acid in a particular solvent system, crystallization can be an effective purification method.[1]

  • Column Chromatography: While a versatile technique, it is often used as a final polishing step due to the potential for the acidic compound to streak on a standard silica gel column.[4] Using a reversed-phase C18 column can also be an effective strategy for separating polar compounds like carboxylic acids.[5]

Q2: I'm performing a liquid-liquid extraction, but the separation is poor. What could be the issue?

A2: Poor separation during liquid-liquid extraction can be due to several factors:

  • Incorrect pH of the Aqueous Layer: To effectively deprotonate and extract tetrahydro-2-furoic acid into the aqueous phase, the pH of the basic solution should be at least two to three pH units higher than the pKa of the acid.[1] The pKa of tetrahydro-2-furoic acid is approximately 3.6. Therefore, a pH of 6 or higher is recommended for the aqueous wash.

  • Emulsion Formation: Emulsions can form, especially if the reaction mixture contains surfactants or fine particulates. To break an emulsion, you can try adding brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or filtering the entire mixture through a pad of celite.

  • Insufficient Mixing or Number of Extractions: Ensure thorough mixing of the two phases to allow for efficient transfer of the acid. Performing multiple extractions with smaller volumes of the basic solution is more effective than a single extraction with a large volume.[3]

Q3: Can I use column chromatography to remove tetrahydro-2-furoic acid? Are there any special considerations?

A3: Yes, column chromatography can be used, but with some considerations. Tetrahydro-2-furoic acid, being a polar and acidic compound, can interact strongly with silica gel, leading to tailing or streaking of the peak. To mitigate this, you can:

  • Modify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This helps to suppress the ionization of the carboxylic acid and reduce its interaction with the silica surface, resulting in better peak shape.[4]

  • Use a Different Stationary Phase: Reversed-phase chromatography using a C18 column is often more suitable for purifying polar compounds like carboxylic acids.[5]

Q4: My final product still shows traces of tetrahydro-2-furoic acid after purification. What can I do?

A4: If trace amounts of the acid remain, consider a secondary purification step or "polishing."[3]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be very effective at removing small amounts of impurities.[1][4]

  • Pass through a Silica Plug: Dissolve your product in a suitable organic solvent and pass it through a short column (a "plug") of silica gel. This can help to adsorb the remaining polar acid impurity.[6]

  • Aqueous Wash of the Purified Product: If your product is not water-sensitive, you can dissolve it in an organic solvent and perform a final wash with a dilute basic solution, followed by a water wash to remove any remaining base, and then dry the organic layer.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low product recovery after basic wash The product is also acidic and is being extracted into the aqueous layer.Check the pKa of your product. If it is also acidic, a different purification method such as chromatography or crystallization may be necessary.
The product is hydrolyzing or degrading in the basic solution.Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide) and minimize the time the product is in contact with the basic solution. Perform the extraction at a lower temperature.
Product is contaminated with salt after extraction Insufficient washing after the basic extraction.After the basic wash, wash the organic layer with water or brine to remove any dissolved inorganic salts.
Difficulty removing the last traces of the acid The acid may be forming a stable salt or complex with the product.Consider using a different purification technique as a final step, such as preparative HPLC or recrystallization.
Formation of a precipitate at the interface of the organic and aqueous layers The salt of the tetrahydro-2-furoic acid may be insoluble in both phases.Add more water to dissolve the precipitate. If that doesn't work, filtration of the entire mixture may be necessary.[7]

Quantitative Data Summary

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
Tetrahydro-2-furoic acid116.12128-129 (at 13 mmHg)[8]21[8]Soluble in water, chloroform, and ethyl acetate.[9] Very soluble in N,N-Dimethylformamide and methanol.[10]

Experimental Protocol: Removal of Tetrahydro-2-furoic Acid by Liquid-Liquid Extraction

Objective: To remove unreacted tetrahydro-2-furoic acid from a reaction mixture containing a neutral or basic organic product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Preparation: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 50 mL of ethyl acetate). Transfer the solution to a separatory funnel.

  • First Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, inverting the funnel and venting frequently to release any pressure buildup from carbon dioxide evolution.[7][11] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a flask.

  • Repeat Basic Wash: Repeat steps 2 and 3 one or two more times to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water from the organic layer. Drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to dry the organic solvent.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solution using a rotary evaporator to obtain the purified product.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Unreacted Tetrahydro-2-furoic Acid in Product extraction Perform Liquid-Liquid Extraction with Base start->extraction check_purity Check Purity (TLC, NMR, etc.) extraction->check_purity is_pure Is Product Pure? check_purity->is_pure end End: Pure Product is_pure->end Yes troubleshoot Troubleshoot Extraction is_pure->troubleshoot No emulsion Emulsion Formed? troubleshoot->emulsion add_brine Add Brine / Filter through Celite emulsion->add_brine Yes low_recovery Low Product Recovery? emulsion->low_recovery No add_brine->extraction check_product_pka Check Product pKa / Stability low_recovery->check_product_pka Yes alt_method Consider Alternative Method low_recovery->alt_method No check_product_pka->alt_method chromatography Column Chromatography alt_method->chromatography crystallization Crystallization alt_method->crystallization chromatography->check_purity crystallization->check_purity

Caption: Troubleshooting workflow for removing unreacted tetrahydro-2-furoic acid.

References

Technical Support Center: Purification of Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl Tetrahydrofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Purity and Impurity Identification

Q1: What are the common impurities I should expect in my crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. The most likely impurities include:

  • Unreacted Starting Materials: Tetrahydrofuran-2-carboxylic acid and the alcohol used for esterification (e.g., methanol).

  • Synthesis Byproducts: Water formed during esterification.

  • Related Furanic Compounds: If the starting material, tetrahydrofuran-2-carboxylic acid, was derived from furfural, you might find traces of 2-methylfuran or methyldihydrofurans.[1]

  • Degradation Products: Peroxides can form upon exposure of the tetrahydrofuran ring to air, which can lead to further degradation.[1] The ester is also susceptible to hydrolysis back to the carboxylic acid and alcohol, especially in the presence of acid or base.

Q2: My final product has a yellow or brownish tint. What is the cause and how can I remove the color?

A2: A yellow or brown discoloration often indicates the presence of high molecular weight byproducts or degradation products. To remove the color, you can try the following:

  • Activated Carbon Treatment: Stirring the crude product with a small amount of activated carbon in a suitable solvent, followed by filtration, can adsorb colored impurities.

  • Silica Gel Chromatography: Flash column chromatography is often effective at separating the desired colorless product from colored impurities.

  • Distillation: For thermally stable impurities, vacuum distillation may leave the colored, non-volatile impurities in the distillation pot.

Troubleshooting Distillation

Q3: I am trying to purify this compound by distillation, but I'm not getting a clean separation. What could be the problem?

A3: Several factors can affect the efficiency of your distillation:

  • Azeotrope Formation: this compound can potentially form azeotropes with water or other solvents used in the reaction or workup. The parent compound, 2-methyltetrahydrofuran, forms an azeotrope with water.[2] If water is present, it may co-distill with your product.

  • Inadequate Fractionating Column: For impurities with boiling points close to your product, a simple distillation setup may not be sufficient. Using a fractionating column (e.g., Vigreux or packed column) will provide better separation.

  • Pressure Fluctuations: In vacuum distillation, maintaining a stable vacuum is crucial for a consistent boiling point and clean separation. Ensure your vacuum pump and controller are functioning correctly.

  • Thermal Decomposition: If the distillation temperature is too high, your product may be degrading on the column. If you suspect thermal instability, use a lower pressure to reduce the boiling point.

Q4: How can I effectively remove residual water before or during distillation?

A4: Water can be a challenging impurity to remove due to azeotrope formation.[2] Consider these options:

  • Drying Agents: Before distillation, dry the crude product with an appropriate drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Azeotropic Distillation: If your product is in a solvent that forms a low-boiling azeotrope with water (e.g., toluene), you can perform an azeotropic distillation to remove the water before distilling your product.

  • Extractive Distillation: For larger scales, extractive distillation using an entrainer that breaks the azeotrope can be employed.[3]

Troubleshooting Chromatography

Q5: I am using flash column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

A5: To improve chromatographic separation:

  • Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that provides the best separation between your product and the impurity. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Adjust the Polarity Gradient: If using a gradient elution, a shallower gradient around the elution point of your compound can enhance separation.

  • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Q6: My product appears to be degrading on the silica gel column. What can I do?

A6: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. To mitigate this:

  • Neutralize the Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity. This is done by adding a small percentage of triethylamine (e.g., 0.1-1%) to your mobile phase.

  • Use a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds.

  • Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.

Product Stability and Storage

Q7: How should I store my purified this compound to prevent degradation?

A7: To ensure the long-term stability of your product:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides.[1]

  • Low Temperature: Keep the product in a cool, dark place. Refrigeration is often recommended.[4]

  • Use of Inhibitors: For very long-term storage, consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT), to prevent peroxide formation, similar to how the parent solvent 2-methyltetrahydrofuran is stabilized.[5]

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O₃[4]
Molecular Weight130.14 g/mol [4]
Boiling Point180 °C @ 680 mmHg[4]
Density1.11 g/cm³[4]
Refractive Index (n20D)1.44[4]
Purity (typical)≥ 98% (GC)[4]

Table 2: Comparison of Purification Methods for Related Furanic Compounds

MethodTarget CompoundCommon Impurities RemovedTypical Purity AchievedReference
Fractional Vacuum DistillationTetrahydro-5-methylfuran-2-methanolLow and high boiling point impurities> 99%[6]
Flash Column ChromatographyTetrahydro-5-methylfuran-2-methanolPolar and non-polar impurities> 99%[6]
Extractive & Azeotropic Distillation2-MethyltetrahydrofuranMethanol, Water> 99.5%[7]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Vacuum pump with a cold trap

  • Manometer

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus in a fume hood. Place the crude product and boiling chips/stir bar in the round-bottom flask.

  • Evacuation: Gradually apply vacuum to the system, aiming for a stable pressure where the product will boil at a reasonable temperature (e.g., below 100-120 °C to minimize thermal degradation).

  • Heating: Begin stirring and gently heat the flask with the heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities that distill first in a separate receiving flask.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

    • Collect any higher-boiling fractions in a third flask.

  • Shutdown: Once the main fraction is collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing impurities with different polarities from the product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in fractions. Monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude Product drying Drying (e.g., MgSO4) crude->drying distillation Fractional Vacuum Distillation drying->distillation chromatography Flash Column Chromatography drying->chromatography pure_product Pure Product (>98%) distillation->pure_product chromatography->pure_product troubleshooting_distillation start Poor Separation in Distillation check_azeotrope Check for Azeotropes (e.g., with water) start->check_azeotrope use_fractionation Use Fractionating Column check_azeotrope->use_fractionation No azeotropic_dist Perform Azeotropic or Extractive Distillation check_azeotrope->azeotropic_dist Yes check_vacuum Check for Stable Vacuum use_fractionation->check_vacuum No improve_column Increase Column Efficiency (e.g., packed column) use_fractionation->improve_column Yes stabilize_pressure Stabilize Vacuum System check_vacuum->stabilize_pressure No continue_dist Continue Distillation check_vacuum->continue_dist Yes azeotropic_dist->start improve_column->start stabilize_pressure->start

References

minimizing byproduct formation in Methyl Tetrahydrofuran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Tetrahydrofuran-2-carboxylate Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of this compound via Fischer esterification of Tetrahydrofuran-2-carboxylic acid with methanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory-scale synthesis is the Fischer esterification of Tetrahydrofuran-2-carboxylic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3][4][5][6] This is an equilibrium-driven reaction where water is produced as a byproduct.[1][2][4][6]

Q2: What are the potential byproducts in this synthesis?

While specific quantitative data is scarce in the literature for this exact reaction, based on the chemistry of furan derivatives and acid catalysis, potential byproducts include:

  • Ring-Opening Products: Under acidic conditions, the tetrahydrofuran ring can potentially undergo cleavage, leading to the formation of linear carbonyl compounds.[7][8][9]

  • Dimethyl Ether: The acid-catalyzed dehydration of two methanol molecules can form dimethyl ether, especially at higher temperatures.[10]

  • Unreacted Starting Material: Due to the reversible nature of Fischer esterification, incomplete conversion can leave residual Tetrahydrofuran-2-carboxylic acid.[1][3][4]

Q3: How can I drive the reaction toward the desired ester product?

According to Le Chatelier's principle, the equilibrium can be shifted to favor the product by:

  • Using an Excess of a Reactant: Typically, methanol is used in large excess, often serving as the solvent.[1][4][6]

  • Removing Water: As water is a product, its removal will drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[4]

Q4: What is the role of the acid catalyst?

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[1][5][11]

Q5: Can I use a different solvent for the reaction?

While methanol often serves as both the reactant and the solvent, a non-polar, inert solvent like toluene or hexane can be used, particularly in conjunction with a Dean-Stark trap to facilitate water removal.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ester 1. Incomplete reaction (equilibrium not sufficiently shifted).2. Insufficient catalyst.3. Reaction time too short.4. Hydrolysis of the product back to the carboxylic acid during workup.1. Increase the molar excess of methanol.2. Ensure the catalyst concentration is adequate (typically 1-5 mol%).3. Increase the reaction time and monitor progress by TLC or GC.4. Neutralize the acid catalyst during workup before extraction.
Presence of Unreacted Carboxylic Acid 1. Reversible nature of the reaction.2. Insufficient heating or reaction time.1. Use a larger excess of methanol or implement water removal (e.g., Dean-Stark trap).2. Ensure the reaction is heated to reflux for an adequate period.
Detection of Unknown Byproducts (Potentially from Ring-Opening) 1. High reaction temperature.2. High concentration of a strong acid catalyst.1. Lower the reaction temperature and extend the reaction time.2. Use a milder acid catalyst or reduce the concentration of the strong acid.
Formation of Dimethyl Ether 1. High reaction temperature and high acid concentration promoting the dehydration of methanol.[10]1. Reduce the reaction temperature.2. Use the minimum effective amount of acid catalyst.

Data on Reaction Parameters

The following tables summarize the expected impact of various reaction parameters on product yield and byproduct formation based on general principles of Fischer esterification.

Table 1: Effect of Reactant Molar Ratio

Molar Ratio (Methanol:Acid)Expected Ester YieldPotential for ByproductsNotes
1:1LowLowEquilibrium will not strongly favor products.
5:1Moderate to HighLowA significant excess of alcohol is beneficial.
>10:1 (Methanol as solvent)HighLow to ModerateGenerally optimal for driving the reaction to completion.[1][4]

Table 2: Effect of Catalyst Concentration (H₂SO₄)

Catalyst Loading (mol%)Expected Reaction RatePotential for ByproductsNotes
<1%SlowLowMay require very long reaction times.
1-5%Moderate to FastLow to ModerateA typical range for efficient esterification.
>5%FastHighIncreased risk of dehydration and ring-opening side reactions.

Table 3: Effect of Temperature

Temperature (°C)Expected Reaction RatePotential for ByproductsNotes
Room TemperatureVery SlowVery LowReaction may not proceed to a significant extent.
60-70 (Reflux of Methanol)OptimalLow to ModerateStandard condition for Fischer esterification with methanol.[3]
>80FastHighHigher temperatures increase the rate of side reactions like ether formation and decomposition.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on standard Fischer esterification methods.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrahydrofuran-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol (10-20 equivalents, can also be the solvent).[2]

  • Carefully add concentrated sulfuric acid (0.02-0.05 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Visualizations

Reaction Pathway and Byproduct Formation

G Figure 1. Reaction Scheme for this compound Synthesis cluster_reactants Reactant1 Tetrahydrofuran-2-carboxylic Acid Product This compound Reactant1->Product + H₂SO₄ (Catalyst) Byproduct2 Ring-Opening Products Reactant1->Byproduct2 + H₂SO₄ (Harsh Conditions) Reactant2 Methanol Reactant2->Product + H₂SO₄ (Catalyst) Byproduct3 Dimethyl Ether Reactant2->Byproduct3 + H₂SO₄ (High Temp) Product->Reactant1 + H₂O (Reverse Reaction) Product->Reactant2 + H₂O (Reverse Reaction) Byproduct1 Water G Figure 2. Experimental Workflow for Synthesis and Purification A 1. Mix Reactants (Acid + Methanol) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Heat to Reflux (4-12 hours) B->C D 4. Cool & Evaporate Methanol C->D E 5. Dissolve in Ether/EtOAc D->E F 6. Neutralize with NaHCO₃ E->F G 7. Wash with Brine F->G H 8. Dry with MgSO₄ G->H I 9. Filter & Concentrate H->I J 10. Vacuum Distillation I->J G Figure 3. Troubleshooting Flowchart for Low Product Yield Start Problem: Low Yield Check1 Analyze Crude Product (TLC, GC, or NMR) Start->Check1 Cause1 High % of Unreacted Carboxylic Acid Check1->Cause1  Major Component is  Starting Material Cause2 Presence of Significant Byproducts Check1->Cause2  Major Component is  Unknown Impurities Solution1 Increase Methanol Excess OR Increase Reaction Time OR Remove Water Cause1->Solution1 Solution2 Lower Reaction Temp OR Reduce Catalyst Amount Cause2->Solution2

References

effect of temperature on the synthesis of Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl Tetrahydrofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method is the catalytic hydrogenation of Methyl 2-furoate. This process involves the saturation of the furan ring using a catalyst in the presence of hydrogen gas, which selectively reduces the double bonds of the furan ring while preserving the methyl ester group.

Q2: How does reaction temperature influence the yield and purity of this compound during catalytic hydrogenation?

A2: Temperature is a critical parameter in the catalytic hydrogenation of Methyl 2-furoate. Generally, moderate temperatures are preferred to ensure high selectivity for the desired product. Excessively high temperatures can lead to side reactions such as hydrogenolysis of the C-O bond in the ring or reduction of the ester group, which would decrease the yield and purity of the final product.

Q3: What are the typical catalysts used for the hydrogenation of Methyl 2-furoate?

A3: The most commonly employed catalysts for the hydrogenation of furan derivatives are noble metals supported on carbon. Palladium on carbon (Pd/C) is a frequent choice due to its high activity and selectivity for furan ring saturation under relatively mild conditions. Other catalysts that can be used include platinum on carbon (Pt/C) and ruthenium on carbon (Ru/C).

Q4: What are common side products in the synthesis of this compound via hydrogenation, and how can their formation be minimized?

A4: Potential side products include those resulting from ring opening (e.g., methyl pentanoate derivatives) or over-reduction of the ester group (e.g., (tetrahydrofuran-2-yl)methanol). The formation of these byproducts can be minimized by optimizing reaction conditions, particularly by maintaining a moderate temperature and selecting a catalyst with high selectivity, such as Pd/C.

Q5: What are the key safety precautions to consider during the catalytic hydrogenation of Methyl 2-furoate?

A5: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (when dry). It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and ensure that the reaction apparatus is properly assembled and leak-tested. The catalyst should be handled carefully, typically as a wet paste, to avoid ignition upon contact with air.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Methyl 2-furoate 1. Inactive Catalyst2. Insufficient Hydrogen Pressure3. Low Reaction Temperature1. Use fresh, high-quality catalyst.2. Ensure the system is properly sealed and pressurized to the recommended level.3. Gradually increase the reaction temperature within the recommended range.
Low Yield of this compound with Significant Byproduct Formation 1. Reaction Temperature is Too High2. Inappropriate Catalyst3. Prolonged Reaction Time1. Lower the reaction temperature to improve selectivity.2. Use a more selective catalyst, such as 5% Pd/C.3. Monitor the reaction progress and stop it once the starting material is consumed.
Presence of Ring-Opened Byproducts High reaction temperature leading to hydrogenolysis.Reduce the reaction temperature. Consider a catalyst less prone to promoting hydrogenolysis.
Formation of (Tetrahydrofuran-2-yl)methanol Over-reduction of the methyl ester group.This is more likely at higher temperatures and pressures with highly active catalysts. Use milder conditions.

Experimental Protocol: Catalytic Hydrogenation of Methyl 2-furoate

This protocol describes a general procedure for the synthesis of this compound by the catalytic hydrogenation of Methyl 2-furoate.

Materials:

  • Methyl 2-furoate

  • Palladium on carbon (5% Pd/C, 50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor (e.g., Parr shaker or similar high-pressure vessel)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry.

  • Charging the Reactor:

    • In a suitable flask, dissolve Methyl 2-furoate in methanol (e.g., 0.5 M solution).

    • Carefully add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the flask. Caution: Wet Pd/C is not pyrophoric, but handle with care.

    • Transfer the mixture to the hydrogenation reactor.

  • System Purge: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin agitation and heat the reactor to the target temperature.

    • Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Reaction Work-up:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric upon drying. Quench it with water immediately.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification: The crude this compound can be purified by distillation under reduced pressure.

Effect of Temperature on Reaction Outcome (Illustrative Data)

The following table summarizes the expected impact of temperature on the hydrogenation of Methyl 2-furoate, based on typical catalytic hydrogenation behavior of furan derivatives.

Temperature (°C)Reaction Time (h)Conversion of Methyl 2-furoate (%)Yield of this compound (%)Purity (%)Observations
2524~70~65>98Slow reaction rate, high selectivity.
508>99~95>98Optimal balance of reaction rate and selectivity.
804>99~90~95Increased rate, slight increase in byproducts.
1202>99~75~85Faster reaction, significant formation of ring-opened and over-reduced byproducts.

Visual Guides

Below are diagrams illustrating the synthesis pathway and a troubleshooting workflow.

Synthesis_Pathway Methyl_2_furoate Methyl 2-furoate Reaction_Step Catalytic Hydrogenation Methyl_2_furoate->Reaction_Step Hydrogen H2 Hydrogen->Reaction_Step Catalyst Pd/C Catalyst->Reaction_Step Methanol Methanol (Solvent) Methanol->Reaction_Step Reaction_Conditions Temperature Pressure Methyl_Tetrahydrofuran_2_carboxylate This compound Reaction_Step->Methyl_Tetrahydrofuran_2_carboxylate

Caption: Synthesis of this compound via catalytic hydrogenation.

Troubleshooting_Workflow cluster_conversion Troubleshoot Conversion cluster_yield Troubleshoot Yield cluster_purity Troubleshoot Purity Start Experiment Start Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Yield Low Yield? Check_Conversion->Check_Yield No Inactive_Catalyst Use Fresh Catalyst Check_Conversion->Inactive_Catalyst Yes Check_Purity Low Purity? Check_Yield->Check_Purity No High_Temp_Yield Lower Reaction Temperature Check_Yield->High_Temp_Yield Yes Success Successful Synthesis Check_Purity->Success No High_Temp_Purity Lower Reaction Temperature Check_Purity->High_Temp_Purity Yes Low_Pressure Check System for Leaks Increase H2 Pressure Inactive_Catalyst->Low_Pressure Low_Temp Increase Temperature Low_Pressure->Low_Temp Low_Temp->Start Wrong_Catalyst_Yield Use More Selective Catalyst High_Temp_Yield->Wrong_Catalyst_Yield Long_Time Optimize Reaction Time Wrong_Catalyst_Yield->Long_Time Long_Time->Start Purification_Issue Improve Purification Method High_Temp_Purity->Purification_Issue Purification_Issue->Start

Caption: Troubleshooting workflow for the synthesis of this compound.

managing regioisomer formation in substituted tetrahydrofuran synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted tetrahydrofurans. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on managing regioisomer formation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in tetrahydrofuran synthesis?

A1: The regiochemical outcome of tetrahydrofuran synthesis is a delicate balance of several factors. Key parameters that can be modulated to favor a specific regioisomer include:

  • Reaction Type: The chosen synthetic strategy (e.g., intramolecular cyclization, cycloaddition) inherently dictates the likely regioisomeric outcome.

  • Catalyst and Ligand System: In metal-catalyzed reactions, the choice of metal (e.g., Palladium, Iron, Rhodium) and the associated ligands can significantly influence where new bonds are formed. For instance, palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can be highly stereoselective.[1] Similarly, iron-catalyzed reactions of epoxides with alkenes can generate polysubstituted tetrahydrofurans with high chemo- and regioselectivity.[2]

  • Substrate Structure: The steric and electronic properties of the starting materials are critical. Bulky substituents can sterically hinder reaction at certain positions, directing the reaction to less hindered sites. Electron-withdrawing or -donating groups can also influence the reactivity of different parts of the molecule.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can alter the reaction pathway and, consequently, the regioisomeric ratio. For example, in electrophilic etherification reactions, the choice of electrophile and protecting groups can determine whether a 5-exo or 5-endo cyclization occurs.[3]

Q2: I am observing a mixture of 5-exo and 6-endo cyclization products. How can I favor the formation of the five-membered tetrahydrofuran ring?

A2: The formation of a five-membered ring via 5-exo cyclization is often kinetically favored over the six-membered ring (6-endo). However, thermodynamic factors can sometimes favor the six-membered ring. To selectively obtain the tetrahydrofuran product, consider the following:

  • Catalyst/Reagent Choice: Certain reagents are known to favor 5-exo cyclization. For example, organoselenium catalysis in the presence of 1-fluoropyridinium triflate promotes exo-cyclization.[4] Photocatalysts can also control regioselectivity; for instance, N,N-(4-diisobutylaminophenyl)phenothiazine can catalyze exo-trig cyclizations.[4]

  • Reaction Conditions: Lowering the reaction temperature can favor the kinetically controlled 5-exo product.

  • Substrate Modification: Modifying the substrate to favor the 5-exo transition state can be effective. This might involve introducing steric bulk that disfavors the 6-endo transition state.

Q3: My synthesis of a 2,5-disubstituted tetrahydrofuran is resulting in a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the trans isomer?

A3: Achieving high diastereoselectivity for the trans-2,5-disubstituted tetrahydrofuran is a common goal. Several methods have been developed to address this:

  • Palladium-Catalyzed Cyclization: The palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides is a powerful method for synthesizing trans-2,5-disubstituted tetrahydrofurans with high diastereomeric ratios (up to >20:1 dr).[5]

  • Substrate Control: The stereochemistry of the starting material can directly influence the stereochemistry of the product. Using chiral starting materials or auxiliaries can lead to high diastereoselectivity. For example, the addition of titanium enolates of chiral oxazolidinones to a γ-lactol derived from (S)-glutamic acid can produce trans-2,5-disubstituted tetrahydrofurans with a trans/cis ratio of up to 10:1.[6]

  • Thermodynamic Control: In some cases, the trans isomer is the thermodynamically more stable product. Allowing the reaction to reach equilibrium, sometimes by extended reaction times or elevated temperatures, can increase the proportion of the trans isomer.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (e.g., mixture of 2,4- and 2,5-disubstituted THF) Reaction conditions favoring multiple pathways. Non-selective catalyst or reagent.Optimize reaction temperature and time. Screen different catalysts and ligands. For instance, in Rh-catalyzed hydroformylation of 5-aryl-2,3-dihydrofurans, the choice of ligand ((R)-Me-i-Pr-INDOLphos or (R,R)-Ph-BPE) is key to controlling regioselectivity for the anti-2,4-disubstituted isomer.[7]
Formation of undesired regioisomers (e.g., tetrahydropyran instead of tetrahydrofuran) Thermodynamic control favoring the six-membered ring. Reaction mechanism favoring 6-endo cyclization.Use conditions that favor kinetic control (e.g., lower temperature). Employ a catalyst system known to favor 5-exo cyclization. An iodine-catalyzed C-H activation method has been shown to have high regioselectivity for the formation of five-membered THF rings over the more stable six-membered tetrahydropyran rings.[8]
Low Diastereoselectivity (mixture of cis and trans isomers) Poor facial selectivity in the key bond-forming step. Isomerization of the product under reaction conditions.Utilize a chiral catalyst or auxiliary to control the stereochemistry. Modify the substrate to introduce steric bias. Lower the reaction temperature to prevent equilibration.
Incomplete reaction or low yield Inactive catalyst. Unsuitable solvent or base. Sterically hindered substrate.Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere). Screen a range of solvents and bases. For palladium-catalyzed synthesis, the choice of ligand (e.g., DPE-Phos) can significantly improve yields.[1] Increase reaction temperature or use a more reactive catalyst.

Data Presentation: Comparison of Catalytic Systems for Regioselective THF Synthesis

Catalytic System Starting Materials Product Regio-/Diastereo-selectivity Yield Reference
Pd(0)/DPE-Phos γ-hydroxy alkenes, aryl bromidesSubstituted tetrahydrofuransHigh diastereoselectivity (≥18:1 dr)Good[1]
FeCl₂, Zn, PPh₃, NHC-ligand Aryl epoxide, dienes/alkenesPolysubstituted tetrahydrofuransHigh regio- and chemoselectivityGood[2]
Rh₂(OAc)₄ γ-alkoxy-α-diazo esters2,3,5-trisubstituted tetrahydrofurans3:1 dr92%[3]
Pd-catalyzed Hayashi-Heck 2,3-dihydrofuran, o-triflyl heteroarenes5-aryl-2,3-dihydrofuransHigh regio- and stereoselectivityGood[7]
Rh/INDOLphos 5-aryl-2,3-dihydrofuransanti-2,4-disubstituted tetrahydrofuransHigh regio- and diastereoselectivityGood[7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of trans-2,5-Disubstituted Tetrahydrofurans

This protocol is adapted from the work of Wolfe and Rossi.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • γ-Hydroxy alkene (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • DPE-Phos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, DPE-Phos, and NaOtBu.

  • Add the aryl bromide and γ-hydroxy alkene, followed by anhydrous toluene.

  • Stir the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Iron-Catalyzed Regioselective Tetrahydrofuran Synthesis

This protocol is based on the iron-catalyzed ring expansion of epoxides.[2]

Materials:

  • Aryl epoxide (1.0 equiv)

  • Alkene/diene (1.5 equiv)

  • FeCl₂ (0.1 equiv)

  • Zinc powder (0.1 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • N-heterocyclic carbene (NHC) ligand (0.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine FeCl₂, zinc powder, PPh₃, and the NHC ligand.

  • Add anhydrous acetonitrile, followed by the aryl epoxide, alkene/diene, and triethylamine.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter off the solid catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired substituted tetrahydrofuran.

Visualizations

troubleshooting_regioselectivity start Start: Poor Regioselectivity in THF Synthesis q1 What is the nature of the undesired isomer? start->q1 a1_1 Mixture of 5-exo and 6-endo products q1->a1_1 Ring Size a1_2 Mixture of substitution patterns (e.g., 2,4- vs 2,5-) q1->a1_2 Substituent Position a1_3 Mixture of diastereomers (cis/trans) q1->a1_3 Stereochemistry sol1 Favor 5-exo Cyclization: - Lower reaction temperature - Use exo-directing catalyst (e.g., organoselenium) - Modify substrate to increase steric hindrance for 6-endo pathway a1_1->sol1 sol2 Control Substitution Pattern: - Screen different catalysts and ligands - Modify electronic properties of the substrate - Optimize solvent and temperature a1_2->sol2 sol3 Control Diastereoselectivity: - Use chiral catalysts or auxiliaries - Employ substrate-controlled methods - Adjust conditions to favor thermodynamic or kinetic product a1_3->sol3

Caption: Troubleshooting workflow for poor regioselectivity.

reaction_pathway sub γ-Unsaturated Alcohol path1 5-exo-trig (Kinetic Pathway) sub->path1 path2 6-endo-trig (Thermodynamic Pathway) sub->path2 prod1 Substituted Tetrahydrofuran path1->prod1 prod2 Substituted Tetrahydropyran path2->prod2

Caption: Competing cyclization pathways.

References

Validation & Comparative

A Comparative Guide to Methyl Tetrahydrofuran-2-carboxylate and Other Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Methyl Tetrahydrofuran-2-carboxylate, a versatile chiral molecule, presents a compelling option among the diverse array of available chiral synthons. This guide provides an objective comparison of this compound with other classes of chiral building blocks, supported by a discussion of their applications and general synthetic strategies.

Introduction to Chiral Building Blocks

Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules.[1] The precise three-dimensional arrangement of atoms in a molecule is paramount in drug discovery and development, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[2] The primary strategies for obtaining enantiomerically pure compounds include leveraging the "chiral pool," which consists of readily available natural products like amino acids and carbohydrates, employing asymmetric synthesis with chiral catalysts or auxiliaries, and resolving racemic mixtures.[2]

This compound: A Profile

This compound is a heterocyclic compound featuring a stereocenter at the 2-position of the tetrahydrofuran ring. Its structure combines the features of a cyclic ether and an ester, making it a valuable intermediate in organic synthesis.

Key Properties and Applications:

  • Versatile Building Block: It serves as a precursor for the synthesis of a variety of more complex molecules in the pharmaceutical and agrochemical industries.[3]

  • Solvent Properties: The tetrahydrofuran motif imparts good solubility in a range of organic solvents.[3]

  • Fine Chemicals and Polymers: Its reactivity is harnessed in the production of specialty polymers and fine chemicals.[3]

  • Biodegradable Materials: There is growing interest in its use in the development of biodegradable plastics.[3]

Comparison with Other Chiral Building Block Classes

The utility of this compound can be best understood by comparing it to other commonly employed classes of chiral building blocks.

Chiral Building Block ClassRepresentative ExamplesCommon Sources/SynthesisKey Applications & Synthetic Advantages
This compound (R)- and (S)-Methyl Tetrahydrofuran-2-carboxylateResolution of racemic mixtures, asymmetric synthesisSynthesis of complex heterocyclic compounds, pharmaceuticals, and agrochemicals.[3] The tetrahydrofuran ring provides a rigid scaffold.
Amino Acids L-Alanine, L-Proline, D-PhenylalanineChiral Pool (abundant in nature)Synthesis of peptides, unnatural amino acids, chiral amines, and as organocatalysts.[2] Readily available and cost-effective.
Chiral Alcohols (R)- and (S)-1-Phenylethanol, MentholAsymmetric reduction of ketones, chiral pool (terpenes)Chiral auxiliaries, synthesis of chiral ligands, introduction of stereocenters via nucleophilic attack.[4]
Chiral Carboxylic Acids (R)- and (S)-Mandelic Acid, IbuprofenResolution, asymmetric synthesisChiral resolving agents, synthesis of chiral esters and amides.[4]
Carbohydrates D-Glucose, D-Fructose, D-RiboseChiral Pool (highly abundant)Synthesis of complex natural products, polyhydroxylated compounds, and chiral ligands.[2] Offer a high density of stereocenters.
Terpenes Limonene, Pinene, CamphorChiral Pool (plant extracts)Starting materials for the synthesis of various chiral molecules and natural products.[2]

Experimental Considerations and Methodologies

General Experimental Workflow for Asymmetric Synthesis

The following diagram illustrates a typical workflow for an asymmetric synthesis where a chiral building block like this compound could be compared against an alternative.

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Analysis & Purification cluster_3 Outcome Start Prochiral Substrate Reaction1 Asymmetric Reaction 1 Start->Reaction1 Reaction2 Asymmetric Reaction 2 Start->Reaction2 CBB1 Methyl Tetrahydrofuran- 2-carboxylate CBB1->Reaction1 CBB2 Alternative Chiral Building Block (e.g., Chiral Alcohol) CBB2->Reaction2 Reagents Reagents & Catalyst Reagents->Reaction1 Reagents->Reaction2 Workup Workup & Purification Reaction1->Workup Reaction2->Workup Analysis Analysis (NMR, HPLC) - Yield - Diastereomeric Ratio - Enantiomeric Excess Workup->Analysis Product1 Chiral Product 1 Analysis->Product1 Product2 Chiral Product 2 Analysis->Product2 Comparison Comparative Analysis of Performance Product1->Comparison Product2->Comparison

Caption: A generalized workflow for comparing chiral building blocks in asymmetric synthesis.
Representative Experimental Protocol: Asymmetric Aldol Reaction

This hypothetical protocol outlines how one might compare the effectiveness of a chiral auxiliary derived from this compound with a well-established one like an Evans oxazolidinone.

Objective: To compare the diastereoselectivity of an aldol reaction using a chiral auxiliary derived from (S)-Tetrahydrofuran-2-carboxylic acid versus a commercially available Evans auxiliary.

Materials:

  • (S)-Tetrahydrofuran-2-carboxylic acid

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)

  • Propionyl chloride

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Solvents (Dichloromethane, etc.)

  • Standard workup and purification reagents

Procedure:

  • Synthesis of Chiral Auxiliaries:

    • Synthesize the N-propionyl derivative of the chiral auxiliary derived from (S)-Tetrahydrofuran-2-carboxylic acid.

    • Prepare N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

  • Aldol Reaction:

    • In separate, parallel reactions, dissolve each N-propionyl chiral auxiliary in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solutions to -78 °C.

    • Add TiCl₄ dropwise, followed by the slow addition of DIPEA.

    • Stir for the specified time to allow for enolate formation.

    • Add benzaldehyde dropwise and allow the reaction to proceed for several hours at -78 °C.

  • Workup and Purification:

    • Quench the reactions with a saturated aqueous solution of ammonium chloride.

    • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude products by flash column chromatography.

  • Analysis:

    • Determine the yield of the aldol adducts.

    • Analyze the diastereomeric ratio of the products using ¹H NMR spectroscopy.

    • If desired, cleave the chiral auxiliary and determine the enantiomeric excess of the resulting β-hydroxy acid derivative by chiral HPLC.

Logical Pathway for Chiral Building Block Selection

The decision-making process for selecting a chiral building block is multifactorial, as depicted in the following diagram.

G Target Target Chiral Molecule Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis Identify Identify Potential Chiral Building Blocks Retrosynthesis->Identify Availability Availability & Cost Identify->Availability Stereocontrol Desired Stereocontrol Identify->Stereocontrol Compatibility Functional Group Compatibility Identify->Compatibility Select Select Optimal Chiral Building Block Availability->Select Stereocontrol->Select Compatibility->Select Synthesis Proceed with Synthesis Select->Synthesis

Caption: Decision pathway for selecting a suitable chiral building block.

Conclusion

This compound is a valuable chiral building block with applications in the synthesis of complex molecules.[3] Its performance in a given synthetic transformation will be dependent on the specific reaction conditions and the desired outcome. While direct comparative studies are not widely published, researchers can evaluate its efficacy against other chiral building blocks, such as those derived from amino acids or chiral alcohols, by employing standardized experimental protocols and analytical techniques. The choice of a chiral building block should be guided by a thorough analysis of the synthetic strategy, considering factors such as availability, cost, and the required level of stereocontrol.

References

A Comparative Guide to HPLC and GC for Purity Validation of Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Methyl Tetrahydrofuran-2-carboxylate, a versatile building block in the pharmaceutical and agrochemical industries, is no exception. Its purity can directly impact the yield, safety, and efficacy of the final product. This guide provides an objective comparison of two common analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is proposed, which is well-suited for the analysis of moderately polar and non-volatile compounds.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography (GC) Analysis

Given the volatility of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly suitable and commonly employed method for its purity assessment.

Experimental Protocol: GC-FID
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of a suitable solvent like dichloromethane to a concentration of 1 mg/mL.

Comparative Data

The following tables summarize hypothetical quantitative data from the analysis of a batch of this compound using the described HPLC and GC methods. The potential impurities are based on a typical Fischer esterification synthesis from tetrahydrofuran-2-carboxylic acid and methanol.

Table 1: Purity and Impurity Profile of this compound

Analyte HPLC (% Area) GC-FID (% Area)
This compound99.5299.65
Tetrahydrofuran-2-carboxylic acid0.25Not Detected*
MethanolNot Detected**0.18
Unknown Impurity 10.150.10
Unknown Impurity 20.080.07

* Tetrahydrofuran-2-carboxylic acid is non-volatile and may not elute or could decompose in the GC inlet. ** Methanol is highly volatile and typically elutes in the solvent front in reversed-phase HPLC.

Table 2: Method Validation Parameters

Parameter HPLC GC-FID
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Precision (%RSD, n=6) < 1.0%< 0.8%
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%

Method Comparison

Both HPLC and GC-FID are robust methods for the purity determination of this compound, each with its own advantages.

  • HPLC is advantageous for its ability to detect non-volatile impurities such as the unreacted starting material, tetrahydrofuran-2-carboxylic acid. It is also a non-destructive technique.

  • GC-FID offers higher sensitivity and resolution for volatile compounds. It is particularly effective for detecting residual solvents like methanol and other volatile impurities.

For a comprehensive purity assessment, employing both techniques can be beneficial. HPLC can be used to quantify the main component and non-volatile impurities, while GC can be used to analyze for residual solvents and other volatile organic impurities.

It is also important to note that this compound is a chiral molecule. For applications where stereoisomeric purity is critical, a chiral HPLC or chiral GC method would be required to separate and quantify the enantiomers.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the validation of this compound purity by HPLC.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (if necessary) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Validation.

spectroscopic comparison of R and S enantiomers of Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of R and S Enantiomers of Methyl Tetrahydrofuran-2-carboxylate

This guide provides a detailed spectroscopic comparison of the (R) and (S) enantiomers of this compound. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment, their interaction with plane-polarized light and chiral environments differs, which can be elucidated through specific spectroscopic techniques. This document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy, supported by detailed experimental protocols for researchers, scientists, and professionals in drug development.

Data Presentation

In standard, achiral spectroscopic measurements such as ¹H NMR, ¹³C NMR, and IR spectroscopy, the spectra of the (R) and (S) enantiomers of this compound are expected to be identical. This is because these techniques do not differentiate between mirror-image isomers in a non-chiral solvent. However, Circular Dichroism spectroscopy is specifically designed to distinguish between enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For both enantiomers, the expected chemical shifts and multiplicities will be the same in a standard deuterated solvent.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityIntegration
O-CH₃~3.7Singlet3H
H-2~4.4Triplet1H
H-5~3.9 - 4.1Multiplet2H
H-3, H-4~1.9 - 2.3Multiplet4H

¹³C NMR: Similarly, the carbon-13 NMR spectrum will show the same number of signals at identical chemical shifts for both the (R) and (S) forms.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (ppm)
C=O~173
C-2~77
C-5~68
O-CH₃~52
C-3, C-4~25 - 30
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Since the bonding arrangements in the (R) and (S) enantiomers are identical, their IR spectra will also be indistinguishable.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~2850-3000C-H stretch (alkane)
~1740C=O stretch (ester)
~1100-1300C-O stretch (ester and ether)
Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is the primary technique for distinguishing between enantiomers. It measures the differential absorption of left and right circularly polarized light. The CD spectra of the (R) and (S) enantiomers of this compound are expected to be mirror images of each other, exhibiting equal magnitude but opposite signs for their Cotton effects.

Table 4: Expected Circular Dichroism (CD) Spectroscopic Data

EnantiomerExpected CD Signal
(R)-Methyl Tetrahydrofuran-2-carboxylatePositive or negative Cotton effect at a specific wavelength
(S)-Methyl Tetrahydrofuran-2-carboxylateEqual and opposite Cotton effect at the same wavelength

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the this compound enantiomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 16 or 32) to improve the signal quality.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation: Prepare a solution of the enantiomer in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1-1.0 mg/mL). The solvent must not absorb in the wavelength range of interest.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Place the sample solution in a quartz cuvette with a defined path length (e.g., 1 cm).

    • Record a baseline spectrum of the solvent-filled cuvette.

    • Measure the CD spectrum of the sample over the desired UV-Vis wavelength range (e.g., 190-400 nm).

    • Set the scanning speed, bandwidth, and response time to optimize the signal-to-noise ratio.

  • Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically plotted as molar ellipticity [θ] versus wavelength.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Expected Results R_Sample (R)-Methyl Tetrahydrofuran-2-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) R_Sample->NMR IR IR Spectroscopy R_Sample->IR CD CD Spectroscopy R_Sample->CD S_Sample (S)-Methyl Tetrahydrofuran-2-carboxylate S_Sample->NMR S_Sample->IR S_Sample->CD NMR_Result Identical Spectra NMR->NMR_Result Achiral Environment IR_Result Identical Spectra IR->IR_Result Achiral Environment CD_Result Mirror-Image Spectra CD->CD_Result Chiral Differentiation

A Comparative Guide to the Reactivity of Methyl Tetrahydrofuran-2-carboxylate and Methyl Levulinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two important biomass-derived platform molecules: Methyl Tetrahydrofuran-2-carboxylate and methyl levulinate. The information presented herein is supported by available experimental data and established chemical principles, offering insights into their potential applications in organic synthesis and drug development.

Executive Summary

This compound and methyl levulinate, both esters derivable from renewable resources, exhibit distinct reactivity profiles owing to their unique functional groups. Methyl levulinate possesses a ketone and an ester functional group, while this compound contains an ether linkage within a tetrahydrofuran ring adjacent to an ester group. This fundamental structural difference governs their behavior in key chemical transformations such as hydrolysis, reduction, and catalytic hydrogenation. In general, the ester functional group is the primary site of reactivity in both molecules under many conditions. However, the neighboring functional groups—a γ-keto group in methyl levulinate and an α-ether oxygen in this compound—exert significant electronic and steric influences, leading to differences in reaction rates and pathways.

Data Presentation: A Comparative Overview

Reaction TypeThis compoundMethyl LevulinateKey Differences
Hydrolysis (Base-Catalyzed) Expected to undergo saponification to yield tetrahydrofuran-2-carboxylate and methanol. The α-ether oxygen may influence the rate through inductive effects.Readily undergoes saponification to yield levulinate and methanol. The γ-keto group does not directly participate but influences the overall polarity.The relative rates are dependent on the electronic and steric effects of the THF ring versus the linear keto-alkyl chain. Direct kinetic comparison data is limited.
Reduction (with LiAlH4) Reduction of the ester group to a primary alcohol, yielding (tetrahydrofuran-2-yl)methanol.Reduction of both the ester and ketone functionalities to yield 1,4-pentanediol.Methyl levulinate consumes more equivalents of the reducing agent due to the presence of two reducible carbonyl groups.
Catalytic Hydrogenation The tetrahydrofuran ring is generally stable under typical hydrogenation conditions used for ester reduction. The ester can be hydrogenated to an alcohol.The ketone is readily hydrogenated to a secondary alcohol, leading to the formation of γ-valerolactone (GVL) through intramolecular cyclization.The primary transformation for methyl levulinate is cyclization to GVL, a highly valuable platform chemical. This compound does not undergo such cyclization.

Experimental Protocols

Base-Catalyzed Hydrolysis of Methyl Levulinate

Objective: To hydrolyze the methyl ester of levulinic acid to its corresponding carboxylate salt.

Materials:

  • Methyl levulinate

  • Potassium hydroxide (KOH)

  • Water

  • Methanol (as co-solvent, optional)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

Procedure:

  • In a round-bottom flask, dissolve methyl levulinate in a solution of aqueous potassium hydroxide. Methanol can be used as a co-solvent to increase solubility.

  • Heat the mixture at reflux for a specified time to ensure complete saponification.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate levulinic acid.

  • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or chromatography if necessary.

Reduction of an Ester with Lithium Aluminum Hydride (General Protocol)

Objective: To reduce the ester functional group to a primary alcohol. This protocol is applicable to both this compound and methyl levulinate (with the caveat that the ketone in methyl levulinate will also be reduced).

Materials:

  • Ester (this compound or methyl levulinate)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • Aqueous sodium hydroxide (e.g., 15%)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (septum, nitrogen/argon inlet, etc.)

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Suspend LiAlH4 in anhydrous THF in the flask under a nitrogen atmosphere and cool the suspension in an ice bath.

  • Dissolve the ester in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature or reflux for a period sufficient to complete the reduction (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF or ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purify the product by distillation or column chromatography.[1]

Visualization of Reaction Pathways

Hydrolysis of Methyl Levulinate

Hydrolysis cluster_products Products ML Methyl Levulinate Int Tetrahedral Intermediate ML->Int + OH⁻ Int->ML - OH⁻ Lev Levulinate Int->Lev - CH₃O⁻ MeOH Methanol

Caption: Base-catalyzed hydrolysis of methyl levulinate.

Reduction of Methyl Levulinate with LiAlH4

Reduction cluster_product Product ML Methyl Levulinate Alkoxide1 Alkoxide Intermediate 1 ML->Alkoxide1 + LiAlH₄ Ald Intermediate Aldehyde Alkoxide2 Dialkoxide Ald->Alkoxide2 + LiAlH₄ Alkoxide1->Ald - LiAl(OCH₃)H₃ Diol 1,4-Pentanediol Alkoxide2->Diol H₃O⁺ workup

Caption: Reduction of methyl levulinate with LiAlH₄.

Catalytic Hydrogenation of Methyl Levulinate to γ-Valerolactone (GVL)

Hydrogenation cluster_products Products ML Methyl Levulinate HPL Methyl 4-hydroxypentanoate ML->HPL + H₂ / Catalyst GVL γ-Valerolactone HPL->GVL Intramolecular Cyclization MeOH Methanol

Caption: Catalytic hydrogenation and cyclization of methyl levulinate.

Discussion of Comparative Reactivity

The reactivity of an ester is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In comparing this compound and methyl levulinate, we must consider the electronic and steric effects of their respective substituents.

Electronic Effects:

  • Methyl Levulinate: The γ-keto group is an electron-withdrawing group. However, due to its distance from the ester carbonyl, its inductive effect (-I) is relatively weak. Resonance effects are not transmitted through the saturated carbon chain.

  • This compound: The oxygen atom of the tetrahydrofuran ring is in the α-position to the ester carbonyl. Oxygen is an electronegative atom and exerts an electron-withdrawing inductive effect (-I), which would be expected to increase the electrophilicity of the carbonyl carbon and thus enhance reactivity towards nucleophiles. Conversely, the lone pairs on the ether oxygen can participate in resonance, donating electron density to the carbonyl group (+R effect). The net effect on reactivity will depend on the balance of these opposing electronic influences. Generally, for α-alkoxy esters, the inductive effect tends to dominate, leading to a slight activation towards nucleophilic attack compared to a simple alkyl ester.

Steric Effects:

  • The steric hindrance around the carbonyl group in both molecules is expected to be broadly similar, with the approach of a nucleophile being relatively unhindered. The cyclic nature of the tetrahydrofuran ring in this compound might impose some conformational constraints that could influence the transition state energy of a reaction compared to the more flexible linear chain of methyl levulinate.

Reactivity in Specific Reactions:

  • Reduction: As indicated in the data table, the reduction with a strong hydride donor like LiAlH4 will proceed on all carbonyl functionalities. The key difference lies in the stoichiometry and the final product. The reduction of esters to primary alcohols is a well-established transformation.[4]

  • Catalytic Hydrogenation: This reaction highlights the most significant difference in reactivity. The γ-keto group of methyl levulinate allows for facile catalytic hydrogenation to the corresponding alcohol, which then undergoes spontaneous intramolecular cyclization to form the highly stable and valuable five-membered lactone, γ-valerolactone (GVL).[5] This transformation is a cornerstone of many biorefinery concepts. In contrast, the tetrahydrofuran ring in this compound is a saturated ether and is generally unreactive under typical catalytic hydrogenation conditions used for ester reduction. Cleavage of the ether C-O bond requires much harsher conditions.[6]

Conclusion

Methyl levulinate and this compound, while both being methyl esters, exhibit distinct chemical reactivities dictated by their other functional groups. Methyl levulinate's γ-keto group makes it an excellent precursor for the production of γ-valerolactone via catalytic hydrogenation, a reaction of significant industrial interest. The reactivity of its ester group in reactions like hydrolysis and reduction is well-documented.

This compound's reactivity is centered around its ester functionality, with the adjacent α-ether oxygen influencing its electronic properties. While it undergoes typical ester reactions, it lacks the intramolecular cyclization pathway that makes methyl levulinate a unique platform molecule. The stability of the tetrahydrofuran ring under many reaction conditions makes this molecule a useful building block where the cyclic ether moiety is to be retained in the final product.

Further quantitative kinetic studies directly comparing these two molecules under identical reaction conditions would be invaluable for a more precise understanding of their relative reactivities and for the rational design of synthetic routes utilizing these renewable chemical building blocks.

References

A Comparative Guide for Researchers: Methyl Tetrahydrofuran-2-carboxylate vs. Methyl 2-furoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision that influences reaction efficiency, product stability, and the overall sustainability of a synthetic route. This guide provides a detailed comparison of Methyl Tetrahydrofuran-2-carboxylate and methyl 2-furoate, two esters derived from renewable resources, highlighting their distinct advantages and potential applications in research and development.

While both molecules share a similar structural framework, the saturation of the five-membered ring in this compound imparts significantly different chemical and physical properties compared to the aromatic nature of methyl 2-furoate. This fundamental structural variance is key to understanding their respective advantages in different chemical transformations.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and methyl 2-furoate is presented below. These properties are crucial in determining their behavior as solvents, reactants, and their compatibility with various reaction conditions.

PropertyThis compoundMethyl 2-furoate
Molecular Formula C₆H₁₀O₃[1]C₆H₆O₃[2][3][4]
Molecular Weight 130.14 g/mol [1][5][6]126.11 g/mol [2][3][4]
Appearance Colorless to brown clear liquid[1][5]Pale yellow to orange clear liquid[7]
Boiling Point 180 °C @ 680 mmHg[1][6]181-182 °C @ 760 mmHg[3][7]
Density 1.11 g/mL[1][6]1.179 g/mL at 25 °C[4][8]
Flash Point 64 °C[6]71-73 °C[2][4][7]
Solubility in Water Favorable solubility properties are noted, though specific values are not readily available. The parent compound, 2-methyltetrahydrofuran, has limited water miscibility, which simplifies aqueous workups.[9]Insoluble to slightly soluble in water.[3]
Stability Generally stable due to the saturated ring structure. The related solvent, 2-methyltetrahydrofuran, exhibits a lower tendency to form peroxides compared to THF.[10]The furan ring can be susceptible to oxidation and is very unstable.[2]
CAS Number 37443-42-8[1][5]611-13-2[2][4]

Core Advantages of this compound

The primary advantages of this compound stem from its saturated tetrahydrofuran ring, which offers enhanced stability and makes it a more versatile and robust building block in multi-step syntheses.

  • Enhanced Chemical Stability: The absence of the conjugated double bonds found in the furan ring of methyl 2-furoate makes this compound significantly more stable towards oxidation, reduction, and acidic conditions. This stability is a crucial asset in complex synthetic pathways where the ester moiety must remain intact through various transformations.

  • Improved Safety Profile: The parent solvent, 2-methyltetrahydrofuran (2-MeTHF), is known to form peroxides at a considerably slower rate than its unsaturated counterpart, tetrahydrofuran (THF).[10] By extension, this compound is expected to have a better safety profile regarding peroxide formation compared to furan-containing compounds, which can be prone to oxidative degradation.

  • "Green" Chemistry Credentials: 2-Methyltetrahydrofuran is a bio-based solvent derived from renewable resources like corn cobs and sugarcane bagasse. This positions this compound as a sustainable chemical intermediate, aligning with the growing emphasis on environmentally friendly chemical processes.

  • Versatility in Synthesis: Due to its stability, this compound is an excellent scaffold for introducing the tetrahydrofuran-2-carboxylate moiety into a target molecule. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where this structural unit can impart desirable pharmacokinetic or biological properties.[1]

Advantages of Methyl 2-furoate

Methyl 2-furoate, with its aromatic furan ring, offers a different set of advantages, primarily related to its reactivity and its utility as a precursor to other functionalized furan derivatives.

  • Aromatic Reactivity: The furan ring in methyl 2-furoate can undergo various electrophilic aromatic substitution reactions, allowing for functionalization at other positions on the ring. This reactivity makes it a useful starting material for the synthesis of more complex furan-based molecules.

  • Precursor to Saturated Derivatives: Methyl 2-furoate serves as a readily available starting material for the synthesis of this compound through catalytic hydrogenation. This provides a straightforward route to the more stable, saturated analogue.

  • Applications in Flavor and Fragrance: Methyl 2-furoate has a characteristic fruity and mushroom-like odor and is used in flavor and fragrance formulations.[11]

Experimental Protocols

Detailed methodologies for the synthesis of both compounds are crucial for researchers evaluating their potential use.

Protocol 1: Synthesis of Methyl 2-furoate via Fischer Esterification

This protocol describes a common laboratory-scale synthesis of methyl 2-furoate from 2-furoic acid.

Materials:

  • 2-Furoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-furoic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.05-0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude methyl 2-furoate, which can be further purified by distillation.

Protocol 2: Synthesis of this compound via Hydrogenation of Methyl 2-furoate

This protocol outlines the catalytic hydrogenation of methyl 2-furoate to yield this compound.

Materials:

  • Methyl 2-furoate

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Methanol or other suitable solvent

  • Hydrogen gas source

  • High-pressure reactor (autoclave) or a balloon hydrogenation setup

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure reactor, dissolve methyl 2-furoate (1 equivalent) in a suitable solvent such as methanol.

  • Add a catalytic amount of Pd/C (typically 1-5 mol%).

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-500 psi).

  • Stir the reaction mixture vigorously at a set temperature (e.g., room temperature to 100 °C) until the reaction is complete (monitored by GC-MS or TLC).

  • Carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield this compound, which can be purified by distillation if necessary.

Visualization of the Synthetic Relationship

The direct synthetic link between these two compounds is the hydrogenation of the furan ring. This transformation is a key consideration when choosing between them for a synthetic application.

G cluster_start Starting Material cluster_process Chemical Transformation cluster_end Product Methyl_2_furoate Methyl 2-furoate (Aromatic, Reactive) Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) Methyl_2_furoate->Hydrogenation Precursor MTHF_carboxylate This compound (Saturated, Stable) Hydrogenation->MTHF_carboxylate Yields

Caption: Synthetic pathway from methyl 2-furoate to this compound.

Conclusion

Choose this compound for:

  • Applications requiring high chemical stability.

  • Multi-step syntheses where the ester and ring must withstand harsh conditions.

  • "Green" and sustainable chemical processes.

  • Introducing a stable, saturated heterocyclic moiety.

Choose methyl 2-furoate for:

  • Syntheses that leverage the reactivity of the aromatic furan ring.

  • As a cost-effective precursor for the synthesis of this compound.

  • Applications in the flavor and fragrance industry.

By understanding the distinct advantages of each compound, researchers can make more informed decisions, leading to optimized synthetic strategies and the development of novel molecules in the pharmaceutical and chemical industries.

References

assessing the green chemistry metrics of Methyl Tetrahydrofuran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl Tetrahydrofuran-2-carboxylate, a valuable building block in the pharmaceutical and fine chemical industries, can be approached through various synthetic routes. This guide provides a comparative assessment of three common methods—Fischer Esterification, methylation with Diazomethane, and methylation with Dimethyl Carbonate (DMC)—with a focus on their green chemistry metrics. The objective is to offer a clear, data-driven comparison to aid in the selection of more sustainable synthetic strategies.

Green Chemistry Metrics: A Quantitative Comparison

The environmental impact of each synthetic route is assessed using key green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). These metrics provide a quantitative measure of the efficiency and waste generation of a chemical process.

MetricFischer EsterificationMethylation with DiazomethaneMethylation with Dimethyl Carbonate (DMC)
Atom Economy (%) ~87.7%~75.6%~76.2%
E-Factor ~0.14~0.32~0.31
Process Mass Intensity (PMI) ~6.8~11.5~8.5
Overall Green Assessment Good atom economy, but often requires excess alcohol and harsh acid catalysts. Reversibility can be an issue.High-yielding but extremely hazardous due to the explosive and toxic nature of diazomethane. Generates nitrogen gas as the only byproduct.A much safer alternative to diazomethane and traditional methylating agents like dimethyl sulfate. Produces methanol and carbon dioxide as byproducts. Considered a green methylation method.[1][2][3]

Note: The values for E-Factor and PMI are calculated based on the provided experimental protocols and assume representative yields and solvent usage. Actual values may vary depending on specific reaction conditions and scale.

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below. These protocols are representative and may require optimization for specific applications.

Route 1: Fischer Esterification

This classical method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Methanol (excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Sodium Sulfate (for drying)

  • Organic solvent for extraction (e.g., Diethyl Ether)

Procedure:

  • To a round-bottom flask containing Tetrahydrofuran-2-carboxylic acid, add a significant excess of methanol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation.

Route 2: Methylation with Diazomethane

This method offers high yields but involves the use of the highly toxic and explosive reagent, diazomethane. Extreme caution and specialized equipment are mandatory for this procedure.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Diazomethane solution in a suitable solvent (e.g., Diethyl Ether)

  • Acetic Acid (for quenching)

  • Diethyl Ether

Procedure:

  • Dissolve Tetrahydrofuran-2-carboxylic acid in diethyl ether in a fume hood with a blast shield.

  • Cool the solution in an ice bath.

  • Slowly add a freshly prepared and standardized solution of diazomethane in diethyl ether to the carboxylic acid solution with gentle stirring. The addition is continued until a faint yellow color of diazomethane persists, indicating the complete consumption of the carboxylic acid. The reaction is typically accompanied by the evolution of nitrogen gas.[4][5]

  • Allow the reaction to proceed for a few minutes after the addition is complete.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • The resulting solution contains the methyl ester. The solvent can be carefully removed under reduced pressure (avoiding high temperatures) to yield the product. Due to the purity of the reaction, further purification may not be necessary.

Route 3: Methylation with Dimethyl Carbonate (DMC)

This route presents a greener and safer alternative to traditional methylation methods.[1][2][3]

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (catalyst)

  • A suitable high-boiling solvent (e.g., DMF or NMP, although DMC can also act as a solvent)

Procedure:

  • In a round-bottom flask, combine Tetrahydrofuran-2-carboxylic acid, a catalytic amount of potassium carbonate, and dimethyl carbonate. DMC can be used in excess to also function as the solvent.

  • Heat the reaction mixture to a temperature of 120-160 °C and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent and wash with water to remove the potassium carbonate and any unreacted starting material.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify by distillation if necessary.

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final purified product.

G General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Product Isolation Tetrahydrofuran-2-carboxylic acid Tetrahydrofuran-2-carboxylic acid Reaction Reaction Tetrahydrofuran-2-carboxylic acid->Reaction Methylating Agent Methylating Agent Methylating Agent->Reaction Catalyst/Reagent Catalyst/Reagent Catalyst/Reagent->Reaction Neutralization/Quenching Neutralization/Quenching Reaction->Neutralization/Quenching Extraction Extraction Neutralization/Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (e.g., Distillation) Purification (e.g., Distillation) Solvent Removal->Purification (e.g., Distillation) This compound This compound Purification (e.g., Distillation)->this compound

Caption: General workflow for esterification synthesis.

References

Unveiling the Biological Potential: A Comparative Analysis of Furan and Tetrahydrofuran Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Among these, derivatives of furan and tetrahydrofuran carboxylates have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative overview of the biological activities of methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives, a close structural analog to methyl tetrahydrofuran-2-carboxylate derivatives, for which publicly available comparative data is limited. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate informed research and development decisions.

Comparative Biological Activity

The biological evaluation of methyl 5-(hydroxymethyl)-2-furan carboxylate and its synthesized derivatives has revealed significant potential in both anticancer and antibacterial applications. The core molecule itself demonstrates a baseline level of activity, which is substantially modulated by chemical modifications.

A key study synthesized a series of amine and amide derivatives and evaluated their cytotoxic and antimicrobial properties. The amine derivatives, particularly those incorporating a tryptamine moiety, showed a marked increase in anticancer activity against HeLa cell lines. In contrast, the corresponding amide derivatives exhibited significantly lower potency, suggesting that the nature of the linkage is a critical determinant of biological function.

For instance, the amine derivative (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate was identified as the most potent compound against the HeLa cell line, with an IC50 of 62.37 µg/mL.[1][2] This compound also demonstrated broad-spectrum antibacterial activity.[1][2] Interestingly, while some derivatives showed selective anticancer activity against HepG2 cells, the tryptamine-containing amine derivative was the most active against HeLa cells.[3]

The stereochemistry of the tetrahydrofuran ring, a saturated analog of the furan ring, has also been shown to be crucial for biological activity. In a study on tetrahydrofuran regioisomers of the antifungal agent SCH 51048, it was found that only the cis isomers with an R-configuration at the C2 position of the tetrahydrofuran ring possessed significant in vitro antifungal activity. This highlights the importance of stereospecificity in the design of bioactive tetrahydrofuran derivatives.

Below is a summary of the quantitative biological activity data for selected methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives.

Table 1: Comparative Biological Activity of Methyl 5-(Hydroxymethyl)-2-furan Carboxylate Derivatives

Compound IDDerivative TypeBiological ActivityCell Line/BacteriaQuantitative Data (IC50/MIC)
1 Methyl-5-(hydroxymethyl)-2-furan carboxylateAnticancerHeLa> 100 µg/mL
AnticancerHepG2> 100 µg/mL
AnticancerVero> 100 µg/mL
8c Amine derivative with tryptamineAnticancerHeLa62.37 µg/mL
AnticancerHepG2> 100 µg/mL
AnticancerVero> 100 µg/mL
AntibacterialE. coli250 µg/mL
AntibacterialS. aureus> 500 µg/mL
AntibacterialB. cereus> 500 µg/mL
9c Amide derivative with tryptamineAnticancerHeLa> 100 µg/mL
AnticancerHepG2> 100 µg/mL
AnticancerVero> 100 µg/mL

Data sourced from Phutdhawong et al., 2019.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to determine the biological activities of the methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated against HeLa (human cervical cancer), HepG2 (human liver cancer), and Vero (normal African green monkey kidney) cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.

Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method against Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria.[3]

  • Inoculum Preparation: Bacterial strains were cultured in Mueller-Hinton broth (MHB) overnight at 37°C. The bacterial suspension was then diluted to a final concentration of 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds were serially diluted in MHB in a 96-well plate.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plate was incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Workflow

To provide a clearer understanding of the research process, the following diagram illustrates the typical workflow for the synthesis and biological evaluation of novel chemical derivatives.

Experimental Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Furfuryl Alcohol) synthesis Multi-step Synthesis of Derivatives start->synthesis Reaction purification Purification & Characterization (NMR, MS) synthesis->purification Isolation cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity Screening antimicrobial Antimicrobial Assay (Broth Microdilution) purification->antimicrobial Screening data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization Identify Leads

A typical workflow for synthesizing and evaluating new chemical entities.

Signaling Pathways and Future Directions

While the precise mechanisms of action for these furan carboxylate derivatives have not been fully elucidated in the reviewed literature, their cytotoxic effects suggest potential interference with fundamental cellular processes such as cell division or metabolism. The enhanced activity of the tryptamine-containing derivative may indicate an interaction with specific cellular targets that recognize this indole moiety.

The following diagram illustrates a hypothetical signaling pathway that could be affected by cytotoxic agents, leading to apoptosis. Further research would be needed to confirm the involvement of these specific pathways.

Hypothetical Signaling Pathway compound Bioactive Derivative target Cellular Target (e.g., DNA, Enzymes) compound->target stress Cellular Stress target->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A potential apoptotic pathway targeted by cytotoxic compounds.

References

The Untapped Potential of Saturated Furan-Based Monomers: A Comparative Guide to Methyl Tetrahydrofuran-2-carboxylate and its Aromatic Counterparts in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of furan-based polymers reveals a significant research focus on aromatic derivatives, while their saturated counterparts, such as Methyl Tetrahydrofuran-2-carboxylate, represent a promising but underexplored frontier in sustainable polymer development. This guide provides a detailed comparison of the well-established performance of aromatic furan-based polyesters against traditional plastics and offers a prospective look at the potential of saturated furan monomers, supported by what limited data is available and foundational polymer science principles.

The drive for sustainable alternatives to petroleum-based plastics has propelled research into bio-derived monomers. Among these, furan derivatives, sourced from renewable biomass, have emerged as a leading class of building blocks for high-performance polymers.[1] Extensive research has centered on 2,5-furandicarboxylic acid (FDCA), an aromatic furan derivative, and its use in producing polyesters like polyethylene furanoate (PEF).[2] These polymers have demonstrated comparable and often superior properties to their petrochemical analogs, such as polyethylene terephthalate (PET).[2][3]

Aromatic Furan-Based Polyesters: A Proven Bio-Based Alternative

Polymers derived from the aromatic monomer 2,5-furandicarboxylic acid (FDCA), such as poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF), have been extensively synthesized and characterized. They are often positioned as direct bio-based replacements for PET and poly(butylene terephthalate) (PBT), respectively.

Performance Comparison: Thermal and Mechanical Properties

The rigid furan ring in FDCA-based polyesters imparts excellent thermal and mechanical properties, often exceeding those of their petroleum-based counterparts.[4] The thermal stability of these polymers is a key attribute for many applications.

PropertyPoly(ethylene furanoate) (PEF)Poly(ethylene terephthalate) (PET)Poly(butylene furanoate) (PBF)Poly(butylene terephthalate) (PBT)
Glass Transition Temp. (Tg) ~85-95 °C~70-80 °C~32-45 °C~22-43 °C
Melting Temp. (Tm) ~210-220 °C~250-265 °C~130-172 °C~223 °C
Tensile Modulus ~2.0-4.0 GPa~2.0-3.1 GPa~1.0-2.6 GPa~2.3-3.0 GPa
Tensile Strength ~50-80 MPa~50-75 MPa~30-60 MPa~50-60 MPa
Elongation at Break ~1-5% (unoriented)~30-300% (unoriented)~5-300%~50-300%

Note: The values presented are approximate ranges compiled from various studies and can vary based on molecular weight, crystallinity, and processing conditions.

The higher glass transition temperature of PEF compared to PET suggests better heat resistance, making it suitable for applications like hot-fill packaging.[4] While the tensile strength and modulus are comparable, the lower elongation at break indicates that unoriented PEF is more brittle than PET.[5] However, modifications, such as copolymerization, can significantly improve its toughness.[5][6]

Enhanced Barrier Properties

A significant advantage of PEF over PET is its superior gas barrier properties. The unique structure of the furan ring is believed to reduce segmental mobility and hinder ring flipping, which in turn impedes the diffusion of small molecules.[7]

Gas PermeabilityPoly(ethylene furanoate) (PEF)Poly(ethylene terephthalate) (PET)
Oxygen (O2) 10-11 times lower than PETBaseline
Carbon Dioxide (CO2) 13-19 times lower than PETBaseline
Water Vapor (H2O) ~2 times lower than PETBaseline

Data compiled from multiple sources indicating the relative permeability compared to PET.[4][7]

These enhanced barrier properties make PEF a highly attractive candidate for packaging applications, particularly for oxygen-sensitive products like beer and carbonated soft drinks.[6][7]

The Prospective Performance of Saturated Furan-Based Polymers

While direct experimental data on polymers from this compound is scarce, we can infer potential properties based on the structural differences between the aromatic furan ring and the saturated tetrahydrofuran (THF) ring. The hydrogenation of the furan ring to a THF ring introduces significant conformational flexibility.

Expected Impact on Polymer Properties

The transition from a planar, rigid aromatic furan ring to a flexible, non-planar puckered THF ring in the polymer backbone would likely lead to the following changes:

  • Lower Glass Transition and Melting Temperatures: The increased chain flexibility would reduce the energy required for segmental motion and melting, resulting in lower Tg and Tm compared to their aromatic furan-based counterparts.

  • Increased Flexibility and Ductility: Polymers incorporating the saturated THF ring are expected to be more flexible and exhibit higher elongation at break, making them less brittle.

  • Reduced Thermal Stability: The absence of the stabilizing aromatic system may lead to a lower onset of thermal degradation.

  • Higher Gas Permeability: The increased free volume and chain mobility associated with the flexible THF ring would likely result in poorer gas barrier properties compared to the exceptional performance of PEF.

  • Potentially Enhanced Biodegradability: The introduction of flexible ether linkages and the absence of a highly stable aromatic ring could render these polymers more susceptible to hydrolytic and enzymatic degradation.

While the homopolymerization of 2-methyltetrahydrofuran (a related saturated furan derivative) is difficult, it has been successfully copolymerized with other monomers, indicating that the incorporation of the saturated THF ring into polymer backbones is feasible.[8][9]

Experimental Protocols

Synthesis of Aromatic Furan-Based Polyesters (e.g., PEF)

A common method for synthesizing PEF is a two-step melt polycondensation process:

  • Esterification: 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFDCA) is reacted with an excess of ethylene glycol at elevated temperatures (180-220 °C) in the presence of a catalyst (e.g., antimony trioxide, titanium isopropoxide) to form a low molecular weight prepolymer, bis(2-hydroxyethyl) furanoate (BHEF), with the removal of water or methanol as a byproduct.

  • Polycondensation: The temperature is further increased (230-260 °C), and a high vacuum is applied to facilitate the removal of excess ethylene glycol. This promotes the transesterification reaction between the prepolymer chains, leading to an increase in molecular weight and the formation of high molecular weight PEF.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymers.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.

  • Tensile Testing: To measure mechanical properties such as tensile modulus, tensile strength, and elongation at break.

  • Gas Permeability Analysis: To quantify the barrier properties to gases like oxygen and carbon dioxide.

Visualizing the Synthesis and Structural Differences

Synthesis_Pathway cluster_biomass Biomass Feedstocks cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Biomass Sugars (e.g., Fructose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF FDCA 2,5-Furandicarboxylic Acid (FDCA) (Aromatic Monomer) HMF->FDCA Oxidation Polymer Poly(ethylene furanoate) (PEF) FDCA->Polymer + Ethylene Glycol (Melt Polycondensation) Structural_Comparison cluster_aromatic Aromatic Furan-Based Polymer Chain (e.g., PEF) cluster_saturated Saturated Tetrahydrofuran-Based Polymer Chain (Hypothetical) A1 ... A2 —O-CH₂-CH₂-O— A3 C(=O)— A_Furan A4 —C(=O)— label_aromatic Rigid, Planar Furan Ring A_Furan->label_aromatic A_Furan_Text O A5 O-CH₂-CH₂-O— A6 ... S1 ... S2 —O-CH₂-CH₂-O— S3 C(=O)— S_THF S4 —C(=O)— label_saturated Flexible, Non-Planar Tetrahydrofuran Ring S_THF->label_saturated S_THF_Text O S5 O-CH₂-CH₂-O— S6 ...

References

Unraveling the Economic and Synthetic Viability of Furan-Based Compounds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed cost-benefit analysis of Methyl Tetrahydrofuran-2-carboxylate remains challenging due to limited publicly available comparative data. However, the closely related and widely adopted green solvent, 2-Methyltetrahydrofuran (2-MeTHF), offers a wealth of information for a comprehensive evaluation against its alternatives. This guide provides a detailed comparison of 2-MeTHF with traditional solvents, offering researchers, scientists, and drug development professionals a data-driven perspective on its performance, economic sensibility, and environmental benefits.

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising bio-based solvent, often touted as a sustainable alternative to conventional solvents like Tetrahydrofuran (THF) and dichloromethane (DCM).[1][2] Derived from renewable resources such as corn cobs and bagasse, 2-MeTHF aligns with the principles of green chemistry, offering a reduced environmental footprint without compromising, and in many cases, enhancing chemical synthesis performance.[2][3]

Performance and

Benefits: A Comparative Overview

2-MeTHF exhibits several advantageous physical and chemical properties when compared to THF and DCM. Its higher boiling point and lower miscibility with water simplify extraction and purification processes, leading to increased efficiency and reduced solvent waste.[4] In many applications, particularly in organometallic and biphasic reactions, 2-MeTHF has demonstrated superior performance, leading to higher yields and cleaner reaction profiles.[1][3]

Property2-Methyltetrahydrofuran (2-MeTHF)Tetrahydrofuran (THF)Dichloromethane (DCM)
Boiling Point (°C) 806640
Density (g/mL at 20°C) 0.860.891.33
Water Solubility ( g/100g at 20°C) 4.1Miscible2
Azeotrope with Water (% water) 10.65.31.5
Source Renewable (Biomass)PetrochemicalPetrochemical

Table 1: Physical Property Comparison of 2-MeTHF, THF, and DCM

Economic Implications and Cost-Benefit Analysis

While the upfront cost of 2-MeTHF may be higher than that of some traditional solvents, a comprehensive cost-benefit analysis reveals its economic viability. The benefits of using 2-MeTHF often translate to long-term cost savings. For instance, its reduced miscibility with water leads to easier and less energy-intensive separations, and its higher boiling point results in lower solvent losses due to evaporation.[4] Furthermore, in certain reactions, such as Grignard reactions, the use of 2-MeTHF can lead to significantly higher yields, improving the overall process economy.

A life cycle assessment of 2-MeTHF produced from renewable resources indicates a significant reduction in greenhouse gas emissions compared to the production of THF from petrochemical sources. This "green" credential can be a significant factor for industries aiming to reduce their environmental impact and comply with increasingly stringent environmental regulations.

Experimental Protocols: A Practical Guide

Protocol 1: Grignard Reaction using 2-MeTHF

This protocol outlines a typical Grignard reaction, a common application where 2-MeTHF demonstrates superior performance over THF.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Aryl or alkyl halide

  • Aldehyde or ketone

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

  • Heat the flask gently under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool to room temperature and add anhydrous 2-MeTHF.

  • Dissolve the aryl or alkyl halide in anhydrous 2-MeTHF and add it dropwise to the magnesium suspension via the dropping funnel. The reaction is initiated as indicated by the disappearance of the iodine color and gentle refluxing.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C and add a solution of the aldehyde or ketone in anhydrous 2-MeTHF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C.

  • Separate the organic layer and extract the aqueous layer with 2-MeTHF.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling in 2-MeTHF

This protocol details a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the utility of 2-MeTHF in transition metal-catalyzed transformations.[2]

Materials:

  • Aryl halide (e.g., Aryl bromide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add a mixture of 2-MeTHF and water as the solvent system.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Workflows and Pathways

Experimental_Workflow_Grignard_Reaction start Start reactants Mg, R-X, 2-MeTHF start->reactants grignard_formation Grignard Reagent Formation reactants->grignard_formation carbonyl_addition Carbonyl Compound Addition grignard_formation->carbonyl_addition workup Aqueous Workup (HCl, NaHCO₃, Brine) carbonyl_addition->workup extraction Extraction with 2-MeTHF workup->extraction purification Drying & Purification extraction->purification product Final Product purification->product

Caption: Workflow for a Grignard reaction using 2-MeTHF.

Suzuki_Miyaura_Workflow reactants Aryl Halide, Arylboronic Acid, Pd Catalyst, Base, 2-MeTHF/H₂O reaction Heating & Stirring (e.g., 80°C) reactants->reaction workup Cooling & Aqueous Workup reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Drying & Purification extraction->purification product Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

comparative study of catalysts for Methyl Tetrahydrofuran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyltetrahydrofuran (2-MTHF), a promising green solvent and biofuel component, has garnered significant attention as a sustainable alternative to conventional solvents.[1][2][3] Derived from renewable biomass sources like furfural and levulinic acid, the efficiency of 2-MTHF production is heavily reliant on the catalytic system employed.[2][4] This guide provides a comparative analysis of various heterogeneous catalysts used in the synthesis of 2-MTHF, with a focus on their performance, selectivity, and the experimental conditions under which they operate. The data presented is compiled from recent studies to aid researchers in selecting the most suitable catalytic pathway for their specific needs.

Catalytic Performance in 2-MTHF Synthesis

The production of 2-MTHF from biomass-derived platform molecules, primarily levulinic acid (LA) and furfural (FF), involves hydrogenation and hydrodeoxygenation reactions. The choice of catalyst is critical in maximizing the yield and selectivity towards 2-MTHF. Below, we compare the performance of several notable catalytic systems.

Table 1: Comparison of Catalysts for 2-MTHF Synthesis from Levulinic Acid (LA)

CatalystSupportTemperature (°C)H₂ Pressure (bar)Reaction Time (h)LA Conversion (%)2-MTHF Yield (%)Selectivity (%)Reference
Ni-CuAl₂O₃-ZrO₂2203010>999299.8[2]
NiCoγ-Al₂O₃2405059273.4-[2][5]
Pt-MoH-β-zeolite13050->9986-[2]
RuC2203010-2-[2]
PdC2203010---[2]
PtC2203010---[2]
Cu-NiAl₂O₃250-5-56-[2]
CuAl₂O₃250-24--75[2]

Table 2: Comparison of Catalysts for 2-MTHF Synthesis from Furfural (FF)

CatalystSupportTemperature (°C)H₂ Pressure (bar)Reaction Time (h)FF Conversion (%)2-MTHF Yield (%)Selectivity (%)Reference
Cu-PdZrO₂2202-propanol4-78.8-[4]
Ni-P@C-260208-72.2-[4]
NiSiO₂--->95>90-[6]
PdC------[7][8]
Ir-ReOₓSiO₂-60--26.9-[4]

Reaction Pathways and Experimental Workflow

The synthesis of 2-MTHF from levulinic acid and furfural proceeds through different intermediates. Understanding these pathways is crucial for optimizing reaction conditions and catalyst selection.

Reaction_Pathway_Levulinic_Acid LA Levulinic Acid GVL γ-Valerolactone LA->GVL Hydrogenation/ Dehydration PDO 1,4-Pentanediol GVL->PDO Hydrogenolysis MTHF 2-Methyltetrahydrofuran PDO->MTHF Dehydration/ Cyclization

Fig. 1: Reaction pathway from Levulinic Acid to 2-MTHF.

Reaction_Pathway_Furfural FF Furfural MF 2-Methylfuran FF->MF Hydrogenation/ Hydrodeoxygenation MTHF 2-Methyltetrahydrofuran MF->MTHF Hydrogenation

Fig. 2: Reaction pathway from Furfural to 2-MTHF.

A general workflow for screening and evaluating catalysts for 2-MTHF synthesis is outlined below.

Catalyst_Screening_Workflow cluster_prep Catalyst Preparation cluster_react Catalytic Reaction cluster_analysis Analysis and Evaluation Prep Catalyst Synthesis (e.g., impregnation, co-precipitation) Char Characterization (XRD, TEM, XPS) Prep->Char React Batch or Flow Reactor Char->React Params Vary Parameters: - Temperature - Pressure - Time - Substrate Conc. React->Params Analysis Product Analysis (GC, HPLC) Params->Analysis Eval Performance Evaluation: - Conversion - Yield - Selectivity Analysis->Eval Recycle Recyclability Test Eval->Recycle Recycle->Prep Optimization

Fig. 3: General workflow for catalyst screening.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon existing research. Below are representative protocols for catalyst preparation and a catalytic reaction for 2-MTHF synthesis.

1. Catalyst Preparation: Impregnation Method for Ni-Cu/Al₂O₃-ZrO₂

This protocol is based on the synthesis of bimetallic catalysts for levulinic acid hydrogenation.[2]

  • Support Preparation: Mesoporous Al₂O₃-ZrO₂ with varying Al:Zr molar ratios is prepared via a sol-gel method.

  • Impregnation: The prepared support is impregnated with an aqueous solution containing calculated amounts of nickel nitrate (Ni(NO₃)₂·6H₂O) and copper nitrate (Cu(NO₃)₂·3H₂O).

  • Drying: The impregnated support is dried in an oven at 110°C for 12 hours.

  • Calcination: The dried material is calcined in air at 500°C for 4 hours to decompose the metal nitrates to their respective oxides.

  • Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a hydrogen flow (e.g., 5% H₂/Ar) at a specified temperature to obtain the active metallic form.

2. Catalytic Hydrogenation of Levulinic Acid

The following is a general procedure for the batch-wise hydrogenation of levulinic acid.[2]

  • Reactor Setup: A high-pressure batch reactor is charged with the catalyst, levulinic acid, and a solvent (e.g., 1,4-dioxane or water).

  • Purging: The reactor is sealed and purged several times with hydrogen to remove air.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure and heated to the reaction temperature with constant stirring.

  • Sampling and Analysis: The reaction is run for a specific duration, after which it is cooled to room temperature and depressurized. The liquid products are collected, filtered to remove the catalyst, and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of levulinic acid and the yield and selectivity of 2-MTHF.

  • Catalyst Recycling: The recovered catalyst can be washed, dried, and reused in subsequent runs to test its stability and reusability.[2][5]

Conclusion

The catalytic synthesis of 2-MTHF from biomass-derived feedstocks is a rapidly evolving field. Bimetallic catalysts, such as Ni-Cu and Pt-Mo supported on robust materials like zeolites or mixed oxides, have demonstrated high efficacy in the conversion of levulinic acid.[2] For the conversion of furfural, catalysts containing noble metals like palladium or bimetallic systems such as Cu-Pd have shown promising results.[4][7] The choice of catalyst, support, and reaction conditions must be carefully considered to achieve optimal performance in terms of yield, selectivity, and catalyst stability. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to develop more efficient and sustainable processes for 2-MTHF production.

References

A Comparative Guide to the Synthesis of Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic methodologies for a key building block.

Methyl Tetrahydrofuran-2-carboxylate is a versatile intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its tetrahydrofuran core is a prevalent motif in numerous biologically active molecules. The efficient and scalable synthesis of this ester is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the established method of catalytic hydrogenation of methyl 2-furoate and a newer, promising alternative involving the direct oxidative esterification of tetrahydrofurfuryl alcohol.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Catalytic Hydrogenation Route 2: Oxidative Esterification
Starting Material Methyl 2-furoateTetrahydrofurfuryl alcohol
Key Transformation Reduction of the furan ringOxidation of a primary alcohol to a methyl ester
Typical Reagents H₂, Palladium on Carbon (Pd/C)Oxidant (e.g., TEMPO/NaOCl), Methanol
Overall Yield High (typically >90%)Moderate to High (can vary based on oxidant)
Number of Steps 11
Key Advantages High yields, well-established, high atom economy.Milder reaction conditions, avoids high-pressure hydrogenation.
Potential Disadvantages Requires specialized high-pressure hydrogenation equipment.Stoichiometric use of oxidants can generate waste.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Oxidative Esterification A Methyl 2-furoate B This compound A->B H₂, Pd/C Methanol C Tetrahydrofurfuryl alcohol D This compound C->D Oxidant, Methanol (e.g., TEMPO/NaOCl)

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Catalytic Hydrogenation of Methyl 2-furoate

This established method provides high yields of the desired product through the reduction of the furan ring of methyl 2-furoate.

Materials:

  • Methyl 2-furoate

  • Methanol

  • 5% Palladium on charcoal (Pd/C)

  • Hydrogen gas (H₂)

  • Celite or another filter aid

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve methyl 2-furoate (e.g., 50.4 g) in methanol (e.g., 180 ml).[1]

  • Carefully add 5% palladium on charcoal catalyst (e.g., 1 g) to the solution.[1]

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 1 to 3 atmospheres.[1]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 45 hours.[1]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with a small amount of methanol.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield pure this compound.

Route 2: Oxidative Esterification of Tetrahydrofurfuryl alcohol

This route offers a modern alternative, avoiding the need for high-pressure hydrogenation equipment by directly oxidizing the primary alcohol of tetrahydrofurfuryl alcohol to the corresponding methyl ester.

Materials:

  • Tetrahydrofurfuryl alcohol

  • Methanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite solution (NaOCl, commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

Procedure:

  • Dissolve tetrahydrofurfuryl alcohol in a mixture of dichloromethane and methanol.

  • Add a catalytic amount of TEMPO to the solution.

  • In a separate flask, prepare an aqueous solution of sodium hypochlorite and sodium bicarbonate.

  • Cool the alcohol solution in an ice bath and slowly add the aqueous oxidant solution with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Performance Comparison and Discussion

MetricRoute 1: Catalytic Hydrogenation Route 2: Oxidative Esterification Analysis
Yield >90%[1]Typically 70-90%The catalytic hydrogenation generally offers higher and more consistent yields.
Scalability Well-suited for large-scale industrial production.Scalable, but the use of stoichiometric oxidants can be a concern for large-scale synthesis.Route 1 is a proven industrial process.
Equipment Requires a specialized high-pressure hydrogenation reactor.Standard laboratory glassware is sufficient.Route 2 is more accessible for laboratories without specialized equipment.
Safety Handling of hydrogen gas under pressure requires stringent safety precautions.Use of strong oxidants requires careful handling and quenching procedures.Both routes have safety considerations that must be addressed.
Green Chemistry High atom economy. Use of a heterogeneous catalyst allows for easy removal and potential recycling.Can generate significant salt waste from the oxidant. Catalytic versions with greener oxidants are an area of active research.Route 1 is generally considered more atom-economical.

Conclusion for Drug Development Professionals

The choice between these two synthetic routes for this compound will depend on the specific needs of the research or development project.

  • For large-scale, cost-effective production where high yields are paramount and the necessary equipment is available, the catalytic hydrogenation of methyl 2-furoate (Route 1) remains the industry standard. Its high efficiency and atom economy make it an attractive option.

  • For smaller-scale laboratory synthesis, rapid prototyping, or when specialized hydrogenation equipment is not available , the oxidative esterification of tetrahydrofurfuryl alcohol (Route 2) presents a viable and convenient alternative. While potentially having a slightly lower yield and generating more waste, its operational simplicity makes it a valuable tool for medicinal chemists and process development scientists in the early stages of drug discovery.

Further optimization of the oxidative esterification route, particularly with the development of more efficient and environmentally benign catalytic systems, could enhance its appeal for larger-scale applications in the future.

References

comparing the efficacy of different purification methods for Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. Methyl Tetrahydrofuran-2-carboxylate, a key building block in various synthetic pathways, is no exception. Its purification from crude reaction mixtures is critical to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of the two primary methods for purifying this compound: Fractional Vacuum Distillation and Preparative High-Performance Liquid Chromatography (HPLC).

At a Glance: Comparing Purification Efficacy

The choice of purification method hinges on the desired scale, purity requirements, and the nature of the impurities. Fractional vacuum distillation is a robust technique for large-scale purification, particularly effective at removing impurities with significantly different boiling points. Preparative HPLC, on the other hand, offers higher resolution for removing structurally similar impurities and is well-suited for achieving very high purity on a smaller scale.

ParameterFractional Vacuum DistillationPreparative HPLC
Purity Achieved >98%>99.5%
Typical Yield 85-95%>90%[1]
Scale Grams to KilogramsMilligrams to Grams
Throughput HighLow to Medium
Cost Lower operational cost for large scaleHigher initial and operational cost
Best For Removing impurities with different boiling pointsRemoving structurally similar or non-volatile impurities

In-Depth Analysis of Purification Methodologies

Fractional Vacuum Distillation

Fractional distillation is a cornerstone of chemical purification, separating components of a liquid mixture based on differences in their boiling points.[2] For compounds like this compound, which may be sensitive to high temperatures, performing the distillation under reduced pressure (vacuum) lowers the boiling point, preventing thermal degradation.[2] This method is particularly adept at removing volatile solvents, unreacted starting materials, and lower-boiling byproducts.

A fractionating column, packed with materials like glass beads or rings, provides a large surface area for repeated vaporization and condensation cycles, which effectively separates compounds with close boiling points.[3][4] This process is equivalent to performing multiple simple distillations in a single apparatus.[3]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture.[5] It operates on the principle of differential partitioning of the components between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). By carefully selecting the stationary phase and mobile phase, impurities can be effectively separated from the target compound.

This method is especially advantageous for removing impurities that have boiling points very close to that of this compound or for non-volatile impurities that cannot be removed by distillation. Preparative HPLC systems are designed for purifying larger quantities of material than analytical HPLC, with the goal of isolating a pure compound for further use.[1][6]

Experimental Protocols

Fractional Vacuum Distillation Protocol

This protocol is designed for the purification of this compound on a laboratory scale.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the round-bottom flask containing the crude product.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.

  • Heating: Begin stirring and gently heat the round-bottom flask using the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. The first fraction to distill will be the lower-boiling impurities. Once the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

  • Completion: Continue distillation until most of the product has been collected and the temperature begins to rise or drop, indicating the end of the desired fraction.

  • Shutdown: Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Preparative HPLC Protocol

This protocol provides a general guideline for the purification of this compound using preparative HPLC. Method development and optimization will be necessary based on the specific impurity profile.

Materials and Equipment:

  • Crude this compound

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Preparative HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Sample filtration device (e.g., syringe filter)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the mobile phase, at a known concentration. Filter the sample to remove any particulate matter.

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition, gradient, and flow rate for separating the target compound from its impurities.

  • Scale-Up: Scale up the analytical method to the preparative system. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.

  • Purification: Inject the prepared sample onto the preparative HPLC system. Monitor the separation using the detector.

  • Fraction Collection: Collect the eluent corresponding to the peak of the pure this compound in fractions.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically using a rotary evaporator, to obtain the purified product.

Workflow and Logic Diagrams

To visualize the purification processes, the following diagrams illustrate the general workflows.

PurificationWorkflow cluster_distillation Fractional Vacuum Distillation cluster_hplc Preparative HPLC D_Start Crude Product D_Setup Assemble Distillation Apparatus D_Start->D_Setup D_Evacuate Evacuate System D_Setup->D_Evacuate D_Heat Heat and Distill D_Evacuate->D_Heat D_Collect Collect Fractions D_Heat->D_Collect D_Analyze Analyze Purity (GC/HPLC) D_Collect->D_Analyze D_End Pure Product D_Analyze->D_End H_Start Crude Product H_Prepare Prepare Sample and Mobile Phase H_Start->H_Prepare H_Inject Inject onto Column H_Prepare->H_Inject H_Elute Elute with Gradient H_Inject->H_Elute H_Collect Collect Fractions H_Elute->H_Collect H_Analyze Analyze Purity (HPLC) H_Collect->H_Analyze H_Evaporate Solvent Removal H_Analyze->H_Evaporate H_End Pure Product H_Evaporate->H_End

Fig. 1: Comparative workflows for purification methods.

LogicalRelationship Start Crude Methyl Tetrahydrofuran-2-carboxylate Impurity_Check Analyze Impurity Profile (GC/HPLC) Start->Impurity_Check Distillation Fractional Vacuum Distillation Impurity_Check->Distillation  Different Boiling Points   HPLC Preparative HPLC Impurity_Check->HPLC  Similar Boiling Points / Non-volatile Impurities   Purity_Check_D Purity > 98%? Distillation->Purity_Check_D Purity_Check_H Purity > 99.5%? HPLC->Purity_Check_H Final_Product Pure Product Purity_Check_D->Final_Product Yes Further_Purification Consider Alternative or Combined Methods Purity_Check_D->Further_Purification No Purity_Check_H->Final_Product Yes Purity_Check_H->Further_Purification No

Fig. 2: Decision-making for purification method selection.

References

Safety Operating Guide

Proper Disposal of Methyl Tetrahydrofuran-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl Tetrahydrofuran-2-carboxylate, a combustible liquid that can cause serious eye damage.[1][2][3]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a well-ventilated fume hood to minimize the risk of inhalation.[1][4]

Step-by-Step Disposal Procedure

The disposal of this compound is regulated and must be performed in compliance with local, regional, and national guidelines.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1][4]

  • Waste Identification and Segregation :

    • Clearly label a dedicated and compatible waste container for "this compound and related waste."[4]

    • The container should be made of a material that is non-reactive with the chemical.

    • Keep this waste stream separate from other chemical wastes, particularly incompatible materials like oxidizing agents, to prevent accidental reactions.[1]

  • Container Management :

    • Ensure the waste container is kept tightly sealed when not in use to prevent the release of vapors.[1][4]

    • Store the waste container in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[1][2]

  • Disposal Method :

    • The primary recommended method for disposal is incineration.[1][4] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]

    • Properly complete all required waste disposal forms, providing accurate information about the waste composition.[4]

  • Decontamination of Empty Containers :

    • Empty containers that previously held this compound must be treated as hazardous waste unless they are properly decontaminated.[4]

    • To decontaminate, triple-rinse the container with a suitable solvent such as acetone or ethanol.[4]

    • Collect the rinsate and dispose of it as hazardous waste along with the chemical waste.[4]

    • After thorough decontamination, remove or deface the original label and dispose of the container in accordance with your institution's EHS guidelines.[4]

  • Spill Management :

    • In the event of a spill, absorb the material with an inert absorbent like vermiculite, dry sand, or earth.[1][4] Do not use combustible materials such as paper towels.[4]

    • Collect the contaminated absorbent material, place it in a designated hazardous waste container, and dispose of it through the chemical waste stream.[4]

Quantitative Data

PropertyValueSource
CAS Number 37443-42-8[1][2][3]
Molecular Formula C₆H₁₀O₃[1][5]
Molecular Weight 130.14 g/mol [1][6]
Appearance Colorless to Brown clear liquid[2][5]
Boiling Point 180 °C / 680 mmHg[5]
Density 1.11 g/cm³[5]
Storage Temperature 2 - 8 °C[5]

Disposal Workflow

DisposalWorkflow start Start: Have this compound Waste? ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_container Use a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container spill Spill Occurs fume_hood->spill No segregate Segregate from Incompatible Wastes waste_container->segregate transfer_waste Transfer Chemical Waste to Container segregate->transfer_waste absorb Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb Yes collect_spill Collect Contaminated Material into Waste Container absorb->collect_spill collect_spill->transfer_waste seal_container Keep Container Tightly Sealed transfer_waste->seal_container store_waste Store in a Cool, Ventilated Area Away from Ignition Sources seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs incinerate Dispose via Chemical Incineration contact_ehs->incinerate decontaminate Decontaminate Empty Container (Triple Rinse) incinerate->decontaminate dispose_rinsate Collect Rinsate as Hazardous Waste decontaminate->dispose_rinsate dispose_container Dispose of Decontaminated Container per EHS Guidelines dispose_rinsate->dispose_container end End of Process dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl Tetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Methyl Tetrahydrofuran-2-carboxylate (CAS RN: 37443-42-8). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety Glasses with Side ShieldsRequired at all times in the laboratory.
Chemical GogglesWear when there is a risk of splashing.
Face ShieldRecommended in addition to goggles when handling larger quantities or when there is a significant splash risk.[1]
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture before and during use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Chemical-Resistant ApronRecommended when handling larger quantities.
Closed-toe ShoesRequired at all times in the laboratory.
Respiratory Protection Vapor RespiratorUse in areas with inadequate ventilation or when engineering controls are not sufficient to maintain exposure below acceptable limits.[1] Ensure proper fit and use a NIOSH-approved respirator.

Safe Handling and Storage

This compound is a combustible liquid and can cause serious eye damage.[1] Implementing proper handling and storage protocols is crucial to mitigate these risks.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid contact with skin and eyes.

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1][2]

  • Ground and bond containers when transferring the material to prevent static discharge.[2]

  • Use non-sparking tools.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from oxidizing agents and incompatible materials.

  • Store in a designated flammable liquids storage cabinet.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly reduce the risk of injury and damage.

Emergency ScenarioFirst Aid / Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Small Spill (<100 mL): Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Place in a suitable, labeled container for disposal. Large Spill (>100 mL): Evacuate the area. Remove all ignition sources. Ventilate the area. Contain the spill if possible. Absorb with an inert material. Contact your institution's environmental health and safety department for assistance with cleanup and disposal.[3][4]
Fire Use dry chemical, carbon dioxide, or foam extinguishers. Do not use a solid stream of water as it may scatter and spread the fire.[1]

Disposal Plan

Chemical waste must be managed responsibly to protect the environment and comply with regulations.

  • Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Combustible," "Eye Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials and ignition sources.

  • Disposal Request: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Transfer Chemical C->D Begin Work E Perform Experiment D->E F Close Container After Use E->F G Decontaminate Work Area F->G Complete Work H Segregate and Label Waste G->H I Store Waste Appropriately H->I J Request Waste Pickup I->J

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.